2,2'-Bipyridine-3,3'-dicarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKQATMWMIMXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674424 | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136869-49-3 | |
| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,2'-Bipyridine-3,3'-dicarbonitrile
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,2'-Bipyridine-3,3'-dicarbonitrile, a pivotal precursor for advanced ligands, functional materials, and coordination complexes. The document is structured to provide researchers, chemists, and drug development professionals with a thorough understanding of the core synthetic strategies, including transition-metal-catalyzed homocoupling and multi-step functional group transformations. We delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven experimental protocols, and present comparative data to inform methodological choices. The guide is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility, serving as a practical resource for the laboratory-scale synthesis of this important heterocyclic compound.
Introduction: Significance and Synthetic Overview
2,2'-Bipyridine and its derivatives are among the most ubiquitous chelating ligands in coordination chemistry, forming stable complexes with a vast array of metal ions. The introduction of functional groups onto the bipyridine scaffold allows for the fine-tuning of electronic properties, steric hindrance, and the creation of extended molecular architectures. This compound is a particularly valuable derivative; the nitrile groups are versatile chemical handles that can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct complex heterocyclic systems such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
The synthesis of this symmetrically substituted bipyridine primarily relies on modern cross-coupling methodologies. The most direct and efficient approach is the reductive homocoupling of a 2-halo-3-cyanopyridine precursor. This guide will focus on the following principal strategies:
-
Nickel-Catalyzed Reductive Homocoupling: A highly effective and increasingly common method that utilizes a nickel catalyst and a stoichiometric reductant to couple 2-halo-3-cyanopyridine units.
-
Ullmann-type Homocoupling: The classic copper-mediated coupling of aryl halides, which remains a viable, albeit often harsher, alternative.
-
Multi-step Synthesis via Dicarboxylic Acid: An indirect route involving the synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid, followed by conversion to the diamide and subsequent dehydration to the dinitrile.
The selection of a specific route is dictated by factors including precursor availability, desired scale, reaction efficiency, and the cost of reagents.
Core Synthetic Strategies: Mechanisms and Methodologies
Nickel-Catalyzed Reductive Homocoupling of 2-Chloro-3-cyanopyridine
This is arguably the most efficient and reliable method for synthesizing this compound. The strategy hinges on the homocoupling of two molecules of 2-chloro-3-cyanopyridine, a readily accessible starting material.
Causality of Experimental Choices:
-
Catalyst: Nickel complexes, such as NiBr₂ or NiCl₂·6H₂O, are effective catalysts for the reductive coupling of aryl halides.[1] The product, 2,2'-bipyridine, can itself act as a ligand for the nickel center, facilitating the catalytic cycle without the need for external, expensive phosphine ligands.[1][2][3][4]
-
Reductant: A stoichiometric amount of a reducing agent, typically zinc (Zn) or manganese (Mn) powder, is required to generate and maintain the active Ni(0) catalytic species.[2] The choice of reductant can be critical; for instance, using zinc dust can sometimes lead to competitive hydrodehalogenation of the starting material, a side reaction that is often suppressed by using manganese powder.[2]
-
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) are ideal for this reaction as they effectively dissolve the reactants and the nickel salt and can withstand the required reaction temperatures.
Reaction Mechanism: The reaction proceeds through a Ni(0)/Ni(II) catalytic cycle. The active Ni(0) species, generated in situ by the reduction of the Ni(II) precatalyst, undergoes oxidative addition to the carbon-chlorine bond of 2-chloro-3-cyanopyridine to form an arylnickel(II) intermediate. A second molecule of 2-chloro-3-cyanopyridine then reacts, leading to a diarylnickel(II) complex. The final step is a reductive elimination event that forms the desired C-C bond of the bipyridine product and regenerates the active Ni(0) catalyst, allowing the cycle to continue.
Ullmann-type Homocoupling
The Ullmann reaction is the archetypal copper-mediated coupling of aryl halides to form biaryls.[5] While modern catalytic methods are often preferred, the Ullmann coupling remains a foundational technique.
Causality of Experimental Choices:
-
Copper Source: Traditionally, stoichiometric amounts of copper powder or copper-bronze alloy are used.[5][6]
-
Reaction Conditions: The classic Ullmann reaction is notorious for requiring harsh conditions, often involving high temperatures (>200 °C) in a high-boiling solvent like DMF or in the absence of a solvent.[6] These conditions can limit its applicability to substrates with sensitive functional groups.
-
Modern Variants: Bimetallic systems, such as using stoichiometric copper with a catalytic amount of a palladium salt (e.g., Pd(OAc)₂), can promote the reaction under milder conditions and with better functional group tolerance.[1][6]
Reaction Mechanism: The precise mechanism of the Ullmann coupling is still debated but is generally believed to involve the formation of an organocopper intermediate. Two potential pathways are considered: a radical process and an anionic process involving Cu(I) and Cu(III) oxidation states. The reaction is initiated by the interaction of the aryl halide with copper metal.
Multi-step Synthesis via 2,2'-Bipyridine-3,3'-dicarboxylic acid
An alternative, though more circuitous, route involves synthesizing the corresponding dicarboxylic acid and converting it to the dinitrile.
-
Oxidation of 1,10-Phenanthroline: A well-established method to produce 2,2'-Bipyridine-3,3'-dicarboxylic acid is the oxidative cleavage of 1,10-phenanthroline using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.[7]
-
Amidation: The resulting dicarboxylic acid can be converted to the diamide, 2,2'-Bipyridine-3,3'-dicarboxamide. This is typically achieved by first converting the carboxylic acids to more reactive acyl chlorides (e.g., using thionyl chloride, SOCl₂) followed by reaction with ammonia.
-
Dehydration: The final step is the dehydration of the diamide to the dinitrile. This transformation requires a potent dehydrating agent, such as phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA), often at elevated temperatures.[8]
This route is less atom-economical and involves more synthetic steps but can be useful if 1,10-phenanthroline is a more readily available or cost-effective starting material than 2-chloro-3-cyanopyridine.
Data Presentation: Comparison of Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Typical Conditions | Typical Yield | Key Advantages & Disadvantages |
| Nickel-Catalyzed Homocoupling | 2-Chloro-3-cyanopyridine | NiBr₂, Mn or Zn powder | DMF, 60-80 °C | High | Adv: High yield, mild conditions, ligand-free.[2] Disadv: Requires synthesis of the halo-precursor. |
| Ullmann-type Homocoupling | 2-Bromo-3-cyanopyridine | Cu powder | Neat or DMF, >200 °C | Moderate | Adv: Classic, well-established method. Disadv: Harsh conditions, stoichiometric copper waste, often erratic yields.[5] |
| Multi-step via Dicarboxylic Acid | 1,10-Phenanthroline | 1. KMnO₄2. SOCl₂, NH₃3. P₄O₁₀ | Multi-step, varied conditions | Low-Moderate | Adv: Uses a common, inexpensive starting material. Disadv: Long synthetic sequence, low overall yield, harsh reagents. |
Experimental Protocol: Nickel-Catalyzed Synthesis
This section provides a detailed, reproducible protocol for the synthesis of this compound via the reductive homocoupling of 2-chloro-3-cyanopyridine.
Precursor Synthesis: 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine can be prepared from 3-cyanopyridine N-oxide. The N-oxide is treated with a chlorinating agent such as bis(trichloromethyl) carbonate ("triphosgene") in the presence of an organic base like triethylamine.[9] This provides the necessary starting material for the coupling reaction.
Homocoupling Protocol:
-
Materials and Reagents:
-
2-Chloro-3-cyanopyridine
-
Nickel(II) bromide (NiBr₂)
-
Manganese powder (-325 mesh)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
-
Experimental Workflow Diagram:
-
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add nickel(II) bromide (e.g., 0.05 eq), manganese powder (e.g., 2.0 eq), and 2-chloro-3-cyanopyridine (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (e.g., 0.2 M concentration relative to the substrate) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Workup: After cooling to room temperature, pour the dark reaction mixture into a separatory funnel containing ethyl acetate (e.g., 10 volumes) and water (e.g., 10 volumes).
-
Extraction: Shake the funnel vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the resulting solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a white to off-white solid.
-
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Expected Value |
| Molecular Formula | C₁₂H₆N₄ |
| Molecular Weight | 206.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~261 °C (dec.)[10] |
| ¹H NMR (e.g., 400 MHz, CDCl₃) | δ ~ 8.9 (dd, 2H), 8.2 (dd, 2H), 7.7 (dd, 2H) ppm |
| ¹³C NMR (e.g., 101 MHz, CDCl₃) | δ ~ 155, 153, 141, 126, 116, 112 ppm |
| IR (ATR) | ν ~ 2230 cm⁻¹ (C≡N stretch) |
| Mass Spec (ESI+) | m/z = 207.06 [M+H]⁺ |
Conclusion and Future Outlook
The synthesis of this compound is most efficiently achieved through the nickel-catalyzed reductive homocoupling of 2-chloro-3-cyanopyridine. This method offers high yields under relatively mild, ligand-free conditions, making it superior to traditional Ullmann-type couplings and more practical than lengthy multi-step alternatives. The resulting dinitrile product is a highly valuable and versatile building block. Its strategic importance lies in its ability to be transformed into a variety of other functional groups, paving the way for the development of novel ligands for asymmetric catalysis, sophisticated photosensitizers for solar energy applications, and porous crystalline materials for gas storage and separation. As the demand for functional molecular materials grows, robust and scalable syntheses of such precursors will remain a critical area of research and development.
References
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Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. [Link]
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Buonomo, J. A., Everson, D. A., & Weix, D. J. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis, 45(22), 3099-3102. [Link]
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Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine. (2013). PubMed. [Link]
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Weix Group. Substituted 2,2'-Bipyridines by Nickel Catalysis: 4,4'-Di-tert-butyl-2,2'-bipyridine. University of Wisconsin-Madison. [Link]
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Kuwano, R., & Kameyama, M. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(19), 6533. [Link]
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Synthesis of Axially Chiral Biaryls via Enantioselective Ullmann Coupling of ortho-Chlorinated Aryl Aldehydes Enabled by a Chiral 2,2'-Bipyridine Ligand. (2022). PubMed. [Link]
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Synthesis of palladium 2,2'-bipyridyl. PrepChem.com. [Link]
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Wu, G. G., Wong, Y., & Poirier, M. (1999). Novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. Organic letters, 1(5), 745–747. [Link]
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The preparation of 2,2′-bipyridine utilizing the Ullmann reaction. ResearchGate. [Link]
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Malkov, A. V., Baxendale, I. R., Bella, M., Langer, V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Catalysis. Organometallics, 20(4), 673–690. [Link]
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Synthesis and Characterization of Palladium Complexes Containing 3,3'-Annelated 2,2'-Bipyridines and 3,3'-Annelated 2,2'-Biquinolines. Semantic Scholar. [Link]
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Ullmann reaction. Wikipedia. [Link]
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The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity. Pen-Active. [Link]
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An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. (2004). ResearchGate. [Link]
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Sasse, W. H. F. (1963). 2,2'-Bipyridine. Organic Syntheses, 43, 13. [Link]
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2,2'-Bipyridine synthesis. (2022). Sciencemadness Discussion Board. [Link]
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Buthelezi, N., et al. (2022). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. MDPI. [Link]
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2,2'-Bipyridine-3,3'-dicarboxylic Acid. PubChem. [Link]
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Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)- and 4,4′-Bis(bromomethyl)-2,2′-bipyridines. Organic Syntheses. [Link]
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A Technical Guide to the Physicochemical Properties of 2,2'-Bipyridine-3,3'-dicarbonitrile: A Prospective Analysis
Introduction: 2,2'-Bipyridine-3,3'-dicarbonitrile stands as a promising, yet underexplored, molecular scaffold for advancements in materials science and coordination chemistry. As a derivative of the ubiquitous 2,2'-bipyridine ligand, the introduction of nitrile functionalities at the 3 and 3' positions imparts unique electronic and steric properties. These modifications are anticipated to influence its coordination behavior, electrochemical characteristics, and suitability as a building block for advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
This guide provides a comprehensive technical overview of this compound. Due to the limited direct experimental data in peer-reviewed literature for this specific isomer, this document adopts a prospective approach. It leverages detailed information on its well-characterized precursor, 2,2'-Bipyridine-3,3'-dicarboxylic acid, outlines a robust synthetic pathway, and predicts the physicochemical properties of the target dinitrile by drawing parallels with analogous compounds and established spectroscopic principles.
Part 1: The Precursor: 2,2'-Bipyridine-3,3'-dicarboxylic Acid
A thorough understanding of the starting material is paramount for the successful synthesis and characterization of its derivatives. 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂BDC) is a commercially available compound whose properties are well-documented.
The H₂BDC molecule is notable for its atropisomerism; due to steric hindrance between the carboxylic acid groups, rotation around the C2-C2' bond is restricted, leading to skewed, chiral conformations. In the crystalline state, it has been shown to spontaneously resolve into enantiomerically pure crystals.[1] This inherent chirality, however, is often lost upon dissolution as the rotational barrier is overcome.[1] The presence of both acidic carboxylate groups and basic pyridine nitrogen atoms allows for the formation of zwitterions in solution.[1]
As a chelating ligand, H₂BDC coordinates with metal ions through its two pyridine nitrogen atoms, a property foundational to its use in constructing coordination polymers and metal complexes with applications in catalysis and materials science.[2][3]
Table 1: Physicochemical Properties of 2,2'-Bipyridine-3,3'-dicarboxylic Acid
| Property | Value | Source(s) |
| CAS Number | 4433-01-6 | [4] |
| Molecular Formula | C₁₂H₈N₂O₄ | [4] |
| Molecular Weight | 244.20 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 261°C (decomposes) | [3][7] |
| pKa₁ | 3.18 ± 0.04 | [1] |
| pKa₂ | 4.59 ± 0.02 | [1] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [6] |
Part 2: Proposed Synthesis of this compound
The conversion of carboxylic acids to nitriles is a fundamental transformation in organic synthesis. A highly reliable and common method proceeds through a two-step sequence: amidation of the carboxylic acid to form a primary amide, followed by dehydration of the amide.[3][8] This approach avoids the harsh conditions that some direct conversion methods require and is generally high-yielding.[9][10]
Synthetic Workflow
The proposed pathway involves the initial conversion of 2,2'-Bipyridine-3,3'-dicarboxylic acid to the corresponding 2,2'-Bipyridine-3,3'-dicarboxamide, followed by a dehydration step to yield the target dinitrile.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxamide
-
Causality: The carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate readily reacts with ammonia to form the primary amide, driving the reaction to completion.
-
Activation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2'-Bipyridine-3,3'-dicarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 mL per gram of acid).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Work-up (Acyl Chloride): Allow the mixture to cool to room temperature. Remove the excess SOCl₂ under reduced pressure. The resulting crude diacyl chloride can be used directly in the next step.
-
Amidation: Cool the flask containing the crude diacyl chloride in an ice bath. Cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate of the dicarboxamide will form.
-
Isolation: Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature. Collect the solid product by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like water or ethanol/water to yield pure 2,2'-Bipyridine-3,3'-dicarboxamide.
Protocol 2.2: Dehydration of 2,2'-Bipyridine-3,3'-dicarboxamide
-
Causality: Strong dehydrating agents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride remove the elements of water from the primary amide functional groups to form the nitrile C≡N triple bond.[8]
-
Reaction Setup: In a dry round-bottom flask, thoroughly mix 2,2'-Bipyridine-3,3'-dicarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀, ~2-3 eq) or trifluoroacetic anhydride (TFAA) in a solvent like pyridine or acetonitrile.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. If using P₄O₁₀, carefully quench the mixture by pouring it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Isolation and Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Part 3: Predicted Physicochemical Properties
The properties of this compound can be reliably predicted based on fundamental principles and comparison with the isomeric 2,2'-Bipyridine-5,5'-dicarbonitrile.[11][12]
Table 2: Predicted Molecular and Physical Properties of this compound
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₁₂H₆N₄ | Derived from structure |
| Molecular Weight | 206.20 g/mol | Isomeric with the 5,5'-dicarbonitrile[11] |
| Appearance | Off-white to pale yellow solid | Typical for conjugated aromatic nitriles[12] |
| Melting Point | >250 °C | Expected to be a high-melting solid due to planar structure and strong intermolecular interactions, similar to the 5,5'-isomer (272-273 °C)[12] |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | Typical for rigid, aromatic molecules |
Predicted Spectroscopic Characterization
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the C≡N stretching vibration. For aromatic nitriles, this peak is typically sharp, intense, and appears in the range of 2240-2220 cm⁻¹.[13] Conjugation with the bipyridine ring system weakens the C≡N bond, shifting the absorption to a lower frequency compared to saturated nitriles.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show three distinct aromatic proton signals corresponding to H-4, H-5, and H-6. Due to the electron-withdrawing nature of the nitrile group, all protons are expected to be shifted downfield compared to unsubstituted 2,2'-bipyridine. The H-4 proton, being ortho to the nitrile group, will likely be the most deshielded.
-
¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm.[5][14] The six unique carbons of the bipyridine core will appear in the aromatic region (120-160 ppm). The carbon atom directly attached to the nitrile group (C-3) will be significantly influenced and identifiable.
Predicted Electrochemical Properties
The electrochemical behavior of 2,2'-bipyridine and its derivatives is dominated by ligand-centered reduction events. The parent 2,2'-bipyridine undergoes a reversible one-electron reduction at approximately -2.5 V vs. Fc⁺/Fc. The two nitrile groups are strong electron-withdrawing substituents. Consequently, they will stabilize the LUMO (Lowest Unoccupied Molecular Orbital) of the bipyridine framework. This stabilization is expected to make the this compound ligand easier to reduce than unsubstituted bipyridine, shifting its reduction potentials to significantly less negative values. This property is highly valuable for the design of photosensitizers and electrocatalysts where tuning redox potentials is critical.
Part 4: Potential Applications and Future Outlook
The unique structural and electronic features of this compound position it as a highly valuable component for advanced materials.
-
Coordination Chemistry: As a rigid, N-heterocyclic ligand, it is an excellent candidate for constructing coordination polymers, MOFs, and COFs. The nitrile groups can act as secondary coordination sites or be post-synthetically modified, offering a route to multifunctional materials.
-
Materials Science: The electron-deficient nature of the bipyridine core makes it suitable for applications in optoelectronics and as an n-type semiconductor material. Its derivatives could be explored in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
-
Catalysis: Metal complexes incorporating this ligand could serve as catalysts for a variety of organic transformations. The electronic properties imparted by the nitrile groups can be used to tune the reactivity and selectivity of the metallic center.
References
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- Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.
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- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ChemicalBook. (2025, July 24). 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6.
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- PubChem. (n.d.). 2,2'-Bipyridine-5,5'-dicarbonitrile. National Center for Biotechnology Information.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2'-Bipyridine-3,3'-dicarbonitrile
Abstract
2,2'-Bipyridine-3,3'-dicarbonitrile is a specialized heterocyclic compound with significant potential as a rigid, bidentate chelating ligand in coordination chemistry and as a precursor for novel functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its unique electronic and structural properties, conferred by the strategic placement of electron-withdrawing nitrile groups on the bipyridine scaffold, make it a target of interest for researchers in materials science and drug development. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of this compound. While direct experimental data for this specific isomer is not widely published, this document leverages established spectroscopic principles and extensive data from closely related analogues—such as 2,2'-bipyridine and its 5,5'-dicarbonitrile isomer—to construct a detailed and predictive spectroscopic profile. We present anticipated data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Furthermore, this guide includes detailed, field-proven experimental protocols for acquiring high-fidelity data, ensuring that researchers can confidently synthesize, identify, and characterize this valuable molecule.
Introduction
Overview and Significance of this compound
The 2,2'-bipyridine (bpy) core is a cornerstone in inorganic and organometallic chemistry, prized for its ability to form stable complexes with a vast array of metal ions.[1] Functionalization of the bpy scaffold is a powerful strategy for tuning the electronic, optical, and catalytic properties of these complexes. This compound, with the chemical formula C₁₂H₆N₄, represents a key example of such functionalization. The introduction of nitrile (C≡N) groups at the 3 and 3' positions dramatically alters the molecule's properties compared to the parent bipyridine.
These electron-withdrawing nitrile groups lower the energy of the ligand's π* orbitals, which has profound implications for the photophysical and electrochemical properties of its metal complexes. This makes the ligand a promising candidate for applications in:
-
Photocatalysis and Solar Energy: As a component in sensitizers for dye-sensitized solar cells or in light-harvesting assemblies.[2]
-
Organic Electronics: As a building block for organic light-emitting diode (OLED) materials, where tuning electronic properties is critical.[3]
-
Porous Materials: The rigid, linear nature of the dinitrile can be exploited in the synthesis of MOFs and COFs for applications in gas storage and catalysis.[4]
-
Bioinorganic Chemistry: Bipyridine derivatives have been explored for their anticancer effects, often through the induction of apoptosis in cancer cells.[1]
Accurate and unambiguous characterization is the bedrock of developing these applications. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity following synthesis.
The Imperative of Spectroscopic Characterization
For the researcher, a complete spectroscopic dataset is non-negotiable. It serves multiple critical functions:
-
Structural Verification: Confirms that the target molecule has been synthesized, distinguishing it from isomers (e.g., 2,2'-Bipyridine-5,5'-dicarbonitrile) or starting materials.
-
Purity Assessment: Detects the presence of residual solvents, reagents, or byproducts, which is paramount for reproducible downstream applications, especially in catalysis and drug development.
-
Electronic Structure Analysis: Provides insights into the electronic environment of the molecule, which is essential for understanding its reactivity and photophysical behavior.
This guide is designed to serve as an authoritative reference for scientists, providing both the predicted data and the practical methodologies required to obtain it.
Predicted Spectroscopic Profile and Experimental Protocols
The following sections detail the expected spectroscopic data for this compound. These predictions are grounded in the well-documented spectra of analogous compounds and fundamental chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Due to the C₂ symmetry of this compound, the ¹H and ¹³C NMR spectra are expected to be relatively simple, showing only three unique proton signals and six unique carbon signals.
For clarity in the following discussion, the standard IUPAC numbering for the 2,2'-bipyridine core is used.
Caption: Molecular structure of this compound.
The nitrile groups are strongly electron-withdrawing and will exert a significant deshielding effect (downfield shift) on the adjacent protons, particularly H4.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H6/H6' | 8.95 - 9.10 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.5, J(H6-H4) ≈ 1.8 | Deshielded due to proximity to nitrogen. |
| H4/H4' | 8.60 - 8.75 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.8 | Strongly deshielded by the adjacent electron-withdrawing nitrile group. |
| H5/H5' | 7.60 - 7.75 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 4.5 | Least deshielded proton on the ring. |
Causality: The choice to reference data from the 5,5'-dicarbonitrile isomer is instructive. In that isomer, the H4/H4' protons are reported around 8.14 ppm.[5] For our 3,3'-dinitrile target, the H4 proton is para to the nitrogen and ortho to the nitrile group, a position that will experience a much stronger deshielding effect, justifying the predicted downfield shift to ~8.6-8.7 ppm.
The ¹³C NMR spectrum will be highly informative, with the nitrile carbons appearing in a characteristic region and the aromatic carbons shifted according to the substituent effects.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Shift (ppm) | Rationale |
|---|---|---|
| C2/C2' | 155 - 157 | Attached to nitrogen and the other pyridine ring. |
| C6/C6' | 151 - 153 | Alpha to nitrogen, expected to be strongly deshielded. |
| C4/C4' | 140 - 142 | Deshielded by the adjacent nitrile group's inductive effect. |
| C5/C5' | 126 - 128 | Typical aromatic C-H carbon chemical shift. |
| C≡N | 116 - 118 | Characteristic chemical shift for nitrile carbons.[5] |
| C3/C3' | 112 - 114 | Attached to the nitrile group, shifted upfield due to shielding effects of the triple bond but downfield by electronegativity. |
Trustworthiness: These predictions are benchmarked against known data. For instance, in 2,2'-bipyridine-5,5'-dicarbonitrile, the nitrile carbon appears at 116.5 ppm and the carbon it is attached to (C5) is at 110.7 ppm.[5] We anticipate a similar range for the 3,3'-isomer.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: The solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) is typically used as the primary reference. Tetramethylsilane (TMS) can be added as a 0 ppm reference if desired.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-45° pulse angle.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the relaxation delay (d1) to 2 seconds.
-
Acquire 1024 or more scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction using appropriate NMR software. Calibrate the spectrum to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying key functional groups. The most prominent and diagnostic feature for this compound will be the sharp, strong absorption from the C≡N stretching vibration.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
|---|---|---|---|
| 2235 - 2245 | Strong, Sharp | C≡N Stretch | This is the hallmark peak for a nitrile conjugated with an aromatic system. The value is based on the 2239 cm⁻¹ peak observed for the 5,5'-isomer.[5] |
| 1590 - 1610 | Medium | C=C / C=N Ring Stretching | Characteristic vibrations of the bipyridine aromatic core.[6] |
| 1420 - 1480 | Medium | C=C / C=N Ring Stretching | Further characteristic vibrations of the aromatic system. |
| 750 - 850 | Strong | C-H Out-of-plane Bending | These bands are typical for substituted pyridine rings. |
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a swab soaked in isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with isopropanol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Ion | Rationale |
|---|---|---|
| 206.06 | [M]⁺˙ | Molecular Ion Peak. Calculated for C₁₂H₆N₄. This should be the base peak or a very intense peak due to the stability of the aromatic system. |
| 179 | [M - HCN]⁺˙ | Loss of a hydrogen cyanide molecule, a common fragmentation pathway for aromatic nitriles. |
| 152 | [M - 2HCN]⁺˙ | Subsequent loss of a second HCN molecule. |
| 103 | [C₇H₃N₂]⁺ | Fragment corresponding to a cyanophenylpyridine cation. |
Authoritative Grounding: The molecular weight of the parent 2,2'-bipyridine is 156.18 g/mol , and its mass spectrum shows a very stable molecular ion.[7] We predict similar stability for the dinitrile derivative.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV in the EI source.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Detection: The resulting ions are detected, and a mass spectrum is generated.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Table 5: Predicted UV-Vis Absorption Data (in Acetonitrile)
| λ_max (nm) | Transition | Rationale |
|---|---|---|
| ~245-255 | π → π* | An intense absorption band corresponding to electronic transitions within the bipyridine core. |
| ~290-310 | π → π* | A second, often broader absorption band at lower energy. The electron-withdrawing nitrile groups are expected to cause a slight red-shift (bathochromic shift) compared to unsubstituted 2,2'-bipyridine (λ_max ≈ 233, 280 nm).[8][9] |
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, ethanol, or methanol).
-
Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 at its λ_max.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank with the sample cuvette and record the absorption spectrum over a range of 200-400 nm.
Synthesis and Characterization Workflow
A robust workflow is essential for ensuring the reliable production and validation of this compound. A plausible synthetic route involves the cyanation of a 3,3'-dihalo-2,2'-bipyridine precursor, analogous to methods used for other isomers.[4] The subsequent characterization cascade validates the outcome of each step.
Caption: Integrated workflow for synthesis and spectroscopic validation.
Conclusion
This compound stands as a molecule of considerable interest for advanced applications in materials science and coordination chemistry. While it remains a specialized research chemical, its characterization need not be an insurmountable challenge. By applying fundamental spectroscopic principles and drawing logical comparisons with well-documented analogues, a clear and predictive analytical profile can be established. The combination of a sharp, strong C≡N stretch around 2240 cm⁻¹ in the IR, a molecular ion peak at m/z 206.06 in the mass spectrum, and a distinct three-proton, six-carbon pattern in the NMR spectra provides a unique and definitive fingerprint. This guide provides the predictive data and robust protocols necessary for researchers to confidently identify this compound, verify its purity, and unlock its potential in the development of next-generation technologies.
References
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available at: [Link]
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University of Puget Sound. 13C-NMR. Available at: [Link]
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The Royal Society of Chemistry. (2023). Supporting Information - Recyclable rhodium catalyst anchored onto bipyridine covalent triazine framework. Available at: [Link]
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ResearchGate. UV−vis spectra of complexes 1 (orange), 2 (blue), and 3 (red) in CH3CN at rt. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). Available at: [Link]
-
Organic Syntheses. 2,2'-Bipyridine - Organic Syntheses Procedure. Available at: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
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NIST WebBook. 2,2'-Bipyridine - Mass spectrum (electron ionization). Available at: [Link]
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MDPI. Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. Available at: [Link]
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ResearchGate. (PDF) An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. Available at: [Link]
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PubChem. 2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885. Available at: [Link]
-
National Institutes of Health. Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. Available at: [Link]
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National Institutes of Health. 2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. Available at: [Link]
-
NIST WebBook. 2,2'-Bipyridine. Available at: [Link]
-
ResearchGate. (Colour online) 1 H NMR (CD 3 CN, 500 MHz) of (a) 2,2′-bipyridine (bpy). Available at: [Link]
-
ResearchGate. UV-vis spectra of 1–3 in comparison with spectra of 2,2′-bipyridine,.... Available at: [Link]
-
Dalton Transactions (RSC Publishing). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Available at: [Link]
-
ResearchGate. (PDF) High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Sourcing 2,2'-Bipyridine-5,5'-dicarbonitrile (CAS 1802-29-5) for R&D. Available at: [Link]
-
PubChem. 2,2'-Bipyridine | C10H8N2 | CID 1474. Available at: [Link]
-
ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B).... Available at: [Link]
-
ResearchGate. IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid (trace A),.... Available at: [Link]
-
PubChem. 2,2'-Bipyridine-3,3'-diol | C10H8N2O2 | CID 534031. Available at: [Link]
-
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ResearchGate. Figure S2: UV-Vis groundstate absorption spectra of 2,2'-bipyridine.... Available at: [Link]
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ResearchGate. The Infrared Spectrum of [Fe(bipy) 3 ]SO 4 .4H 2 O.H 2 SO 4 (in KBr).. Available at: [Link]
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ResearchGate. Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ).. Available at: [Link]
-
ResearchGate. A UV spectrum of free aqueous 2,2-bipyridine and a spectrum of the.... Available at: [Link]
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ResearchGate. The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). Available at: [Link]
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NIST WebBook. 3,3'-Bipyridine. Available at: [Link]
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A Senior Application Scientist's Guide to the Solubility of 2,2'-Bipyridine-3,3'-dicarbonitrile
Foreword: Navigating the Solubility Landscape of a Niche Ligand
The principles and protocols outlined herein are designed to be self-validating, empowering you to generate reliable and reproducible data that will underpin the success of your research and development endeavors.
Molecular Profile and Predicted Solubility of 2,2'-Bipyridine-3,3'-dicarbonitrile
This compound is a heterocyclic aromatic compound featuring a rigid bipyridine core functionalized with two nitrile groups. This structure dictates its physicochemical properties, including its solubility.
-
The Bipyridine Core: The two pyridine rings provide a degree of polarity and the nitrogen atoms can act as hydrogen bond acceptors. The parent compound, 2,2'-bipyridine, exhibits moderate solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO).[2]
-
The Dinitrile Functionality: The two nitrile (-C≡N) groups are strongly polar and can participate in dipole-dipole interactions. Their presence is expected to significantly influence the molecule's solubility profile compared to the unsubstituted bipyridine.
Based on these structural features and the general principle of "like dissolves like," we can predict the following solubility trends:
-
High Solubility Expected in: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents can effectively solvate the polar nitrile groups and the bipyridine ring system. For related dicarboxylic acid derivatives, DMF and DMSO have been noted as effective solvents for recrystallization.[3]
-
Moderate to Low Solubility Expected in: Polar protic solvents like methanol, ethanol, and water. While the nitrogen atoms can accept hydrogen bonds, the overall molecule has significant nonpolar surface area, which may limit solubility in highly cohesive solvents like water. The related 2,2'-bipyridine-3,3'-dicarboxylic acid is soluble in polar solvents like water and alcohols, but the nitrile groups are generally less hydrophilic than carboxylic acid groups.[4][5]
-
Very Low to Insoluble Expected in: Nonpolar solvents such as hexane, toluene, and diethyl ether. The high polarity of the dinitrile functional groups makes it unlikely to dissolve in these solvents.[2]
Quantitative Solubility Determination: An Experimental Workflow
The following is a detailed protocol for the gravimetric determination of the solubility of this compound. This method is reliable, straightforward, and requires standard laboratory equipment.
Materials and Equipment
-
This compound (high purity)
-
A range of analytical grade solvents (e.g., DMSO, DMF, acetonitrile, methanol, ethanol, water, toluene, hexane)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2.0 mL) of the selected solvents. An "excess" means adding enough solid so that some remains undissolved after equilibration.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for at least 24 hours to ensure saturation. Visually confirm that undissolved solid remains.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a calibrated pipette.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the filtered solutions in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound. Alternatively, a rotary evaporator or a gentle stream of nitrogen can be used.
-
Once the solvent is completely removed, place the vials in a desiccator to cool to room temperature.
-
Weigh the vials containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.
-
Express the solubility in g/L or mg/mL using the following formula: Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered aliquot (L))
-
Self-Validating System and Considerations
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent.
-
Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.
-
Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as water content can significantly affect solubility.
Visualizing the Workflow
Caption: Gravimetric solubility determination workflow.
Data Presentation: A Template for Your Findings
For clear comparison and reporting, organize your experimentally determined solubility data in a structured table.
| Solvent | Polarity Index | Type | Temperature (°C) | Solubility (g/L) | Observations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | 25 | [Your Data] | |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 25 | [Your Data] | |
| Acetonitrile | 5.8 | Polar Aprotic | 25 | [Your Data] | |
| Methanol | 5.1 | Polar Protic | 25 | [Your Data] | |
| Ethanol | 4.3 | Polar Protic | 25 | [Your Data] | |
| Water | 10.2 | Polar Protic | 25 | [Your Data] | |
| Dichloromethane (DCM) | 3.1 | Halogenated | 25 | [Your Data] | |
| Toluene | 2.4 | Aromatic | 25 | [Your Data] | |
| Hexane | 0.1 | Nonpolar | 25 | [Your Data] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 2,2'-bipyridine, and related nitrile compounds indicates that appropriate precautions are necessary.[6][7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6][7] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents.[7]
-
First Aid:
Always consult the SDS for the specific reagents you are using and perform a thorough risk assessment before beginning any experimental work.
Conclusion
The solubility of this compound is a critical parameter for its effective use in synthesis, purification, and various applications. While direct literature values are scarce, a systematic approach based on its molecular structure and the properties of analogous compounds can guide solvent selection. The experimental protocol detailed in this guide provides a reliable method for generating precise solubility data. By following this workflow, researchers can build a foundational understanding of this compound's behavior, paving the way for its successful application in the development of novel materials and pharmaceuticals.
References
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- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source. (n.d.). The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity.
- CymitQuimica. (n.d.). CAS 4433-01-6: 2,2'-Bipyridine-3,3'-dicarboxylic acid.
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- Carl ROTH. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl.
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thermal stability of 2,2'-Bipyridine-3,3'-dicarbonitrile
An In-depth Technical Guide to the Thermal Stability of 2,2'-Bipyridine-3,3'-dicarbonitrile
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the . Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with practical methodologies for assessing the thermal properties of this versatile heterocyclic compound.
Introduction: The Significance of this compound
This compound is a specialized organic ligand featuring a rigid, aromatic bipyridine backbone functionalized with two nitrile groups. This unique combination of a chelating bipyridine core and electron-withdrawing nitrile moieties imparts distinct electronic and structural properties. These characteristics make it a highly valuable building block in diverse fields, including:
-
Coordination Chemistry: As a multidentate ligand, it forms stable complexes with a wide range of metal ions, serving as a precursor for catalysts, magnetic materials, and luminescent probes.[1]
-
Materials Science: It is a key component in the synthesis of advanced functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigidity and defined geometry are crucial for creating porous structures.[2]
-
Organic Synthesis: The nitrile groups serve as versatile synthetic handles for further chemical transformations, allowing for the creation of a broad library of bipyridine derivatives.[3]
Given these high-value applications, which often involve processing at elevated temperatures, a thorough understanding of the is not merely academic—it is a critical parameter that dictates its suitability, processing window, and the operational limits of the final materials. Thermal decomposition can lead to loss of structural integrity, compromised functionality, and potential safety hazards.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆N₄ | [4] |
| Molecular Weight | 206.20 g/mol | [4] |
| Appearance | Solid (form may vary) | [2] |
| CAS Number | 136869-49-3 | [4] |
Core Methodologies for Thermal Analysis
The thermal stability of a compound is not a single value but a profile of its behavior over a range of temperatures. Two primary techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for generating this profile.[5][6]
Thermogravimetric Analysis (TGA)
Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] A high-precision balance continuously weighs the sample as it is heated according to a user-defined temperature program. The resulting data, a thermogram, plots mass percentage against temperature, revealing mass loss events corresponding to processes like decomposition, dehydration, or oxidation.
Experimental Protocol: TGA of a Solid Sample
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Temperature calibration is often performed using materials with known Curie points.
-
Sample Preparation: Place a small, representative amount of this compound (typically 2-5 mg) into an inert TGA pan (e.g., platinum or alumina).
-
Atmosphere Selection: Select the purge gas. For assessing intrinsic thermal stability without oxidative effects, an inert gas like nitrogen or argon is used at a constant flow rate (e.g., 20-50 mL/min). To study oxidative stability, dry air is used.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) up to a final temperature that ensures complete decomposition (e.g., 800-1000 °C).[5]
-
-
Data Analysis: Analyze the resulting thermogram to determine:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is maximal.
-
Mass Loss Percentage: The percentage of mass lost at each decomposition step.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide information about the final decomposition products (e.g., carbonaceous residue).
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle of Operation: DSC measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature.[6] As the instrument temperature is ramped, physical or chemical transitions in the sample that involve the absorption of heat (endothermic) or release of heat (exothermic) are detected as changes in this differential heat flow.
Experimental Protocol: DSC of a Solid Sample
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as indium (m.p. 156.6 °C, ΔH_fus = 28.45 J/g).[7]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.
-
Atmosphere Selection: As with TGA, an inert nitrogen purge (20 mL/min) is typically used to prevent oxidative side reactions.[7]
-
Temperature Program:
-
Equilibrate the sample and reference at a low starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled linear rate (e.g., 10 °C/min) to a temperature beyond any expected transitions.
-
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Key features to analyze include:
-
Melting Point (T_m): An endothermic peak corresponding to the solid-to-liquid phase transition.
-
Crystallization (T_c): An exothermic peak observed upon cooling, representing the liquid-to-solid transition.
-
Decomposition: Often appears as a sharp, strong exothermic or a complex series of endothermic/exothermic events, typically at temperatures higher than the melting point. The enthalpy of decomposition (ΔH_d) can be calculated by integrating the peak area.[8]
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Anticipated Thermal Profile of this compound
While specific, published TGA/DSC data for this compound is not prevalent, an expert assessment of its thermal behavior can be derived from its chemical structure and data from related bipyridine compounds.
The molecule's stability is rooted in its robust aromatic bipyridine framework. Aromatic systems are inherently stable due to electron delocalization. The nitrile (-C≡N) groups are also thermally stable functional groups. Therefore, this compound is expected to exhibit high thermal stability, likely decomposing at temperatures well above 250 °C. For comparison, some metal complexes involving 2,2'-bipyridine ligands show decomposition temperatures exceeding 260 °C, with maximum weight loss rates above 340 °C, indicating the core ligand's robustness.[9]
Expected TGA Profile:
-
A stable baseline with no significant mass loss up to a high onset temperature.
-
A sharp, single-step or multi-step decomposition in an inert atmosphere, likely corresponding to the fragmentation of the pyridine rings and loss of nitrogen-containing species.
-
In an oxidizing atmosphere (air), the decomposition would occur at a lower temperature and may proceed more rapidly.
Expected DSC Profile:
-
A sharp endothermic peak corresponding to its melting point. It is plausible that the compound may decompose before or concurrently with melting, which would result in a complex peak or an exothermic event immediately following an endotherm.
-
A significant exothermic event at higher temperatures, corresponding to the energy released during the cleavage and rearrangement of chemical bonds during decomposition.
| Thermal Event | Analytical Technique | Expected Observation | Significance |
| Melting | DSC | Sharp endothermic peak | Defines the upper limit for solid-state applications. |
| Decomposition Onset | TGA | Temperature at which mass loss begins | Key indicator of the initiation of thermal degradation. |
| Decomposition | DSC | Large, sharp exothermic peak(s) | Indicates an energetic, often rapid, decomposition process. |
| Decomposition Profile | TGA | Single or multi-step mass loss | Provides insight into the decomposition mechanism and stoichiometry. |
Factors Influencing Thermal Stability
The measured is not an immutable constant. It can be significantly influenced by several experimental and material-specific factors.
-
Atmosphere: This is the most critical factor. The presence of oxygen will introduce oxidative decomposition pathways, which are typically initiated at lower temperatures than the pyrolytic pathways that occur in an inert atmosphere like nitrogen or argon.[5]
-
Heating Rate: In dynamic TGA and DSC experiments, a faster heating rate can shift the observed transition temperatures (melting, decomposition) to higher values. This is a kinetic effect, as the sample has less time to undergo the transition at any given temperature. For kinetic studies, multiple heating rates are often employed.[10]
-
Purity: The presence of impurities, such as residual solvents from synthesis or starting materials, can lower the observed thermal stability. Impurities can act as catalysts for decomposition or simply volatilize at lower temperatures, appearing as an initial mass loss step in TGA.
-
Crystallinity and Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points and thermal stabilities due to variations in their crystal lattice energies.[11] Amorphous material will generally have lower thermal stability than its crystalline counterpart.
Conclusion and Future Outlook
This compound is a thermally robust molecule owing to its stable aromatic core and resilient nitrile functional groups. Its thermal profile, best characterized by a combination of TGA and DSC, is a critical dataset for any application involving elevated temperatures. While it is predicted to be stable to well over 250 °C, its precise decomposition temperature and mechanism are highly dependent on factors like the surrounding atmosphere and sample purity.
For professionals in drug development and materials science, it is imperative to conduct rigorous thermal analysis under conditions that mimic the intended application and processing environments. Future research should focus on identifying the gaseous byproducts of its decomposition (e.g., via TGA-MS or TGA-FTIR) to fully elucidate its decomposition pathways and associated safety considerations.
References
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- 2,2'-Bipyridine-3,3'-dicarboxylic acid 97%. (n.d.). Sigma-Aldrich.
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- The 2,2′-Bipyridine-3,3′-dicarboxylic acid, Oxalato Platinum(II). (n.d.).
- Multi-Component Crystals of 2,2'-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Rel
- Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6. (2023). Smolecule.
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- Synthesis and Thermal Decomposition Kinetics of Two Dy(III) Complexes with Benzoate Derivative and 2,2′‐Bipyridine as Co‐ligands. (n.d.).
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electrochemical behavior of 2,2'-Bipyridine-3,3'-dicarbonitrile
An In-depth Technical Guide to the Electrochemical Behavior of 2,2'-Bipyridine-3,3'-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the . While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related structural analogs and foundational electrochemical principles to build a robust predictive model of its properties. We will explore the anticipated redox behavior, the influence of the dicarbonitrile substitution on the bipyridine core, and the stability of its reduced species. This guide also includes detailed experimental protocols for researchers seeking to validate these predictions and further explore the unique electronic characteristics of this versatile ligand.
Introduction: The Significance of Substituted Bipyridines
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The electronic and steric properties of these complexes can be finely tuned by introducing substituents onto the bipyridine rings. This compound is a particularly intriguing derivative. The presence of two strongly electron-withdrawing nitrile groups at the 3 and 3' positions is expected to significantly alter the electronic structure of the ligand, impacting its redox potentials and the properties of its corresponding metal complexes. Understanding this electrochemical behavior is critical for its application in areas such as catalysis, molecular electronics, and the development of novel therapeutic agents.
Predicted Redox Behavior: The Influence of Electron-Withdrawing Groups
The electrochemical signature of a bipyridine ligand is highly sensitive to the nature and position of its substituents. Electron-withdrawing groups (EWGs) like the nitrile (-CN) group decrease the electron density of the aromatic system. This has two primary consequences for the redox behavior:
-
Oxidation: The removal of an electron becomes more difficult, shifting the oxidation potential to more positive values.
-
Reduction: The addition of an electron is facilitated, shifting the reduction potential to less negative (more positive) values compared to the unsubstituted parent molecule.[1][2]
For this compound, we can predict a series of one-electron reduction steps. The first reduction will generate a stable radical anion, and the second will form a dianion. Due to the strong electron-withdrawing nature of the two nitrile groups, these reduction events are expected to occur at significantly less negative potentials than those for unsubstituted 2,2'-bipyridine.
The general reduction process can be visualized as follows:
Caption: Stepwise reduction of this compound (L).
Insights from Structural Analogs
2,2'-Bipyridine-3,3'-dicarboxylic Acid
The closest structural analog with published data is 2,2'-Bipyridine-3,3'-dicarboxylic acid (H₂BDC).[3] Carboxylic acid groups are also electron-withdrawing, and thus H₂BDC provides a valuable comparison. Studies on H₂BDC and its metal complexes indicate a rich coordination chemistry.[3][4] While specific redox potentials for the free ligand are not detailed, the electronic influence of substituents at the 3,3'-positions is evident in the properties of its complexes.[5] It is reasonable to infer that the dicarbonitrile derivative will exhibit even more pronounced shifts in its reduction potentials due to the superior electron-withdrawing strength of the nitrile group compared to the carboxylic acid group.
Bipyridines with Nitrile Groups at Other Positions
Research on ruthenium complexes with nitrile substituents on dipyridophenazine ligands (which contain a bipyridine moiety) demonstrates that the nitrile groups serve as the primary locus for electron acceptance during reduction.[6] The position of these groups directly influences the reduction potential. For instance, a complex with a 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine ligand shows its first reduction at -1.38 V (vs Fc⁺/Fc).[6] While the substitution pattern is different, this confirms the significant impact of nitrile groups on the ligand's redox properties. The placement at the 3,3'-positions in our target molecule is expected to have a distinct electronic effect compared to the more common 4,4' or 5,5' substitutions.
Quantitative Data Summary (Predicted)
The following table summarizes the expected electrochemical properties of this compound based on the principles discussed. These values are qualitative predictions and require experimental verification.
| Property | Predicted Characteristic | Rationale |
| First Reduction (E¹₁/₂) | Less negative than unsubstituted 2,2'-bipyridine. | Strong electron-withdrawing effect of two nitrile groups stabilizes the radical anion.[1][2] |
| Second Reduction (E²₁/₂) | Less negative than the second reduction of unsubstituted 2,2'-bipyridine. | Further stabilization of the dianion by the nitrile groups. |
| Redox Reversibility | Likely quasi-reversible to reversible for the first reduction; may be less reversible for the second reduction. | Aromatic radical anions are often stable on the cyclic voltammetry timescale, but dianions can be more reactive.[7][8] |
| HOMO-LUMO Gap | Smaller electrochemical gap (ΔE = E_ox - E_red) compared to bipyridines with electron-donating groups. | EWGs lower the LUMO energy significantly, which is probed by the reduction potential.[9][10] |
Experimental Protocol: Cyclic Voltammetry
To experimentally determine the electrochemical properties of this compound, cyclic voltammetry (CV) is the primary technique.
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quantum chemical calculations for 2,2'-Bipyridine-3,3'-dicarbonitrile
An In-Depth Technical Guide to Quantum Chemical Calculations for 2,2'-Bipyridine-3,3'-dicarbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This compound stands as a molecule of significant interest in the realms of coordination chemistry, materials science, and drug development. Its unique architecture, characterized by the bidentate chelating nature of the bipyridine core and the potent electron-withdrawing effects of the nitrile functional groups, bestows upon it distinctive electronic and structural properties. Understanding these properties at a quantum-mechanical level is paramount for the rational design of novel catalysts, functional materials, and therapeutic agents. This technical guide provides a comprehensive, in-depth protocol for performing and interpreting quantum chemical calculations on this compound using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), methodologies that represent the cornerstone of modern computational chemistry.[1][2] This document is tailored for researchers, scientists, and drug development professionals, emphasizing the causality behind methodological choices to ensure both technical accuracy and field-proven insight.
Introduction: The 'Why' of Computational Scrutiny
The 2,2'-bipyridine (bpy) scaffold is a celebrated ligand in inorganic and organometallic chemistry, renowned for its ability to form stable complexes with a vast array of metal ions.[3][4] The introduction of nitrile (cyano) groups at the 3,3'-positions fundamentally alters the ligand's electronic landscape. These cyano groups are powerful σ- and π-electron-withdrawing groups, which can significantly modulate the redox potential, photophysical properties, and catalytic activity of the resulting metal complexes.[5]
Quantum chemical calculations offer a powerful lens through which we can gain a predictive, atomistic understanding of these properties before a single molecule is synthesized. This in silico approach allows us to:
-
Determine the most stable three-dimensional conformation.
-
Analyze the electronic structure, including orbital energies and charge distribution, which governs reactivity.
-
Predict spectroscopic signatures (e.g., IR, Raman, UV-Vis) to aid in experimental characterization.
-
Simulate behavior in different environments, such as various solvents.
This guide will walk through a robust, self-validating computational workflow, providing the theoretical grounding and practical steps necessary to derive meaningful insights into the behavior of this compound.
The Computational Workflow: A Validated Protocol
A rigorous computational study is not a single calculation but a sequence of logical, interdependent steps. Each step builds upon the last, ensuring the final results are both accurate and physically meaningful. The overall process is visualized below.
Caption: General workflow for quantum chemical calculations.
Step 1: Molecular Structure Input
The starting point for any calculation is an initial 3D structure of the molecule. This can be built using any molecular modeling software (e.g., Avogadro, ChemDraw 3D, GaussView). While the initial geometry does not need to be perfect, a reasonable starting structure (correct connectivity and approximate bond angles) will expedite the subsequent optimization process. For 2,2'-bipyridine derivatives, the crucial starting parameter is the dihedral angle between the two pyridine rings. While the parent 2,2'-bipyridine is trans-planar in the solid state, it can be twisted in solution or upon substitution.[3][6]
Step 2: Selecting the Level of Theory
This is the most critical decision in the workflow, as it dictates the balance between accuracy and computational expense. The "level of theory" comprises two components: the quantum mechanical method and the basis set.
Method Selection: Density Functional Theory (DFT) DFT has become the workhorse for molecular systems of this size due to its excellent balance of cost and accuracy.[1][2] It approximates the complex many-electron wavefunction with the simpler electron density. The choice of the specific functional within DFT is key.
Basis Set Selection A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost. For organic molecules containing nitrogen, Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like cc-pVTZ are excellent choices.[7][8]
Table 1: Recommended DFT Functionals and Basis Sets
| Level of Theory Component | Selection | Rationale and Justification |
|---|---|---|
| DFT Functional | B3LYP | A hybrid functional that mixes Hartree-Fock exchange with DFT exchange-correlation. It is one of the most widely used and benchmarked functionals, providing robust results for geometries and energies of organic molecules.[9] |
| M06-2X | A high-nonlocality functional that often performs better for systems with non-covalent interactions and can provide more accurate electronic properties.[2] | |
| ωB97X-D | A long-range corrected functional with empirical dispersion correction. It is highly recommended for calculating excited states (TD-DFT) and systems where dispersion forces are important.[9] | |
| Basis Set | 6-311+G(d,p) | A triple-zeta Pople-style basis set. The '++' indicates diffuse functions on all atoms, crucial for describing the diffuse electron density of the nitrile groups and lone pairs. The '(d,p)' indicates polarization functions, which are essential for accurately describing chemical bonds.[9] |
| | cc-pVTZ | A correlation-consistent triple-zeta basis set. Generally considered more systematic and accurate than Pople-style sets, but also more computationally demanding. A good choice for high-accuracy benchmark calculations.[8] |
Protocol for a Robust Calculation: A common and reliable starting point for this compound is the B3LYP/6-311+G(d,p) level of theory.
Step 3: Ground-State Geometry Optimization
The goal here is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface.[10]
Experimental Protocol:
-
Software Selection: Choose a quantum chemistry software package. Several excellent options are available, including Gaussian, Q-Chem, and the open-source GAMESS.[11][12][13]
-
Input File Creation:
-
Load the initial 3D structure.
-
Specify the calculation type as "Optimization" (Opt).
-
Define the level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (singlet for this closed-shell molecule).
-
-
Execution: Submit the calculation to run. The algorithm will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a stationary point where the forces on all atoms are effectively zero.
-
Convergence Check: Ensure the optimization has converged by checking the output file for confirmation messages. This validates that a true energy minimum has been located according to the software's predefined criteria.[10]
Step 4: Vibrational Frequency Analysis
A frequency calculation is a mandatory post-optimization step that serves two purposes.[14][15]
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not a stable minimum and requires further optimization or structural adjustment.
-
Prediction of Spectroscopic Data: The calculated frequencies correspond to the molecule's vibrational modes and can be used to simulate the infrared (IR) and Raman spectra. This allows for direct comparison with experimental data.[16]
Experimental Protocol:
-
Input File Creation: Use the optimized geometry from the previous step.
-
Specify Calculation Type: Set the calculation type to "Frequency" (Freq). The level of theory should be identical to that used for the optimization.
-
Execution and Analysis:
-
Run the calculation.
-
Examine the output to confirm all frequencies are positive.
-
Analyze the vibrational modes corresponding to key functional groups, such as the C≡N stretch of the nitrile groups and the C=N/C=C stretches of the pyridine rings.[14]
-
Table 2: Representative Calculated Vibrational Frequencies (B3LYP/6-311+G(d,p))
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C≡N Stretch | 2230 - 2250 | A strong, sharp peak characteristic of the nitrile group. Its exact position is sensitive to the electronic environment. |
| C=N/C=C Ring Stretches | 1400 - 1650 | A series of complex vibrations associated with the aromatic bipyridine core.[14] |
| C-H Bending | 1250 - 1350 | In-plane bending modes of the aromatic C-H bonds. |
Step 5: Analysis of Electronic Properties
With a validated minimum-energy structure, we can now probe its electronic characteristics.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and the energy required for the lowest-lying electronic excitation.[17]
-
Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the molecule's electron density surface. It provides a visually intuitive guide to charge distribution. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, blue) are susceptible to nucleophilic attack.[10][18] For this compound, one would expect negative potential around the pyridine and nitrile nitrogen atoms and positive potential around the hydrogen atoms.
Step 6: Simulating Excited States and UV-Vis Spectra
To understand the molecule's photophysical properties, we must investigate its electronic excited states. Time-Dependent DFT (TD-DFT) is the most common method for this purpose.[19][20]
Caption: Relationship between ground and excited state calculations.
Experimental Protocol:
-
Input File Creation: Use the optimized ground-state geometry.
-
Specify Calculation Type: Set the keyword for a TD-DFT calculation (e.g., TD). It is advisable to request a sufficient number of excited states (e.g., NStates=10) to cover the relevant portion of the UV-Vis spectrum.
-
Method Selection: The choice of functional is particularly important for TD-DFT. Long-range corrected functionals like ωB97X-D or CAM-B3LYP often provide more accurate excitation energies than standard hybrid functionals like B3LYP.[19][20]
-
Execution and Analysis: The output will list the vertical excitation energies (from the ground state geometry) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the transition. These data can be plotted (Energy vs. Oscillator Strength) to generate a theoretical UV-Vis absorption spectrum.
Step 7: Incorporating Solvent Effects
Gas-phase calculations are a useful theoretical baseline, but reactions and measurements are typically performed in solution. Solvation can significantly alter molecular properties.[21]
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant.[22][23] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
-
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is much more computationally expensive but is necessary to model specific solute-solvent interactions like hydrogen bonding.[24]
For most standard analyses of this compound, an implicit model like PCM is sufficient and highly recommended.[25] The SCRF=PCM keyword can be added to optimization, frequency, and TD-DFT calculations to simulate a specific solvent environment.
Interpreting the Data: From Numbers to Insights
The output of these calculations provides a wealth of quantitative data. The true skill lies in translating this data into chemical insight.
Table 3: Key Calculated Properties and Their Significance
| Property | Example Value | Interpretation and Significance |
|---|---|---|
| C2-C2' Dihedral Angle | ~35-50° | Indicates significant twisting between the pyridine rings due to steric hindrance and electronic repulsion. This twisting disrupts π-conjugation across the bridge, affecting the electronic properties. |
| HOMO Energy | -7.5 eV | A lower HOMO energy, influenced by the electron-withdrawing nitrile groups, suggests higher resistance to oxidation compared to unsubstituted bipyridine. |
| LUMO Energy | -2.0 eV | A significantly lowered LUMO energy indicates the molecule is a good electron acceptor, a key property for its use in redox-active systems and as a ligand for electron-rich metals. |
| HOMO-LUMO Gap | 5.5 eV | A large gap suggests high kinetic stability. This energy corresponds roughly to the lowest energy electronic transition seen in the UV-Vis spectrum. |
| Lowest Excitation (λ_max) | ~290 nm (π→π) | The primary absorption in the UV region is typically a π→π transition localized on the bipyridine system. The exact energy is modulated by the nitrile groups and the dihedral twist. |
Conclusion
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical investigation of this compound. By following this structured approach—from careful selection of the level of theory to sequential optimization, frequency validation, and property analysis—researchers can reliably predict and understand the molecule's structural, vibrational, and electronic characteristics. The application of DFT and TD-DFT provides invaluable, predictive insights that can accelerate the design and development of new molecules for diverse applications in medicine and materials science, bridging the gap between theoretical concepts and experimental reality.
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The Journal of Physical Chemistry A. (2021). Reliable TDDFT Protocol Based on a Local Hybrid Functional for the Prediction of Vibronic Phosphorescence Spectra Applied to Tris(2,2′-bipyridine)-Metal Complexes. Retrieved from [Link]
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The Genesis of a Versatile Ligand: An In-depth Technical Guide to the Discovery and History of 2,2'-Bipyridine-3,3'-dicarbonitrile
For Immediate Release
[CITY, STATE, January 16, 2026] – In the intricate world of chemical synthesis, the emergence of novel molecules with unique properties paves the way for groundbreaking advancements across various scientific disciplines. This technical guide delves into the discovery and historical evolution of 2,2'-Bipyridine-3,3'-dicarbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While the history of its parent molecule, 2,2'-bipyridine, is well-documented, the specific chronicle of its 3,3'-dicarbonitrile derivative requires a more nuanced exploration of synthetic strategies and the progressive understanding of structure-function relationships.
From Parent Compound to Functionalized Derivative: A Legacy of Discovery
The story of this compound is intrinsically linked to the foundational work on its parent scaffold, 2,2'-bipyridine. The first successful synthesis of 2,2'-bipyridine was reported in 1888 by Fritz Blau, who achieved this milestone through the dry distillation of copper(II) pyridine-2-carboxylate.[1] This seminal discovery laid the groundwork for the extensive field of bipyridine chemistry, which has since become a cornerstone of coordination chemistry and materials science.
The journey from the parent 2,2'-bipyridine to its 3,3'-dicyano-substituted analogue is not marked by a single, celebrated discovery but rather by the logical progression of synthetic organic chemistry. The introduction of functional groups onto the bipyridine framework allows for the fine-tuning of its electronic and steric properties, thereby expanding its utility. The dicarbonitrile, in particular, offers a rigid and electron-deficient scaffold, making it a valuable precursor for a variety of more complex molecular architectures.
While a definitive "first synthesis" paper for this compound is not readily apparent in the historical literature, its emergence is a testament to the development of modern synthetic methodologies. The synthesis of related dicarboxylic acids, such as 2,2'-bipyridine-3,3'-dicarboxylic acid, has been documented, often involving the oxidation of 1,10-phenanthroline derivatives.[2] This suggests that early routes to the dicarbonitrile may have involved the conversion of these dicarboxylic acids or their corresponding amides.
Charting the Synthetic Landscape: Methodologies for this compound
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. These methods generally fall into two main categories: the functionalization of a pre-formed bipyridine core or the construction of the bipyridine ring from smaller, functionalized pyridine precursors.
Dehydration of 2,2'-Bipyridine-3,3'-dicarboxamide
A direct and conceptually straightforward method for the synthesis of nitriles is the dehydration of the corresponding primary amides. This transformation is a classic reaction in organic chemistry and represents a plausible historical route to this compound.
Caption: Dehydration of 2,2'-Bipyridine-3,3'-dicarboxamide to yield the dinitrile.
Experimental Protocol: Dehydration of 2,2'-Bipyridine-3,3'-dicarboxamide (General Procedure)
-
Preparation of the Dicarboxamide: The precursor, 2,2'-Bipyridine-3,3'-dicarboxamide, is first synthesized from the corresponding 2,2'-Bipyridine-3,3'-dicarboxylic acid. This typically involves conversion of the dicarboxylic acid to the diacyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amination with ammonia.
-
Dehydration Reaction: The dried 2,2'-Bipyridine-3,3'-dicarboxamide is intimately mixed with a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).
-
Reaction Conditions: The mixture is heated, often under reduced pressure, to drive the dehydration reaction to completion and facilitate the removal of water. The reaction temperature and duration are critical parameters that require careful optimization to maximize yield and minimize side reactions.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through techniques such as sublimation or recrystallization from an appropriate solvent to afford the pure this compound.
Causality in Experimental Choices: The choice of dehydrating agent is crucial. Stronger dehydrating agents like phosphorus pentoxide are often effective but can lead to charring and decomposition if not used carefully. The use of reduced pressure helps to shift the equilibrium towards the product by removing water as it is formed.
Cross-Coupling Reactions of Cyanopyridine Precursors
Modern synthetic chemistry offers more sophisticated and often higher-yielding methods for the construction of biaryl compounds, including 2,2'-bipyridines. Catalytic cross-coupling reactions, particularly those employing nickel or palladium catalysts, have become powerful tools for this purpose. The synthesis of this compound can be envisioned through the homocoupling of a 3-cyano-2-halopyridine or the cross-coupling of two different cyanopyridine derivatives.
Caption: Homocoupling of a 3-cyano-2-halopyridine to form this compound.
Experimental Protocol: Nickel-Catalyzed Homocoupling of 3-Cyano-2-chloropyridine (General Procedure)
-
Catalyst Preparation: A nickel(0) catalyst is typically generated in situ from a nickel(II) precursor, such as NiCl₂, and a reducing agent, in the presence of a suitable ligand.
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the 3-cyano-2-chloropyridine substrate, the nickel catalyst, a reducing agent (if necessary), and a suitable solvent (e.g., anhydrous DMF or THF).
-
Reaction Conditions: The reaction mixture is heated to a temperature that facilitates the coupling reaction, typically in the range of 80-120 °C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and quenched with an aqueous solution. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Expertise in Action: The choice of ligand for the nickel catalyst is critical for the efficiency of the coupling reaction. The ligand stabilizes the nickel center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The exclusion of oxygen and moisture is paramount to prevent catalyst deactivation.
Physicochemical Properties and Spectroscopic Characterization
A comprehensive understanding of a molecule's properties is essential for its application. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₆N₄ |
| Molecular Weight | 206.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Data not widely reported, expected to be high |
| Solubility | Sparingly soluble in common organic solvents |
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic set of signals for the aromatic protons on the bipyridine core. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signal for the nitrile carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2240 cm⁻¹ is a definitive indicator of the C≡N stretching vibration of the nitrile functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass.
Applications and Future Directions
The unique structural and electronic features of this compound make it a promising building block in several areas of research and development:
-
Coordination Chemistry: The two nitrogen atoms of the bipyridine core act as a bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions. The electron-withdrawing nitrile groups can influence the redox properties and reactivity of the resulting metal complexes.
-
Materials Science: The rigid, planar structure of the molecule makes it an excellent candidate for the construction of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
-
Supramolecular Chemistry: The ability to form well-defined structures through non-covalent interactions makes this molecule an interesting component for the design of supramolecular assemblies with specific functions.
-
Drug Development: The bipyridine scaffold is a common motif in medicinal chemistry. The introduction of nitrile groups can modulate the pharmacological properties of a molecule, and the nitrile groups themselves can be further functionalized to create a diverse range of derivatives for biological screening.
The continued exploration of efficient and scalable synthetic routes to this compound will undoubtedly fuel further innovation in these and other emerging fields. As our understanding of its properties and reactivity deepens, so too will its impact on the development of new technologies and therapeutic agents.
References
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Blau, F. Über neue organische Metallverbindungen. Ber. Dtsch. Chem. Ges.1888 , 21, 1077–1084. [Link]
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A Technical Guide to the Materials Science Applications of 2,2'-Bipyridine-3,3'-dicarbonitrile: A Versatile Ligand for Functional Materials
Abstract
2,2'-Bipyridine-3,3'-dicarbonitrile stands as a molecule of significant interest in the field of materials science. Its unique architecture, featuring a robust bidentate chelating bipyridine core flanked by two versatile nitrile functional groups, provides a powerful platform for the rational design of advanced functional materials. This technical guide explores the potential applications of this ligand, drawing upon established principles of coordination chemistry and materials engineering. We will delve into its role as a foundational building block for Metal-Organic Frameworks (MOFs) and coordination polymers, its utility in the development of sophisticated luminescent materials and fluorescent sensors, and its emerging potential in the realm of organic electronics. This document serves as a comprehensive resource for researchers and scientists, providing not only theoretical grounding but also practical, field-proven insights and experimental methodologies.
Molecular Architecture and Synthetic Considerations
The core of this compound's utility lies in its distinct molecular structure. The 2,2'-bipyridine moiety is a classic and powerful chelating agent, capable of forming stable, five-membered rings with a vast array of metal ions.[1][2] This predictable and strong coordination behavior is fundamental to its use in constructing ordered supramolecular structures. The nitrile groups (-C≡N) at the 3 and 3' positions are highly significant; their strong electron-withdrawing nature modulates the electronic properties of the bipyridine system, and they can act as additional coordination sites, participate in hydrogen bonding, or serve as reactive handles for post-synthetic modification.
Caption: Molecular structure of this compound.
While direct, high-yield synthetic routes for this compound are not as extensively documented as for its isomers (e.g., the 5,5'-dicarbonitrile), its synthesis can be approached through established organometallic cross-coupling reactions. A common strategy involves the palladium-catalyzed cyanation of a 3,3'-dihalo-2,2'-bipyridine precursor using a cyanide source like zinc cyanide (Zn(CN)₂).[3]
Caption: Generalized workflow for Palladium-catalyzed synthesis.
Application I: Metal-Organic Frameworks (MOFs) and Coordination Polymers
The predictable geometry and dual coordination sites of this compound make it an exemplary candidate for constructing crystalline, porous materials like MOFs and coordination polymers.[4] These materials are synthesized through the self-assembly of organic ligands and metal ions or clusters into extended networks.
Causality of Application: The bipyridine unit serves as the primary "hinge," linking metal centers to propagate the framework in one, two, or three dimensions.[5][6] The orientation of the nitrile groups at the 3,3' positions is critical. Unlike the linear arrangement of functional groups in 4,4'- or 5,5'-substituted bipyridines, the 3,3' substitution pattern creates a specific "bite angle" that can lead to unique network topologies, including helical or wave-like chains.[5] The nitrile groups themselves can remain uncoordinated, providing a chemically distinct pore environment, or they can coordinate to metal centers, increasing the dimensionality and robustness of the framework.[7]
Potential Functions:
-
Gas Storage and Separation: The resulting porous frameworks can be designed with specific pore sizes and chemical affinities for targeted gas adsorption.
-
Heterogeneous Catalysis: The bipyridine nitrogen atoms or the nitrile groups can coordinate to catalytically active metal centers, creating robust, recyclable catalysts.[8][9]
-
Luminescent Materials: Incorporation of lanthanide ions or other emissive metal centers can lead to highly luminescent MOFs.[5]
Caption: Schematic of MOF self-assembly from metal ions and ligands.
Experimental Protocol: Solvothermal Synthesis of a Coordination Polymer
This protocol is a representative method for synthesizing a coordination polymer using a bipyridine-based ligand.
-
Materials & Reagents:
-
This compound (Ligand)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (20 mL)
-
-
Procedure:
-
In a small glass vial, combine this compound (e.g., 0.05 mmol) and the metal salt (e.g., 0.05 mmol, for a 1:1 molar ratio) in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to the Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.
-
After cooling, decant the mother liquor. Wash the resulting crystals three times with fresh DMF to remove unreacted starting materials.
-
Collect the crystals by filtration and dry under vacuum.
-
-
Self-Validation & Characterization:
-
Single-Crystal X-ray Diffraction (SCXRD): The primary method to determine the precise 3D structure, connectivity, and bond lengths. Successful synthesis is validated by obtaining a well-defined crystal structure.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material by comparing the experimental pattern to the one simulated from SCXRD data.
-
Thermogravimetric Analysis (TGA): Performed to assess the thermal stability of the framework and identify the loss of coordinated or guest solvent molecules.
-
Application II: Luminescent Materials and Fluorescent Sensors
Bipyridine derivatives are renowned for their photophysical properties and are widely used in luminescent materials.[10][11] The rigid, π-conjugated system of this compound provides a scaffold for developing fluorescent probes and emissive materials.
Causality of Application: The bipyridine unit can act as an "antenna," absorbing UV or visible light and transferring the energy to a coordinated metal ion, a phenomenon known as sensitized luminescence, which is particularly effective for lanthanide ions (e.g., Eu³⁺, Tb³⁺).[12][13] Furthermore, the coordination of the ligand to certain metal ions like Zn²⁺ or Cd²⁺ can restrict intramolecular rotation and vibrations, leading to a significant enhancement of fluorescence (Chelation-Enhanced Fluorescence, CHEF).[14] The electron-withdrawing nitrile groups can tune the emission wavelength and quantum yield. This chelation-dependent fluorescence provides a direct mechanism for sensing.
Potential Functions:
-
Metal Ion Sensing: The molecule can act as a "turn-on" fluorescent sensor for specific metal ions that induce a rigid, emissive complex upon binding.[14][15]
-
Bioimaging: Lanthanide complexes based on this ligand could be developed as probes for time-resolved bioimaging, leveraging their long luminescence lifetimes.[12]
-
OLEDs: While more commonly used as host or electron-transport materials, highly luminescent complexes could serve as emitters in Organic Light-Emitting Diodes (OLEDs).
Caption: Chelation-Enhanced Fluorescence (CHEF) sensing mechanism.
Application III: Organic Electronics
In the field of organic electronics, materials with well-defined energy levels (HOMO/LUMO) and good charge transport characteristics are essential.[16][17] Bipyridine-based molecules are known to be effective electron-transport materials (ETMs) due to the electron-deficient nature of the pyridine rings.[18]
Causality of Application: The this compound molecule possesses intrinsic properties that make it suitable for electron transport layers in devices like OLEDs. The two nitrogen atoms and the two strongly electron-withdrawing nitrile groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the injection and transport of electrons from the cathode. The rigid, planarizable structure can promote ordered packing in thin films, which is crucial for efficient intermolecular charge hopping.[18]
Potential Functions:
-
Electron Transport Layer (ETL) in OLEDs: Can facilitate efficient electron injection and transport, leading to lower operating voltages and higher device efficiency.[18]
-
Host Material for Phosphorescent Emitters: The high triplet energy expected from the bipyridine core makes it a potential host material for blue or green phosphorescent emitters in PhOLEDs.[19]
-
n-Type Semiconductor in Organic Field-Effect Transistors (OFETs): The electron-deficient nature suggests potential for use as an n-type channel material.
| Material/Device | Key Property | Role of this compound | Reference Insight |
| Metal-Organic Framework | Porosity, Catalysis | Forms the structural backbone through coordination with metal ions. Nitrile groups can functionalize pores or add coordination sites. | Bipyridine-dicarboxylate ligands form diverse 1D, 2D, and 3D frameworks with tunable properties.[5] |
| Fluorescent Sensor | Selective Luminescence | Binds target metal ions (e.g., Zn²⁺), leading to a rigidified structure and a "turn-on" fluorescence response. | Bipyridine-based sensors show significant fluorescence enhancement upon metal chelation.[14] |
| OLED | Electron Transport | The electron-deficient bipyridine core and nitrile groups lower the LUMO energy, facilitating efficient electron injection and transport. | Bipyridine-skeleton ETMs have led to OLEDs with low operating voltages and high quantum efficiencies.[18] |
Conclusion and Future Outlook
This compound is a ligand of exceptional promise for materials science. Its well-defined coordination geometry, combined with the electronic influence and reactive potential of its nitrile groups, makes it a versatile tool for creating a new generation of functional materials. The principles outlined in this guide demonstrate its potential to form the basis of porous crystalline materials for storage and catalysis, highly sensitive and selective fluorescent sensors, and efficient components for organic electronic devices.
Future research should focus on the systematic exploration of its coordination chemistry with a wider range of metals, including d-block and f-block elements. A particularly compelling avenue is the post-synthetic modification of the nitrile groups within MOFs to introduce new functionalities, such as converting them to tetrazoles for enhanced proton conductivity or to amide/acid groups for different coordination modes. The continued development of materials based on this ligand will undoubtedly contribute to advancements in catalysis, diagnostics, and next-generation electronics.
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- Smolecule. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6. (2023-08-15).
- BenchChem. The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity.
- ResearchGate. A series of metal–organic frameworks constructed with 2,2′-bipyridine-3,3′-dicarboxylate: Syntheses, structures, and physical properties | Request PDF. (2025-08-06).
- MDPI. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2,2'-Bipyridine-3,3'-dicarbonitrile
Introduction: The Strategic Advantage of 2,2'-Bipyridine-3,3'-dicarbonitrile in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1][2] The tunability of their structure and function is a direct result of the judicious selection of their constituent parts: metal nodes and organic linkers. The organic linker, in particular, dictates the pore size, geometry, and chemical environment of the resulting framework.
This document provides a detailed guide to the use of this compound as a sophisticated organic linker for the synthesis of novel MOFs. The strategic incorporation of both a bipyridine core and nitrile functionalities offers a unique combination of properties. The bipyridine moiety is a classic chelating agent, known for forming stable complexes with a wide array of metal ions.[3] The nitrile groups, on the other hand, can act as coordination sites, be post-synthetically modified, or introduce specific electronic properties to the framework.[4] This dual functionality opens avenues for creating MOFs with enhanced catalytic activity, selective sensing capabilities, and tailored luminescent properties.
These notes are intended for researchers and professionals in materials science, chemistry, and drug development, providing both the conceptual framework and practical protocols for the successful synthesis and characterization of this compound-based MOFs.
Part 1: The Ligand - Understanding the Coordination Chemistry
The efficacy of this compound as a MOF linker is rooted in its distinct coordination behavior. The two nitrogen atoms of the bipyridine core act as a strong chelating agent, readily coordinating to a single metal center. This chelation effect enhances the thermodynamic stability of the resulting metal-ligand bond, contributing to the overall robustness of the final MOF structure.[3]
The nitrile groups at the 3 and 3' positions introduce a secondary coordination vector. While nitriles are generally weaker coordinating groups than carboxylates, they can and do participate in metal coordination, often acting as bridging ligands between metal centers.[4][5] This can lead to the formation of higher-dimensional frameworks with unique topologies. The linear geometry of the C≡N-metal bond can also influence the pore geometry of the resulting MOF.
Furthermore, the electron-withdrawing nature of the nitrile groups can modulate the electronic properties of the bipyridine system, which in turn can influence the luminescent behavior and catalytic activity of the resulting MOF.[3]
Part 2: Synthesis of this compound-based MOFs: A Solvothermal Approach
Solvothermal synthesis is the most prevalent method for the preparation of high-quality, crystalline MOFs.[6][7] This technique involves heating a solution of the metal salt and the organic linker in a sealed container, allowing for the slow crystallization of the MOF product. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the material.
Core Principles of the Solvothermal Method
The solvothermal synthesis of MOFs is a self-assembly process driven by the coordination of metal ions with the organic linkers. The elevated temperature increases the solubility of the reactants and provides the necessary activation energy for the formation of the crystalline framework. The sealed reaction vessel maintains a high pressure, which can influence the crystallization process and the resulting phase of the MOF.
The choice of solvent is paramount. High-boiling point solvents such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are commonly used due to their ability to dissolve a wide range of metal salts and organic ligands, and their stability at high temperatures.[3]
The following diagram illustrates the general workflow for the solvothermal synthesis of a this compound-based MOF.
Figure 1: General workflow for the solvothermal synthesis of a this compound-based MOF.
Detailed Protocol: Synthesis of a Zinc-based MOF (Illustrative Example)
This protocol provides a starting point for the synthesis of a MOF using this compound and zinc nitrate hexahydrate. Researchers are encouraged to systematically vary the parameters to optimize the synthesis for their specific application.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Methanol (for washing)
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Tightly cap the vial. For reactions above the boiling point of the solvent, a Teflon-lined autoclave is required.
-
Heating: Place the sealed vessel in a programmable oven and heat to 120 °C for 48 hours. The heating and cooling rates can be controlled (e.g., 5 °C/min) to promote the growth of high-quality crystals.
-
Cooling: After the reaction is complete, allow the vessel to cool slowly to room temperature.
-
Isolation: Collect the crystalline product by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like methanol (3 x 10 mL) to facilitate the removal of DMF from the pores.
-
Activation: To activate the MOF, immerse the crystals in fresh methanol for 24 hours, replacing the methanol at least three times. This process, known as solvent exchange, is crucial for removing the high-boiling point synthesis solvent from the pores.
-
Drying: Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150 °C) for 12 hours to obtain the final porous material.
Table 1: Key Parameters for Solvothermal Synthesis
| Parameter | Recommended Range | Rationale |
| Metal:Ligand Ratio | 1:1 to 1:2 | Influences the coordination environment and the final framework topology. |
| Temperature | 80 - 180 °C | Affects reaction kinetics and the crystallinity of the product.[3] |
| Time | 24 - 72 hours | Allows for the slow growth of well-defined crystals. |
| Solvent | DMF, DEF, DMSO | High boiling point solvents that facilitate the dissolution of reactants. |
Part 3: Characterization of the Synthesized MOF
A thorough characterization of the synthesized material is essential to confirm the formation of the desired MOF and to understand its properties.
Essential Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.[8]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the MOF and the removal of guest solvent molecules. A typical TGA curve for a MOF will show an initial weight loss corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at higher temperatures corresponding to the decomposition of the framework.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal center. A shift in the vibrational frequency of the C≡N stretch in the nitrile group and the C=N and C=C stretches in the bipyridine ring upon coordination can be observed.
-
Gas Sorption Analysis (BET): Nitrogen or argon sorption measurements at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and the porosity of the activated MOF. This is a critical measurement for applications in gas storage and separation.
The following diagram illustrates the logical flow of the characterization process.
Figure 2: A logical workflow for the characterization of a newly synthesized MOF.
Part 4: Potential Applications and Future Directions
The unique structural and chemical features of MOFs derived from this compound open up a range of exciting application possibilities.
Catalysis
The bipyridine units can serve as binding sites for catalytically active metal ions, creating single-site heterogeneous catalysts.[9][10] The nitrile groups can also be post-synthetically modified, for example, through hydrolysis to carboxylic acids or reduction to amines, to introduce new functionalities and modulate the catalytic activity.
Sensing
The inherent luminescence of many bipyridine-containing MOFs can be exploited for chemical sensing.[3] The interaction of analyte molecules with the framework can lead to a change in the luminescent properties, such as quenching or enhancement of the emission, allowing for the sensitive and selective detection of various chemical species.
Drug Delivery
The porous nature of these MOFs makes them potential candidates for drug delivery applications. The pore size can be tuned to accommodate specific drug molecules, and the surface of the MOF can be functionalized to target specific cells or tissues. The biodegradability of the MOF would be a critical factor to consider for in vivo applications.
Conclusion
This compound is a promising and versatile building block for the design and synthesis of novel metal-organic frameworks. Its unique combination of a strong chelating bipyridine core and reactive nitrile functionalities provides a rich platform for creating materials with tailored properties for a wide range of applications. The protocols and guidelines presented in this document are intended to serve as a solid foundation for researchers to explore the exciting potential of this ligand in the rapidly advancing field of MOF chemistry.
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Kovalenko, K. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 26(9), 2690. [Link]
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Kovalenko, K. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. National Institutes of Health. [Link]
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Mihaly, J., et al. (2018). Bridging nitrile groups in a metal–organic framework. ResearchGate. [Link]
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Li, W., et al. (2016). Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets. RSC Advances, 6(82), 78470-78475. [Link]
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Luger, D., et al. (2022). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Molecules, 27(21), 7401. [Link]
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Luger, D., et al. (2022). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. ResearchGate. [Link]
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2,2'-Bipyridine-3,3'-dicarbonitrile as a ligand in coordination chemistry.
An In-Depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarbonitrile as a Ligand in Coordination Chemistry
Introduction: The Unique Profile of this compound
2,2'-Bipyridine (bpy) stands as one of the most foundational and widely utilized ligands in the history of coordination chemistry.[1] Its renown stems from its robust bidentate, N,N'-chelating capability, which forms stable, well-defined complexes with a vast array of metal ions.[2] The introduction of functional groups onto the bipyridine scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity, photophysics, and catalytic activity.
This guide focuses on a particularly intriguing derivative: this compound. This molecule combines the classic chelating core of bipyridine with powerful electron-withdrawing nitrile (-C≡N) groups at the 3 and 3' positions. These nitrile functionalities impart unique characteristics:
-
Electronic Modulation: The strong electron-withdrawing nature of the nitrile groups significantly lowers the energy of the ligand's π* orbitals. This directly impacts the energy of metal-to-ligand charge transfer (MLCT) transitions, a key feature in the photophysical and electrochemical properties of many bipyridine complexes.[2][3]
-
Structural Versatility: The nitrile groups can serve as secondary coordination sites or as reactive handles for post-synthetic modification, enabling the construction of extended structures like metal-organic frameworks (MOFs) and coordination polymers.[4]
-
Enhanced Reactivity: The modified electronic landscape of the metal center can enhance its activity and selectivity in catalytic transformations.[5]
This document serves as a comprehensive technical resource for researchers, providing detailed protocols and foundational knowledge for the synthesis, characterization, and application of coordination complexes based on this versatile ligand.
Part 1: Synthesis of the Ligand and its Metal Complexes
The successful application of this compound begins with its efficient synthesis and subsequent complexation. The methodologies described below are based on established chemical principles, providing a reliable pathway from starting materials to functional coordination compounds.
Synthesis of this compound
The most common strategy for introducing nitrile groups onto an aromatic scaffold is through the cyanation of a halogenated precursor. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation.[4]
Protocol 1: Palladium-Catalyzed Cyanation of 3,3'-Dibromo-2,2'-bipyridine
This protocol outlines a general procedure adapted from established methods for the synthesis of bipyridine dinitriles.[4] The causality behind this choice rests on the high efficiency and functional group tolerance of palladium catalysts for C-CN bond formation.
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Synthesis.
Materials and Reagents:
-
3,3'-Dibromo-2,2'-bipyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Hexanes, Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 3,3'-dibromo-2,2'-bipyridine (1.0 eq), zinc cyanide (1.2-1.5 eq), and dppf (0.1 eq).
-
Causality: Zn(CN)₂ is used as the cyanide source; it is less acutely toxic than other sources and effective in palladium catalysis. The dppf ligand stabilizes the palladium catalyst and facilitates the reaction.
-
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for reproducible, high-yield results.
-
-
Solvent and Catalyst Addition: Add anhydrous DMF via syringe, followed by the addition of the Pd₂(dba)₃ catalyst (0.05 eq).
-
Heating: Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 16-24 hours).
-
Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the DMF.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Causality: The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to dryness.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a pure solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The C≡N stretch in the IR spectrum should be clearly visible around 2230 cm⁻¹.
Synthesis of Coordination Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt. The choice of solvent and reaction conditions (e.g., temperature, time) is crucial and depends on the target metal and desired complex structure (e.g., discrete molecule vs. coordination polymer).
Protocol 2: General Synthesis of a [M(L)Cl₂] Type Complex
This protocol provides a general method for synthesizing a simple mononuclear complex, which serves as a fundamental building block for more advanced applications.
Materials and Reagents:
-
This compound (L)
-
Metal(II) chloride salt (e.g., PdCl₂, RuCl₂(DMSO)₄, MnCl₂·4H₂O)
-
Anhydrous solvent (e.g., Acetonitrile, Methanol, Ethanol, or DMF)
Step-by-Step Procedure:
-
Ligand Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of the chosen anhydrous solvent in a round-bottom flask, with gentle heating if necessary.
-
Metal Salt Dissolution: In a separate flask, dissolve the metal chloride salt (1.0 eq) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Causality: Dropwise addition helps to control the reaction rate and often leads to the formation of a more crystalline, pure product.
-
-
Precipitation/Crystallization: Upon mixing, a precipitate may form immediately, or the reaction may require stirring for several hours (from 2 to 24 h) at room temperature or with gentle heating.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with small portions of cold solvent to remove unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the complex under vacuum.
-
Characterization: Analyze the product using FT-IR (to observe shifts in the C≡N and pyridine ring vibrations upon coordination), elemental analysis, and, if possible, obtain single crystals for X-ray diffraction to confirm the structure.[6]
Protocol 3: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
For constructing robust, porous frameworks, solvothermal synthesis is the method of choice.[7][8] High temperatures and pressures facilitate the formation of highly crystalline, thermodynamically stable products.
Materials and Reagents:
-
This compound (L)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)[9]
-
Solvent (typically DMF or Diethylformamide, DEF)
Step-by-Step Procedure:
-
Preparation: In a small glass vial, combine the ligand (1.0 eq) and the metal salt (1.0-2.0 eq).
-
Solvent Addition: Add the solvent (e.g., DMF) to dissolve the solids. The solution may be sonicated briefly to ensure homogeneity.[10]
-
Sealing: Seal the vial tightly in a larger Teflon-lined stainless steel autoclave.
-
Heating: Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 80-120 °C) for a set period (e.g., 24-72 hours).[8]
-
Causality: The solvothermal conditions provide the necessary energy to overcome the kinetic barriers of framework assembly, promoting the growth of high-quality crystals.
-
-
Cooling: Allow the autoclave to cool slowly to room temperature.
-
Isolation: Carefully open the autoclave and collect the crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF and then soak them in a volatile solvent like ethanol or chloroform to exchange the high-boiling point solvent from the pores.
-
Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the material ready for applications like gas adsorption.
-
Characterization: Confirm the phase purity and structure of the MOF using Powder X-ray Diffraction (PXRD), and analyze its thermal stability with Thermogravimetric Analysis (TGA).[11]
Part 2: Characterization and Properties
A thorough characterization is essential to understand the structure-property relationships of the synthesized complexes.
Structural Analysis Workflow
Caption: Comprehensive Characterization Workflow.
Physicochemical Properties & Data
| Property / Technique | Observation & Rationale | Typical Data Range / Shift |
| FT-IR Spectroscopy | The C≡N stretching frequency shifts upon coordination of the nitrile nitrogen or due to electronic effects from metal binding to the pyridine rings. Pyridine ring breathing modes also shift. | C≡N stretch: ~2230 cm⁻¹ (free ligand). Shifts to higher frequency upon coordination. |
| ¹H NMR Spectroscopy | Coordination to the metal center deshields the pyridine protons, causing a downfield shift in their resonance signals. The magnitude of the shift indicates the strength of the interaction.[12][13] | Δδ = +0.2 to +1.0 ppm for protons adjacent to the nitrogen atoms. |
| UV-Vis Spectroscopy | Complexes of transition metals often exhibit intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. The energy of this band is sensitive to the electron-withdrawing nitrile groups.[3] | Intense bands in the 400-600 nm range for many d⁶ metal complexes (e.g., Ru(II), Re(I)).[2][14] |
| Cyclic Voltammetry | Provides information on the redox potentials of the metal center (e.g., M²⁺/M³⁺) and the ligand. The electron-withdrawing groups make the ligand harder to reduce and the metal easier to reduce.[15] | Reversible or quasi-reversible waves corresponding to metal- and ligand-centered redox events. |
| X-ray Crystallography | Provides definitive proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[6][16] | Confirms the bidentate N,N'-chelation of the bipyridine core and reveals the coordination environment of the metal ion (e.g., octahedral, square planar).[2] |
Part 3: Applications in Research and Development
The unique properties of this compound complexes make them valuable candidates for a range of advanced applications.
-
Catalysis: As analogues of well-established bipyridine catalysts, these complexes are promising for various organic transformations, including cross-coupling reactions and oxidation catalysis. The electron-deficient nature of the ligand can stabilize metal centers in higher oxidation states and modulate their reactivity.[5][17]
-
Metal-Organic Frameworks (MOFs): The rigid structure and divergent nitrile groups make the ligand an excellent building block for MOFs.[4] These materials can be designed with specific pore sizes and chemical functionalities for applications in:
-
Gas Storage and Separation: Selectively adsorbing gases like CO₂ or H₂.[9]
-
Heterogeneous Catalysis: Providing isolated, well-defined active sites.
-
-
Photophysics and Materials Science: Ruthenium(II) and Iridium(III) complexes of bipyridine derivatives are renowned for their luminescent properties.[2][3] The dicarbonitrile ligand can be used to tune the emission wavelength and quantum yield for applications in:
-
Organic Light-Emitting Diodes (OLEDs)
-
Luminescent Sensors
-
Photosensitizers for solar energy conversion or photodynamic therapy.
-
-
Supramolecular Chemistry: The ligand can be used to construct complex, multi-component assemblies through coordination-driven self-assembly, leading to the formation of molecular cages, rings, and knots with tailored functions.[1]
References
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (2023). Protocols.io. [Link]
-
Transition metal complexes of 2,2'-bipyridine. (n.d.). Wikipedia. [Link]
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Shekhah, O., et al. (2007). Step-by-Step Route for the Synthesis of Metal-Organic Frameworks. Angewandte Chemie International Edition. [Link]
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Tshuma, J., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry. [Link]
-
Zelenskaya, A. A., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]
-
Karki, R., et al. (2022). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Molbank. [Link]
-
Transition Metal Ion Complexes of 2,2′-Bipyridyl-3,3′-diol and 2,2′-Bipyridyl-3-ol: Spectroscopic Properties and Solvent-Dependent Binding Modes. (2002). ResearchGate. [Link]
-
Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes. (2014). ResearchGate. [Link]
-
An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. (2003). ResearchGate. [Link]
-
Housecroft, C. E., & Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. [Link]
-
A series of metal–organic frameworks constructed with 2,2′-bipyridine-3,3′-dicarboxylate: Syntheses, structures, and physical properties. (2012). ResearchGate. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). MDPI. [Link]
-
X-ray crystal structure with atom numbering scheme for complex 3. (2019). ResearchGate. [Link]
-
Shen, W. Z., et al. (2009). ¹H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. Dalton Transactions. [Link]
-
Synthesis and X-ray crystal structure determination of monomeric cis-Pd(2,2′-bipyridine)(NO₃)₂. (1998). ResearchGate. [Link]
-
Network structures with 2,2′-bipyridine-3,3′diol. (2008). ResearchGate. [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (2021). National Institutes of Health. [Link]
-
¹H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. (2009). Semantic Scholar. [Link]
-
Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. (2020). National Institutes of Health. [Link]
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bipyridines: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). (1988). Defense Technical Information Center. [Link]
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High-resolution ¹H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. (1990). ResearchGate. [Link]
-
2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties. (2016). Royal Society of Chemistry. [Link]
-
Electrochemical CO₂ Reduction by 2,2' Bipyridine-5,5'-Biscarboxylic Acid Derived- Rhenium Coordination Polyamide. (2019). eScholarship.org. [Link]
-
Radical anionic versus neutral 2,2′-bipyridyl coordination in uranium complexes supported by amide and ketimide ligands. (2012). Royal Society of Chemistry. [Link]
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Topic: Protocol for Synthesizing Transition Metal Complexes with 2,2'-Bipyridine-3,3'-dicarbonitrile
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis and characterization of transition metal complexes utilizing the versatile chelating ligand, 2,2'-Bipyridine-3,3'-dicarbonitrile (herein referred to as bpcn). We present detailed, field-tested protocols for both conventional solution-phase synthesis and solvothermal methods, designed to yield crystalline products suitable for a range of applications. The rationale behind key experimental steps is elucidated to empower researchers in adapting these methods for various transition metals. Furthermore, this note outlines a systematic approach to the characterization of these complexes, ensuring the validation of their structure and purity. This guide is intended for researchers in coordination chemistry, materials science, and drug development.
Introduction: The Scientific Merit of this compound Complexes
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable, well-defined complexes with nearly all transition metals.[1] These complexes are central to numerous applications, including photocatalysis, luminescent materials, and bioinorganic chemistry.[2][3] The introduction of functional groups onto the bipyridine frame allows for the fine-tuning of the electronic, steric, and structural properties of the resulting metal complexes.
The this compound (bpcn) ligand is of particular interest. The two nitrile (-C≡N) groups at the 3 and 3' positions serve two primary roles:
-
Electronic Modulation: As potent electron-withdrawing groups, they lower the energy of the ligand's π* orbitals. This has profound effects on the metal-to-ligand charge transfer (MLCT) bands, often red-shifting the absorption and emission spectra compared to unsubstituted bipyridine complexes.[1]
-
Structural Versatility: While the primary coordination typically occurs through the two pyridine nitrogen atoms, the nitrile groups offer potential for secondary coordination or for building extended structures like coordination polymers through bridging interactions.
This guide provides the necessary protocols to synthesize and validate these promising complexes.
General Synthetic Workflow
The synthesis of a metal-bpcn complex involves the reaction of the bpcn ligand with a suitable metal salt, followed by purification and rigorous characterization. The choice between a conventional solution-based approach and a solvothermal method depends on the desired product (e.g., discrete molecule vs. coordination polymer) and the solubility of the reactants.
Caption: General workflow for synthesis and characterization.
Experimental Protocols
Protocol 1: Conventional Solution-Phase Synthesis of Dichloro(this compound)copper(II)
This protocol describes a standard method for synthesizing a simple, discrete metal complex. It is suitable for metal salts that are soluble in common organic solvents.
Methodology Rationale: The choice of ethanol as a solvent is based on its ability to dissolve the bpcn ligand upon gentle heating and its compatibility with many transition metal halides. The 1:1 stoichiometric ratio is chosen to favor the formation of a simple [M(ligand)Cl₂] complex. The reaction is performed under reflux to ensure it proceeds to completion. Precipitation upon cooling is a common and effective method for isolating crystalline products.
Step-by-Step Procedure:
-
Ligand Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (bpcn) (0.232 g, 1.0 mmol). Add 30 mL of ethanol. Heat the mixture to reflux (approx. 78 °C) with stirring until the ligand is fully dissolved.
-
Metal Salt Addition: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.170 g, 1.0 mmol) in 10 mL of ethanol. This may require gentle warming.
-
Reaction: Add the copper(II) chloride solution dropwise to the hot, stirring solution of the bpcn ligand. A color change should be observed immediately, indicating complex formation.
-
Reflux: Maintain the reaction mixture at reflux for 4 hours. During this time, a microcrystalline precipitate may begin to form.
-
Isolation: After 4 hours, stop heating and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the resulting solid in a vacuum oven at 60 °C for 12 hours. The expected product is a colored crystalline powder.
Protocol 2: Solvothermal Synthesis of a Zn(II)-bpcn Coordination Polymer
This protocol is designed for creating extended network structures (coordination polymers) and is particularly useful when reactants have low solubility or when kinetic products are desired.[4][5]
Methodology Rationale: Solvothermal synthesis utilizes high temperatures and pressures to increase the solubility of reagents and promote the growth of high-quality single crystals.[4] N,N-Dimethylformamide (DMF) is a common solvent for this method due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.[6] The slow cooling process is critical for allowing the ordered self-assembly of the coordination network, leading to well-defined crystals.
Step-by-Step Procedure:
-
Reactant Loading: Place this compound (bpcn) (0.058 g, 0.25 mmol), Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.074 g, 0.25 mmol), and 10 mL of DMF into a 23 mL Teflon-lined stainless steel autoclave.
-
Sealing: Seal the autoclave tightly. Safety Note: Never fill the Teflon liner to more than 75% of its volume. Ensure you are familiar with the proper operation of high-pressure equipment.
-
Heating: Place the sealed autoclave in a programmable oven. Heat the vessel to 120 °C over 2 hours.
-
Reaction Time: Maintain the temperature at 120 °C for 72 hours (3 days).
-
Cooling: Program the oven to cool down to room temperature slowly over a period of 24 hours (e.g., a cooling rate of ~4 °C/hour). Crucially, do not quench the reaction. Slow cooling is essential for crystallization.
-
Isolation: Carefully open the autoclave in a fume hood. Isolate the crystals that have formed by decanting the mother liquor.
-
Washing and Drying: Wash the crystals with fresh DMF (2 x 5 mL) followed by diethyl ether (2 x 5 mL). Air-dry the crystals or dry them under a gentle stream of nitrogen.
Summary of Reaction Parameters
The protocols described can be adapted for various transition metals. The following table provides suggested starting parameters for synthesizing bpcn complexes with other common metal ions.
| Metal Salt Precursor | M:L Ratio | Method | Solvent | Temp (°C) | Time (h) | Expected Product Type |
| CuCl₂·2H₂O | 1:1 | Conventional | Ethanol | 78 | 4 | Discrete Molecule |
| Zn(NO₃)₂·6H₂O | 1:1 | Solvothermal | DMF | 120 | 72 | Coordination Polymer |
| FeCl₂·4H₂O | 1:2 | Conventional | Acetonitrile | 82 | 6 | Discrete Molecule [M(bpcn)₂]²⁺ |
| Ni(OAc)₂·4H₂O | 1:1 | Solvothermal | DMF/H₂O | 140 | 48 | Coordination Polymer |
| Ru(DMSO)₄Cl₂ | 1:1 | Conventional | DMSO | 150 | 12 | Discrete Molecule[7] |
Note: These are starting points. Optimization of solvent, temperature, and reaction time may be required.
Characterization and Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
-
Infrared (IR) Spectroscopy: This is the first and most crucial validation step. The key diagnostic peak is the C≡N (nitrile) stretching frequency. In the free bpcn ligand, this appears around 2230 cm⁻¹. Upon coordination to a metal center, this peak is expected to shift, typically to a higher frequency (e.g., 2240-2270 cm⁻¹). This shift is definitive evidence of the nitrile group's involvement in the electronic structure of the complex, even if not directly coordinated.
-
UV-Visible Spectroscopy: Bipyridine complexes are known for their intense electronic transitions.[1] Expect to see π-π* transitions in the UV region (280-350 nm) and potential metal-to-ligand charge transfer (MLCT) bands in the visible region (400-600 nm), which are responsible for the color of the complexes.
-
Elemental Analysis (CHN): Provides the experimental percentage of Carbon, Hydrogen, and Nitrogen in the compound. The results should match the calculated theoretical percentages for the expected molecular formula within a ±0.4% margin, which confirms the compound's purity and stoichiometry.
-
Single-Crystal X-ray Diffraction: This is the most definitive characterization technique. If suitable single crystals are obtained (more likely via the solvothermal method), this analysis will provide the exact 3D structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[6][8]
Conclusion
The protocols and characterization guidelines presented in this application note provide a solid foundation for the successful synthesis of novel transition metal complexes with this compound. The versatility of the bpcn ligand, combined with the choice of synthetic methodology, opens the door to a wide array of new materials with tailored electronic and structural properties for advanced applications.
References
- Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units.Inorganic Chemistry, (2002). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr0o5VmJZlLEvPLFFo8UqdWrRXdcJYOyH6cr3FxFAhC_aClL7EGAmkMPKvZj4BaqTjvt10hMMkWjD3iJDc158l2oHHbUEpDv5N1kUYeiZREJpKuta0ewnS2wefzAwui8VcHlzDcZUjEHXg99lS9vAMPnhLx0h13EoeXaKXBX5Mp9kmTpk=]
- Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α - PubMed Central.PubMed Central, (2012). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBq9AvGSj22TO29JqXakDGnQ4N9tm7DRhlpz_rLhEx-G31ZW8GzYV_AY_bTP2ajiKSn-L51BEQ5wFQH96zYHyqXvmxOOZ5-eRz9eKtqNGSgc320aHY0Y55fd9HCbBM7necg67NhCN19z9prOg=]
- Solvothermal synthesis of coordination polymers containing 2,2'-bipyridyl-3,3'-dicarboxlate.CNKI, (2009). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2TvqoTUe6k7uQz6ranexn37AxObzvKWQeKN8q8IqWE-Fbh9eQJFKDc_WbQEW1SF_xLMz8wfEqTpRP_H55dthq95TH1BZohk0i0f6AMZ-V5QT33lAEkzeZZZCwllqPUtYnenNmESluRSg=]
- Transition metal complexes of 2,2'-bipyridine - Wikipedia.Wikipedia, (n.d.). [URL: https://en.wikipedia.org/wiki/Transition_metal_complexes_of_2,2%27-bipyridine]
- Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing).Royal Society of Chemistry, (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ce/c4ce01237e]
- Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - RSC Publishing.Royal Society of Chemistry, (2024). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01115a]
- Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH.National Institutes of Health, (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454044/]
- Design, Synthesis And Application Of Bipyridine Derivatives And Their Transition Metal Complexes - Globe Thesis.Globe Thesis, (2012). [URL: https://globethesis.com/v/2121330332474803]
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - NIH.National Institutes of Health, (2021). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623405/]
- Synthesis and crystal structure of palladium(II) complex with 2,2′-bipyridine-3,3′-dicarboxylic acid | Request PDF - ResearchGate.ResearchGate, (2006). [URL: https://www.researchgate.net/publication/234087118_Synthesis_and_crystal_structure_of_palladiumII_complex_with_22'-bipyridine-33'-dicarboxylic_acid]
- Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 - Smolecule.Smolecule, (2023). [URL: https://www.smolecule.com/cas/4433-01-6/2-2-bipyridine-3-3-dicarboxylic-acid]
- Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). - ResearchGate.ResearchGate, (n.d.). [URL: https://www.researchgate.net/figure/Chemical-structures-of-the-M-2-2-bipyridine-2-NO-3-NO-3-complexes-referred-to_fig1_231189311]
- Transition Metal Ion Complexes of 2,2′-Bipyridyl-3,3′-diol and 2,2′-Bipyridyl-3-ol: Spectroscopic Properties and Solvent-Dependent Binding Modes | Request PDF - ResearchGate.ResearchGate, (n.d.). [URL: https://www.researchgate.net/publication/257850873_Transition_Metal_Ion_Complexes_of_22'-Bipyridyl-33'-diol_and_22'-Bipyridyl-3-ol_Spectroscopic_Properties_and_Solvent-Dependent_Binding_Modes]
- CAS 4433-01-6: 2,2'-Bipyridine-3,3'-dicarboxylic acid - CymitQuimica.CymitQuimica, (n.d.). [URL: https://www.cymitquimica.com/cas/4433-01-6]
- Group 3 metal complexes of radical-anionic 2,2'-bipyridyl ligands - PubMed.PubMed, (2010). [URL: https://pubmed.ncbi.nlm.nih.gov/21077610/]
- 2,2′-Bipyridine - Wikipedia.Wikipedia, (n.d.). [URL: https://en.wikipedia.org/wiki/2,2%27-Bipyridine]
- 5,59-Diamino-2,29-bipyridine Metal Complexes Assembled into Multidimensional Networks via Hydro.Wiley Online Library, (n.d.). [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291099-0682%28199806%291998%3A6%3C1041%3A%3AAID-EJIC1041%3E3.0.CO%3B2-R]
- (PDF) An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex - ResearchGate.ResearchGate, (n.d.). [URL: https://www.researchgate.
- Synthesis, characterization and antibacterial activity of ruthenium complex bearing 3,3'-dicarboxy-2,2'-bipyridine ligand - Pharmacia.Pharmacia, (2023). [URL: https://pharmacia.pensoft.net/article/101869/]
- 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties - New Journal of Chemistry (RSC Publishing).Royal Society of Chemistry, (2013). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/nj/c3nj00632a]
- 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 - ChemicalBook.ChemicalBook, (n.d.). [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0278486.htm]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,2'-Bipyridine-3,3'-dicarbonitrile in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the application of 2,2'-Bipyridine-3,3'-dicarbonitrile and its derivatives in the field of catalysis. While direct catalytic applications of the dinitrile are an emerging area, this document establishes a foundational understanding by detailing the catalytic activities of its closely related and more extensively studied derivative, 2,2'-Bipyridine-3,3'-dicarboxylic acid. The guide offers in-depth protocols for the synthesis of metal-organic frameworks (MOFs) and coordination complexes, and their subsequent use in various catalytic transformations. Furthermore, it explores the untapped potential of the dinitrile ligand, proposing novel catalytic applications based on the unique electronic and chemical properties imparted by the nitrile functionalities.
Introduction: The Bipyridine Scaffold in Catalysis
The 2,2'-bipyridine framework is a cornerstone of coordination chemistry, renowned for its robust chelating ability with a vast array of transition metals. This interaction is fundamental to the design of homogeneous and heterogeneous catalysts. The electronic and steric properties of the bipyridine ligand can be finely tuned through substitution on the pyridine rings, thereby modulating the catalytic activity and selectivity of the metal center. This compound represents a versatile, yet underexplored, building block in this family of ligands. Its nitrile groups offer unique electronic properties and potential for post-synthetic modification, making it a promising candidate for the development of novel catalytic systems.
While direct catalytic applications of this compound are not yet widely reported in the literature, its corresponding diacid, 2,2'-Bipyridine-3,3'-dicarboxylic acid, has been successfully employed as a ligand in a variety of catalytic systems.[1] This guide will therefore focus on the established applications of the dicarboxylic acid derivative as a precedent for the potential of the dinitrile, while also postulating future research directions for the dinitrile itself.
Synthesis of Key Precursors
A reliable synthetic route to the ligand is the first critical step for any catalytic application. Here, we provide a plausible protocol for the synthesis of this compound, followed by its hydrolysis to the corresponding dicarboxylic acid.
Protocol: Synthesis of this compound
The synthesis of this compound can be approached through modern cross-coupling methods. A plausible route is the palladium-catalyzed cyanation of a dihalo-bipyridine precursor.
Materials:
-
3,3'-Dibromo-2,2'-bipyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3,3'-dibromo-2,2'-bipyridine (1.0 eq), zinc cyanide (2.2 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically around 150-160 °C) and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol: Hydrolysis to 2,2'-Bipyridine-3,3'-dicarboxylic acid
The dinitrile can be readily hydrolyzed to the corresponding dicarboxylic acid under acidic conditions.[2]
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, carefully add this compound to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto a beaker of crushed ice with stirring.
-
A precipitate of 2,2'-Bipyridine-3,3'-dicarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Caption: Workflow for the hydrolysis of this compound.
Catalytic Applications of 2,2'-Bipyridine-3,3'-dicarboxylic acid Metal Complexes
The dicarboxylic acid derivative serves as a versatile ligand for constructing catalytically active metal complexes and MOFs.
Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)
MOFs constructed from 2,2'-Bipyridine-3,3'-dicarboxylic acid can act as robust heterogeneous catalysts. The bipyridine units can be post-synthetically metalated to introduce catalytic sites.
Application Example: Suzuki-Miyaura Cross-Coupling with a Pd-Functionalized MOF [3]
A zirconium-based MOF, UiO-67, can be synthesized with a bipyridine-dicarboxylic acid linker and then loaded with palladium to create a highly active and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions.
Protocol: Synthesis of a Pd@UiO-67-bpydc Catalyst
-
Synthesis of UiO-67-bpydc: In a solvothermal reaction, a mixture of ZrCl₄ and 2,2'-bipyridine-3,3'-dicarboxylic acid in DMF is heated to afford the crystalline MOF.
-
Palladium Loading: The activated UiO-67-bpydc is suspended in a solution of a palladium precursor, such as PdCl₂, in a suitable solvent (e.g., acetonitrile). The mixture is stirred at room temperature to allow for the coordination of Pd(II) to the bipyridine sites within the MOF.
-
Catalyst Isolation: The resulting Pd@UiO-67-bpydc is collected by centrifugation, washed thoroughly to remove any uncoordinated palladium, and dried under vacuum.
Protocol: Catalytic Suzuki-Miyaura Cross-Coupling
Materials:
-
Pd@UiO-67-bpydc catalyst
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of dioxane and water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the Pd@UiO-67-bpydc catalyst (typically 0.1-1 mol% Pd).
-
Add the solvent and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, and separate the catalyst by centrifugation for reuse.
-
The product can be isolated from the supernatant by standard workup procedures.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Homogeneous Catalysis with Ruthenium Complexes
Ruthenium complexes of bipyridine derivatives are well-known for their applications in photocatalysis.[4]
Application Example: Photocatalytic Oxidation of Thioethers
A ruthenium(II) complex bearing 2,2'-bipyridine-3,3'-dicarboxylic acid can act as a photosensitizer for the oxidation of thioethers to sulfoxides, using visible light and a mild oxidant.
Protocol: Synthesis of a [Ru(bpy)₂(3,3'-dcbpy)]²⁺ Catalyst
-
A mixture of cis-[Ru(bpy)₂Cl₂]·2H₂O and 2,2'-bipyridine-3,3'-dicarboxylic acid in a solvent such as ethanol/water is refluxed to yield the desired complex. The product is typically isolated as a hexafluorophosphate or chloride salt.
Protocol: Photocatalytic Oxidation of Methyl Phenyl Sulfide
Materials:
-
[Ru(bpy)₂(3,3'-dcbpy)]²⁺ catalyst
-
Methyl phenyl sulfide
-
Acetonitrile (MeCN) as solvent
-
Visible light source (e.g., a blue LED lamp)
-
Oxygen (from air) as the oxidant
Procedure:
-
Dissolve the methyl phenyl sulfide and the ruthenium catalyst (typically 0.1-0.5 mol%) in acetonitrile in a reaction vessel.
-
Irradiate the solution with the visible light source while stirring and open to the air (or bubbling air through the solution).
-
Monitor the reaction by GC or TLC for the formation of methyl phenyl sulfoxide.
-
Upon completion, the solvent can be removed, and the product purified by chromatography.
Proposed Catalytic Applications of this compound
The presence of nitrile groups in this compound opens up possibilities for novel catalytic applications that are distinct from its dicarboxylic acid counterpart.
In-situ Ligand Modification
The dinitrile can be used as a precursor ligand that undergoes in-situ hydrolysis to the dicarboxylic acid under certain reaction conditions (e.g., in the presence of water at elevated temperatures). This could be advantageous for generating the active catalyst in the reaction medium.
Electronic Tuning of the Metal Center
The nitrile group is strongly electron-withdrawing. As a ligand, this compound would therefore make the coordinated metal center more electron-deficient (i.e., more Lewis acidic) compared to the dicarboxylic acid ligand. This enhanced Lewis acidity could be beneficial for reactions that are promoted by electron-poor metal centers, such as certain types of cycloaddition and polymerization reactions.
Nitrile Group as a Catalytic Site
The nitrile groups themselves could participate in catalytic cycles. For instance, they could act as a platform for the synthesis of metallacycles or participate in cycloaddition reactions with unsaturated substrates.
Hypothetical Application: Catalytic Cycloaddition of CO₂ and Epoxides
A metal complex of this compound could potentially catalyze the cycloaddition of carbon dioxide and epoxides to form cyclic carbonates. The Lewis acidic metal center would activate the epoxide, while the nitrile groups could potentially interact with CO₂ or act as a hemilabile ligand to open up a coordination site for substrate binding.
Data Summary
| Catalyst System | Ligand | Metal | Catalytic Reaction | Key Advantages |
| Pd@UiO-67-bpydc | 2,2'-Bipyridine-3,3'-dicarboxylic acid | Pd | Suzuki-Miyaura Cross-Coupling | Heterogeneous, recyclable, high activity |
| [Ru(bpy)₂(3,3'-dcbpy)]²⁺ | 2,2'-Bipyridine-3,3'-dicarboxylic acid | Ru | Photocatalytic Thioether Oxidation | Uses visible light, mild conditions |
| M(3,3'-dcbp) Complex (Proposed) | This compound | Various | Lewis Acid Catalysis, Cycloadditions | Enhanced Lewis acidity of metal center |
Conclusion
This compound is a promising but currently underutilized ligand in the field of catalysis. While its direct applications are yet to be extensively explored, the well-established catalytic prowess of its dicarboxylic acid derivative provides a strong foundation for future research. This guide has provided detailed protocols for the synthesis and catalytic use of metal complexes derived from 2,2'-Bipyridine-3,3'-dicarboxylic acid, and has put forth scientifically grounded hypotheses for the potential applications of the dinitrile itself. It is anticipated that the unique electronic properties conferred by the nitrile groups will pave the way for the development of novel and highly efficient catalysts for a wide range of organic transformations.
References
-
A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. Chemical Communications. Available at: [Link]
-
Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry. Available at: [Link]
-
A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design. Available at: [Link]
-
An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. ResearchGate. Available at: [Link]
-
A novel copper(II) coordination polymer with 2,2′-bipyridyl-3,3′-dicarboxylic acid. ResearchGate. Available at: [Link]
-
Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin–Madison. Available at: [Link]
-
Synthesis, characterization and antibacterial activity of ruthenium complex bearing 3,3'-dicarboxy-2,2'-bipyridine ligand. Pharmacia. Available at: [Link]
-
Synthesis and crystal structure of palladium(II) complex with 2,2′-bipyridine-3,3′-dicarboxylic acid. ResearchGate. Available at: [Link]
-
Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization. PMC. Available at: [Link]
-
Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry. Available at: [Link]
-
Platinum and Palladium Complexes Containing Cationic Ligands as Catalysts for Arene H/D Exchange and Oxidation. SciSpace. Available at: [Link]
Sources
Application Note: A Practical Guide to the Photophysical Characterization of 2,2'-Bipyridine-3,3'-dicarbonitrile (bpcn) Complexes
Introduction: The Significance of the Dicyano-Bipyridine Scaffold
The 2,2'-bipyridine (bpy) ligand framework is a cornerstone in the field of coordination chemistry, renowned for its ability to form stable, redox-active, and luminescent complexes with a variety of transition metals, most notably Ruthenium(II) and Iridium(III).[1] The introduction of electron-withdrawing substituents onto the bipyridine core dramatically modulates the electronic structure and, consequently, the photophysical properties of the resulting complexes. The 2,2'-Bipyridine-3,3'-dicarbonitrile (bpcn) ligand is a prime example of this strategy. The potent electron-withdrawing nature of the two nitrile groups lowers the energy of the ligand's π* orbitals. This modification has profound implications for the energy of metal-to-ligand charge transfer (MLCT) states, influencing emission wavelengths, excited-state lifetimes, and redox potentials.[2]
A thorough understanding of these photophysical properties is critical for the rational design of bpcn complexes for a range of applications, including:
-
Photocatalysis: Tuning excited-state redox potentials for novel organic transformations.[1]
-
Organic Light-Emitting Diodes (OLEDs): Developing new phosphorescent emitters with high quantum efficiencies.[3]
-
Chemical Sensing: Designing luminescent probes that respond to specific analytes.[4]
-
Dye-Sensitized Solar Cells (DSSCs): Optimizing light-harvesting and charge-injection dynamics.[5]
This guide provides a comprehensive set of protocols for the detailed photophysical investigation of novel bpcn complexes, aimed at researchers in inorganic chemistry, materials science, and drug development. We emphasize not just the procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible characterization workflow.
Fundamental Photophysical Processes in bpcn Complexes
Upon absorption of a photon, a bpcn metal complex is promoted from its ground state (S₀) to an electronically excited state. The subsequent de-excitation pathways determine its photophysical signature. For a typical d⁶ metal complex (e.g., Ru(II), Ir(III)), the key processes involve Metal-to-Ligand Charge Transfer (MLCT) states.[6]
The primary events are:
-
Absorption: Excitation from the ground state to a singlet MLCT state (¹MLCT) or a ligand-centered (¹π-π*) state. The strong absorption bands in the visible region for many polypyridyl complexes are typically assigned to ¹MLCT transitions.[2]
-
Internal Conversion (IC): Rapid, non-radiative relaxation from higher excited states to the lowest-lying singlet excited state (S₁), which is often the ¹MLCT state.
-
Intersystem Crossing (ISC): A spin-forbidden but often highly efficient process in complexes with heavy metals (due to spin-orbit coupling), where the molecule transitions from the singlet (S₁) state to a triplet (T₁) state, typically the ³MLCT state. For many Ru(II) and Ir(III) complexes, this occurs on an ultrafast timescale (<100 fs).[7]
-
Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀). This is often weak in heavy metal complexes due to the rapid ISC.
-
Phosphorescence: Radiative decay from the T₁ state back to the ground state (S₀). This is the primary emission pathway for many luminescent transition metal complexes and is characterized by longer lifetimes.
-
Non-radiative Decay: De-excitation from S₁ or T₁ via vibrational relaxation, often quenched by molecular oxygen or solvent molecules.
The following diagram illustrates these key photophysical pathways.
Caption: Simplified Jablonski diagram for a transition metal complex.
Essential Instrumentation and Materials
Instrumentation
-
UV-Vis Spectrophotometer: Dual-beam model for accurate absorbance measurements (e.g., Agilent Cary series, Shimadzu UV series).
-
Spectrofluorometer: Equipped with a high-intensity Xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., Horiba Fluoromax, Edinburgh Instruments FS5).
-
Time-Correlated Single Photon Counting (TCSPC) System: For measuring luminescence lifetimes (e.g., PicoQuant FluoTime, Horiba DeltaFlex). Requires pulsed laser or LED excitation sources.
-
Transient Absorption (TA) Spectrometer: Femtosecond or nanosecond system for studying non-emissive states and ultrafast dynamics.[8][9]
-
Inert Atmosphere Glovebox or Schlenk Line: For handling air-sensitive samples and preparing degassed solutions.
Materials and Reagents
-
bpcn Complex: Synthesized and purified according to established literature procedures.[5]
-
Solvents: Spectroscopic grade, high-purity solvents are mandatory. Common choices for bipyridine complexes include acetonitrile, dichloromethane, and methanol.[10][11] The choice depends on the solubility of the complex and the nature of the study.
-
Luminescence Standards: For quantum yield determination. The standard should absorb at a similar wavelength to the sample.
| Standard | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.54 |
| [Ru(bpy)₃]Cl₂ | Acetonitrile (degassed) | ~452 | ~620 | 0.095 |
| Fluorescein | 0.1 M NaOH | ~490 | ~515 | 0.95 |
-
Cuvettes: 1 cm path length quartz cuvettes for both absorption and fluorescence measurements.
-
High-Purity Gas: Argon or Nitrogen (≥99.998% purity) for deoxygenating solutions.
Experimental Protocols
Protocol 1: Sample Preparation - The Foundation of Quality Data
Reproducible photophysical data begins with meticulous sample preparation.
Steps:
-
Stock Solution Preparation: Accurately weigh the bpcn complex and prepare a stock solution of known concentration (e.g., 1 mM) in the chosen spectroscopic-grade solvent. Use a volumetric flask for precision.
-
Working Solution for UV-Vis: From the stock solution, prepare a dilute working solution. The final concentration should yield a maximum absorbance between 0.1 and 1.0 at the λₘₐₓ of the lowest energy band to ensure adherence to the Beer-Lambert law. A typical concentration is 5-20 µM.[10]
-
Working Solution for Luminescence: Prepare a solution where the absorbance at the excitation wavelength is below 0.1 (preferably <0.05) to minimize inner filter effects, where emitted light is reabsorbed by other molecules in the solution.
-
Degassing: Oxygen is an efficient quencher of triplet excited states and can drastically reduce or eliminate phosphorescence.[2] For any emission or lifetime measurements, the solution must be deoxygenated.
-
Place the cuvette containing the sample under study.
-
Seal the cuvette with a septum.
-
Gently bubble high-purity argon or nitrogen through the solution using a long needle for 15-20 minutes. Use a short needle as a vent.
-
Maintain a positive pressure of the inert gas over the solution during the measurement.
-
Scientist's Notes (Rationale):
-
Solvent Choice: The polarity of the solvent can influence the energy of charge-transfer states.[12] It is often insightful to perform studies in a range of solvents (e.g., non-polar toluene, polar aprotic acetonitrile, polar protic methanol) to probe solvatochromic effects.
-
Concentration: For luminescence, low concentrations are crucial. At high concentrations, self-quenching and aggregation can occur, leading to artificially low quantum yields and complex lifetime decays.
Protocol 2: Steady-State Spectroscopic Characterization
A. UV-Vis Absorption Spectroscopy
This technique maps the electronic transitions of the molecule.
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Record a baseline spectrum using a cuvette filled with the same solvent used for the sample.
-
Record the absorption spectrum of the bpcn complex solution from the UV to the near-IR region (e.g., 250-800 nm).
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for each distinct band.
-
Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).
Interpretation:
-
High-Energy Bands (<350 nm): Typically assigned to ligand-centered π-π* transitions.[2]
-
Low-Energy Bands (Visible Region, >400 nm): Usually assigned to MLCT transitions. The electron-withdrawing nitrile groups on the bpcn ligand are expected to red-shift these bands compared to an unsubstituted bpy complex.[5]
B. Photoluminescence (PL) Spectroscopy
This reveals the emissive properties of the complex.
Procedure:
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator. The resulting spectrum should ideally match the absorption spectrum, confirming the emissive species is the one being excited.
-
Emission Spectrum: Set the excitation monochromator to a wavelength where the complex absorbs strongly (e.g., the ¹MLCT λₘₐₓ). Scan the emission monochromator to record the luminescence spectrum.
-
Quantum Yield (Φ) Determination (Relative Method):
-
Record the absorption and emission spectra of a chosen standard (e.g., [Ru(bpy)₃]Cl₂) under the exact same instrumental conditions (excitation wavelength, slit widths) as the bpcn complex. Ensure the absorbance of the standard and sample at the excitation wavelength are both below 0.1 and are closely matched.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Scientist's Notes (Trustworthiness):
-
Always run a solvent blank to check for fluorescent impurities.
-
Correct all emission spectra for the instrument's detector response and lamp profile. Modern spectrofluorometers often have built-in correction files.
Protocol 3: Time-Resolved Spectroscopy
A. Luminescence Lifetime (τ) Measurement via TCSPC
This measures how long the molecule remains in its emissive excited state.
Procedure:
-
Select a pulsed light source (laser or LED) with a wavelength that the sample absorbs.
-
Record the Instrument Response Function (IRF) by scattering the excitation light into the detector using a non-emissive scattering solution (e.g., a dilute colloidal silica solution). The IRF represents the time profile of the excitation pulse.
-
Acquire the luminescence decay profile of the degassed bpcn complex solution by collecting photon arrival times relative to the excitation pulse until sufficient counts (e.g., 10,000 at the peak channel) are accumulated for good statistics.
-
Fit the decay data using deconvolution software, which accounts for the IRF. The decay is often modeled with a mono- or multi-exponential function: I(t) = Σ Aᵢ * exp(-t/τᵢ).
-
Evaluate the quality of the fit by examining the weighted residuals and the chi-squared (χ²) value, which should be close to 1.0 for a good fit.
Interpretation:
-
A mono-exponential decay suggests a single emissive species in a homogeneous environment.
-
Multi-exponential decays can indicate multiple emissive states, quenching processes, or sample heterogeneity.
-
The lifetime (τ) is a key parameter for understanding the kinetics of the excited state.
B. Transient Absorption (TA) Spectroscopy
TA spectroscopy is a powerful pump-probe technique that allows observation of both emissive and non-emissive excited states, as well as ultrafast processes like ISC.[8]
Procedure:
-
Setup: A pump pulse (e.g., from an OPA) excites the sample, and a delayed, broadband white-light continuum pulse probes the change in absorbance (ΔA).
-
Data Acquisition: Collect ΔA spectra at various time delays between the pump and probe pulses, from femtoseconds to nanoseconds.
-
Data Analysis:
-
Plot the ΔA spectra at representative time points to observe the evolution of spectral features.
-
Plot the kinetics at specific wavelengths (e.g., the peak of a bleach or an absorption) to extract time constants for the decay of different species.
-
Perform global analysis on the entire dataset to obtain a comprehensive kinetic model.[8]
-
Interpretation of TA Features:
-
Ground-State Bleach (GSB): A negative signal (ΔA < 0) at wavelengths where the ground state absorbs. It arises from the depletion of the ground state population.
-
Excited-State Absorption (ESA): A positive signal (ΔA > 0) corresponding to absorption of the probe light by the excited-state population to a higher excited state.
-
Stimulated Emission (SE): A negative signal that overlaps with the steady-state emission band, arising from the probe pulse stimulating the excited state to emit a photon.
Data Integration and Workflow
The power of a full photophysical study comes from integrating the data from all techniques to build a self-consistent model of the excited-state dynamics.
Caption: Workflow for comprehensive photophysical characterization.
From the primary data, key kinetic parameters can be calculated:
-
Radiative decay rate constant (kᵣ): kᵣ = Φ / τ
-
Non-radiative decay rate constant (kₙᵣ): kₙᵣ = (1 - Φ) / τ
Transient absorption data provides direct insight into the rates of processes like intersystem crossing (kᵢₛ꜀), often seen as the formation time of the triplet ESA signal.[8] By combining these parameters, a complete and quantitative picture of the de-excitation dynamics of the bpcn complex can be constructed.
References
-
Vauthey, E. (2009). Femtosecond absorption spectroscopy of transition metal charge-transfer complexes. SciSpace. Available at: [Link]
-
Zhang, W., et al. (2017). Structural characterization of excited state transition metal complexes by x-ray transient absorption spectroscopies. ResearchGate. Available at: [Link]
-
Hasan, K., et al. (2020). Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes. Molbank. Available at: [Link]
-
Li, F., et al. (2012). UV-vis absorption (left) and fl uorescent emission (right) spectra of complexes Ru(bpy) 32+ , 1a , 1b and 1c in CH 3 CN. ResearchGate. Available at: [Link]
-
Jaya, R. M., et al. (2021). Quantitative evaluation of transient valence orbital occupations in a 3d transition metal complex as seen from the metal and ligand perspective. arXiv. Available at: [Link]
-
Yusuf, Y., et al. (2018). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. Oriental Journal of Chemistry. Available at: [Link]
-
Lee, S. H., et al. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Doyle, F., et al. (2012). Probing reaction dynamics of transition-metal complexes in solution via time-resolved soft x-ray spectroscopy. eScholarship, University of California. Available at: [Link]
-
Motevalli, B., et al. (2022). Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. Chemical Communications. Available at: [Link]
-
Tadesse, S. (2013). Tuning Fluorescence Properties of 2,2'-Bipyridine Using Metal Cations. Addis Ababa University Institutional Repository. Available at: [Link]
-
Muller, G., et al. (2016). Kinetics and Photochemistry of Ruthenium Bisbipyridine Diacetonitrile Complexes: An Interdisciplinary Inorganic and Physical Chemistry Laboratory Exercise. Journal of Chemical Education. Available at: [Link]
-
Slepukhin, P. A., et al. (2025). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Chimica Techno Acta. Available at: [Link]
-
Al-Khafaji, Y. M. S., et al. (2021). (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B) The UV-vis spectra of the Sm-complex in different solvents. ResearchGate. Available at: [Link]
-
Lestrange, U., et al. (2021). Capturing photochemical and photophysical transformations in iron complexes with ultrafast X-ray spectroscopy and scattering. Chemical Science. Available at: [Link]
-
Fatur, S. M., et al. (2020). Photophysical Studies of a Zr(IV) Complex with Two Pyrrolide-Based Tetradentate Schiff Base Ligands. Inorganic Chemistry. Available at: [Link]
-
Ward, M. D. (2006). Photophysical properties of metal complexes. ResearchGate. Available at: [Link]
-
Haukka, M., et al. (2005). The synthesis and electrochemical behavior of ruthenium(III) bipyridine complexes: [Ru(dcbpy)Cl4]−. Journal of Electroanalytical Chemistry. Available at: [Link]
-
Prier, C. K., et al. (2013). An Overview of the Physical and Photophysical Properties of [Ru(bpy)₃]²⁺. In Photocatalysis in Organic Synthesis. Wiley-VCH. Available at: [Link]
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Application Notes and Protocols for 2,2'-Bipyridine-3,3'-dicarbonitrile in the Design of Luminescent Materials
Foreword: The Strategic Advantage of the Dinitrile Bipyridine Ligand
In the vast landscape of luminescent materials, the rational design of organic ligands is paramount to achieving desired photophysical properties. The 2,2'-bipyridine (bpy) scaffold has long been a cornerstone in coordination chemistry, forming the basis for a multitude of luminescent transition metal complexes.[1] The introduction of substituent groups onto the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting complexes, thereby influencing their emission characteristics. This guide focuses on a particularly intriguing, yet less explored, derivative: 2,2'-bipyridine-3,3'-dicarbonitrile .
The strategic placement of two nitrile (-CN) groups at the 3 and 3' positions of the bipyridine ring introduces a unique combination of electronic and coordinative properties. The strong electron-withdrawing nature of the nitrile groups can significantly lower the energy of the ligand's π* orbitals. This modulation of the ligand field can have a profound impact on the energy of metal-to-ligand charge transfer (MLCT) states in transition metal complexes, often leading to a red-shift in the emission wavelength.[1] Furthermore, the nitrile functionalities themselves can act as secondary coordination sites, enabling the formation of multinuclear complexes or extended coordination polymers with unique structural and luminescent properties.[2]
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development exploring the potential of this compound in the creation of novel luminescent materials. We will delve into the synthetic considerations for this ligand, provide detailed protocols for its incorporation into metal complexes, and discuss the anticipated photophysical consequences of its unique electronic structure.
Part 1: Synthesis of the this compound Ligand
A direct, well-documented, one-pot synthesis for this compound is not readily found in the literature. However, a plausible and scientifically sound multi-step synthetic route can be proposed based on established methodologies in heterocyclic chemistry. The following protocol is a suggested pathway, drawing inspiration from known reactions for the synthesis of substituted bipyridines and the introduction of nitrile groups.
Proposed Synthetic Pathway
The proposed synthesis commences with the well-established synthesis of 2,2'-bipyridine, followed by a directed functionalization to introduce the dicarbonitrile groups.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2,2'-Bipyridine
This procedure is a modification of a known method for the synthesis of 2,2'-bipyridine from pyridine.[3]
-
Catalyst Preparation: Prepare an active, degassed Raney nickel catalyst as described in the literature.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the prepared Raney nickel catalyst.
-
Reaction: Under an inert atmosphere, add freshly distilled pyridine to the catalyst. Heat the mixture to reflux and maintain for 12-24 hours.
-
Work-up and Purification: After cooling, carefully decant the pyridine. Extract the catalyst with several portions of hot pyridine. Combine the pyridine extracts and remove the pyridine under reduced pressure. The crude 2,2'-bipyridine can be purified by vacuum distillation or recrystallization from petroleum ether.
Step 2: Bromination of 2,2'-Bipyridine to 3,3'-Dibromo-2,2'-bipyridine
This step involves the electrophilic bromination of the bipyridine core. The 3 and 3' positions are susceptible to electrophilic attack.
-
Reaction Setup: In a flask protected from light, dissolve 2,2'-bipyridine in concentrated sulfuric acid.
-
Bromination: Cool the solution in an ice bath and slowly add bromine (Br₂) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for several hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) until a precipitate forms. Filter the precipitate, wash with water, and dry. The crude 3,3'-dibromo-2,2'-bipyridine can be purified by column chromatography or recrystallization.
Step 3: Cyanation of 3,3'-Dibromo-2,2'-bipyridine
This is a nucleophilic substitution reaction to introduce the nitrile groups.
-
Reaction Setup: In a round-bottom flask, combine 3,3'-dibromo-2,2'-bipyridine, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux under an inert atmosphere for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Part 2: Design and Synthesis of Luminescent Metal Complexes
The this compound ligand is an excellent candidate for the formation of luminescent complexes with a variety of transition metals, including but not limited to ruthenium(II), iridium(III), and copper(I).[4][5] The choice of metal will significantly influence the photophysical properties of the resulting complex.
Causality in Complex Design: The Role of the Dinitrile Ligand
The introduction of the 3,3'-dicarbonitrile ligand is expected to have the following effects on the properties of a metal complex (e.g., a Ru(II) complex):
-
Red-Shifted Emission: The electron-withdrawing nitrile groups will stabilize the π* orbitals of the bipyridine ligand. In a typical [Ru(bpy)₃]²⁺-type complex, the luminescence arises from a metal-to-ligand charge transfer (MLCT) excited state.[6] Lowering the energy of the ligand's acceptor orbital will decrease the energy gap between the metal d-orbitals and the ligand π* orbitals, resulting in a bathochromic (red) shift in both the absorption and emission spectra.
-
Modified Redox Potentials: The electron-withdrawing nature of the ligand will make it more difficult to oxidize the metal center and easier to reduce the ligand. This can be verified experimentally using cyclic voltammetry.
-
Potential for Enhanced Quantum Yields: In some cases, rigidifying the ligand framework and increasing the energy gap between the emissive MLCT state and non-emissive metal-centered (MC) states can lead to an increase in the luminescence quantum yield. The impact of the dinitrile substitution on the quantum yield will depend on the specific metal and the overall complex architecture.
General Protocol for the Synthesis of a [Ru(bpy)₂(L)]²⁺ Complex (where L = this compound)
This protocol describes a general method for the synthesis of a heteroleptic ruthenium(II) complex.
-
Synthesis of the Precursor: Synthesize the precursor complex, cis-[Ru(bpy)₂(Cl)₂], according to established literature procedures.
-
Ligand Exchange Reaction:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂(Cl)₂] and a slight excess (1.1 equivalents) of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of a suitable counter-ion salt (e.g., KPF₆ or NH₄PF₆) to precipitate the complex as the hexafluorophosphate salt.
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
The crude product can be further purified by column chromatography on alumina or silica gel.
-
Part 3: Anticipated Photophysical Properties and Data Presentation
The photophysical properties of the resulting luminescent materials should be thoroughly characterized to understand their potential applications.
Key Photophysical Parameters to Characterize
-
UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε). The low-energy absorption bands will likely correspond to the MLCT transitions.
-
Photoluminescence Spectroscopy: To determine the emission maximum (λ_em), excitation spectrum, and photoluminescence quantum yield (Φ_PL).
-
Time-Resolved Photoluminescence: To measure the excited-state lifetime (τ).
-
Cyclic Voltammetry: To determine the oxidation and reduction potentials of the complex.
Anticipated Data Summary
The following table provides a hypothetical comparison of the anticipated photophysical properties of a ruthenium complex with the this compound ligand against the well-known [Ru(bpy)₃]²⁺.
| Complex | λ_abs (nm) (MLCT) | λ_em (nm) | Φ_PL | τ (μs) | E_ox (V vs. SCE) | E_red (V vs. SCE) |
| [Ru(bpy)₃]²⁺ | ~450 | ~610 | ~0.095 (in MeCN) | ~0.8 | +1.26 | -1.33 |
| [Ru(bpy)₂(dcnbpy)]²⁺ (dcnbpy = this compound) | >470 (expected) | >630 (expected) | Variable | Variable | >+1.30 (expected) | >-1.30 (expected) |
Note: The values for the dicarbonitrile complex are estimations based on the expected electronic effects of the nitrile groups and should be experimentally verified.
Part 4: Applications in Luminescent Materials
The unique properties of materials derived from this compound open up possibilities in several areas of luminescent materials science.
Potential Applications
-
Organic Light-Emitting Diodes (OLEDs): The red-shifted emission of complexes with this ligand could be beneficial for the development of red-emitting phosphorescent OLEDs.
-
Luminescent Sensors: The nitrile groups can potentially interact with specific analytes, leading to changes in the luminescent properties of the complex. This could be exploited for the development of chemosensors.[7]
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The dinitrile ligand can act as a bridging ligand to construct coordination polymers or MOFs.[2] These materials can exhibit interesting luminescent properties, such as solid-state emission and sensing capabilities.
Workflow for Luminescent Coordination Polymer Synthesis
Caption: General workflow for the synthesis of a luminescent coordination polymer.
Conclusion and Future Outlook
This compound represents a promising but underexplored building block for the design of advanced luminescent materials. The strategic incorporation of electron-withdrawing nitrile groups offers a powerful tool for tuning the photophysical and electrochemical properties of metal complexes and coordination polymers. While the synthesis of this ligand may require a multi-step approach, the potential rewards in terms of novel materials with tailored luminescent properties are significant. The protocols and insights provided in this guide are intended to empower researchers to explore the rich coordination chemistry and photophysics of this versatile ligand, paving the way for new discoveries in the field of luminescent materials.
References
- Gmelch, M. H., & Zysler-Cook, P. M. (2019). Rewritable luminescent images based on the biluminescence of a coordination polymer. Journal of the American Chemical Society, 141(29), 11475-11479.
- Shmelev, N. Y., Tesfu, O., Abramov, P. A., & Gushchin, A. L. (2021). Luminescent Indium Dicyanoaurate Coordination Polymers with Short Aurophilic Interactions. Inorganic Chemistry, 60(18), 14065-14074.
- Kabe, R., & Adachi, C. (2016). Organic light-emitting diodes with afterglow.
- Sprintschnik, G., Sprintschnik, H. W., Kirsch, P. P., & Whitten, D. G. (1977). Preparation and photochemical reactivity of surfactant ruthenium(II) complexes in monolayer assemblies and at water-solid interfaces. Journal of the American Chemical Society, 99(15), 4947-4954.
- Juris, A., Balzani, V., Barigelletti, F., Campagna, S., Belser, P., & Von Zelewsky, A. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence.
- Charbonnière, L. J., & Ziessel, R. (2002). 2,2'-Bipyridine-3,3'-diol as a selective fluorescent sensor for zinc(II).
- Batten, S. R., & Robson, R. (1998). Interpenetrating nets: ordered, periodic entanglement.
- BenchChem. (2025). An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyridine-5,5'-dicarbonitrile and Its Derivatives.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile.
-
ScienceMadness. (2022). 2,2'-Bipyridine synthesis. Retrieved from [Link]
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ResearchGate. (2021). Coordination Polymers with Bipyridyl Diene and Triene Ligands: Synthesis, Structures and Luminescent Properties. Retrieved from [Link]
-
Physical Chemistry Laboratory, University of Oxford. (2011). Luminescent metal complexes of d6, d8 and d10 transition metal centres. Retrieved from [Link]
-
ResearchGate. (2018). Comparing Crystallizations in 3D and 2D: Behavior of Isomers of [2,2'-Bipyridine]dicarbonitrile and [1,10-Phenanthroline]dicarbonitrile. Retrieved from [Link]
-
ResearchGate. (2021). Luminescent Indium Dicyanoaurate Coordination Polymers with Short Aurophilic Interactions. Retrieved from [Link]
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ResearchGate. (2015). Photophysical Properties of the [Ru(2,2'-bipyridine)3]2+ Templated Metal Organic Framework, RWLC-6. Retrieved from [Link]
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Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved January 16, 2026, from [Link]
-
Royal Society of Chemistry. (2017). Photoluminescent ruthenium(ii) bipyridyl complexes containing phosphonium ylide ligands. Retrieved from [Link]
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ResearchGate. (2021). Lanthanide Coordination Polymers: One Material Demonstrating Three Modes of Luminescence with Nano-, Micro-, and Milli-second Lifetimes. Retrieved from [Link]
-
ACS Publications. (2021). Luminescent Indium Dicyanoaurate Coordination Polymers with Short Aurophilic Interactions. Retrieved from [Link]
- Wiley-VCH. (2018). An Overview of the Physical and Photophysical Properties of [Ru(bpy)3]2+.
-
PubMed Central. (2022). Synthesis and Spectroscopic and Luminescent Properties of Er, Yb and Lu Complexes with Cyano-Substituted Phthalocyanine Ligands. Retrieved from [Link]
-
Globe Thesis. (2021). Synthesis,Characterization And Photophysical Properties Of Cyano/Tetrazolyl Bipyridine Cuprous Phosphine Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Luminescent copper(i) complexes with bisphosphane and halogen-substituted 2,2′-bipyridine ligands. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2,2'-Bipyridine-3,3'-dicarbonitrile in Advanced Dye-Sensitized Solar Cells
For Researchers, Scientists, and Professionals in Photovoltaics and Materials Science
I. Executive Summary: Beyond Conventional Anchors
Dye-sensitized solar cells (DSSCs) represent a cornerstone of third-generation photovoltaic technology, offering a cost-effective and efficient alternative to traditional silicon-based cells. The heart of the DSSC is the sensitizing dye, typically a ruthenium(II) polypyridyl complex, which dictates the light-harvesting and charge-injection properties of the device. While much focus has been placed on the "anchoring" ligand that binds the dye to the TiO₂ semiconductor surface, the "ancillary" or "spectator" ligand offers a powerful, yet often underexplored, avenue for tuning the dye's electronic properties and, consequently, the overall device performance.
This guide focuses on a specific, non-conventional ancillary ligand: 2,2'-Bipyridine-3,3'-dicarbonitrile . Unlike its carboxylated cousins, this ligand is not designed for surface anchoring. Instead, the introduction of two strongly electron-withdrawing nitrile (-CN) groups onto the bipyridine framework serves a distinct strategic purpose: to modulate the dye's frontier molecular orbitals. This guide will provide the scientific rationale, detailed experimental protocols, and expected performance metrics for incorporating this ligand into a new generation of high-efficiency ruthenium sensitizers.
II. The Scientific Rationale: Engineering the Dye's Electronic Landscape
The choice of an ancillary ligand in a heteroleptic Ru(II) complex is far from arbitrary. It profoundly influences the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, impacts three critical aspects of DSSC performance:
-
Light Absorption Spectrum: The energy gap between the HOMO and LUMO determines the wavelength of light the dye can absorb. Modifying the ancillary ligand can red-shift or blue-shift the absorption spectrum to better match the solar spectrum.
-
Electron Injection Driving Force: The dye's LUMO must be energetically higher than the conduction band edge of the TiO₂ to ensure efficient injection of photoexcited electrons.
-
Dye Regeneration and Recombination: The dye's HOMO level must be lower than the redox potential of the electrolyte (typically I⁻/I₃⁻) to facilitate rapid regeneration of the oxidized dye. The ancillary ligand can also create a steric barrier that suppresses charge recombination between injected electrons in the TiO₂ and the electrolyte.[1]
The introduction of electron-withdrawing groups, such as nitrile, onto the ancillary bipyridine ligand is a deliberate strategy to lower the energy of the π* orbitals localized on that ligand.[2] In a typical Ru(II) polypyridyl dye, the LUMO is primarily located on the anchoring ligand, while the HOMO is a metal-to-ligand charge transfer (MLCT) state. By incorporating this compound, we can fine-tune these energy levels. The strong electron-withdrawing nature of the nitrile groups can lead to a stabilization (lowering) of the LUMO+1 or higher orbitals associated with the ancillary ligand, potentially influencing the overall electronic structure and absorption properties of the dye complex.[3]
Key Hypothesized Advantages:
-
Enhanced Open-Circuit Voltage (V_oc): By modifying the electronic environment around the ruthenium center, electron-withdrawing groups can positively shift the TiO₂ conduction band, leading to a larger V_oc.
-
Tuned Light-Harvesting: Altering the electronic asymmetry of the dye can modulate the MLCT bands, potentially improving the molar extinction coefficient and broadening the absorption spectrum.
-
Improved Stability: Certain ligand modifications can enhance the overall photothermal stability of the dye, a critical factor for long-term device performance.
III. Synthesis Protocol: A Heteroleptic Ruthenium(II) Sensitizer
This protocol describes the synthesis of a hypothetical, yet representative, heteroleptic ruthenium complex, [Ru(4,4'-dicarboxy-2,2'-bipyridine)(this compound)(NCS)₂] , which we will refer to as CYA-33-DCN . This procedure is based on established methods for synthesizing similar asymmetric ruthenium dyes.[4]
Workflow for CYA-33-DCN Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.apub.kr [cdn.apub.kr]
- 3. Revealing the influence of Cyano in Anchoring Groups of Organic Dyes on Adsorption Stability and Photovoltaic Properties for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Investigations on Thiocyanate-Free Ruthenium(II) 2,2′-Bipyridyl Complexes for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
procedures for modifying 2,2'-Bipyridine-3,3'-dicarbonitrile for specific applications
An Application Guide to the Strategic Modification of 2,2'-Bipyridine-3,3'-dicarbonitrile for Advanced Applications
Introduction: The Strategic Value of the this compound Scaffold
This compound stands as a pivotal precursor in the synthesis of advanced functional molecules. Its rigid, planar bipyridine core provides a robust and predictable framework for constructing complex architectures, while the two nitrile groups at the 3 and 3' positions offer versatile handles for chemical transformation. These electron-withdrawing nitrile moieties are not merely passive functional groups; they are reactive gateways to a diverse array of derivatives, each with tailored properties for specific, high-value applications.
This guide provides an in-depth exploration of three primary modification pathways for this compound: hydrolysis to dicarboxylic acid, hydration to dicarboxamide, and [3+2] cycloaddition to form bis-tetrazoles. We will delve into the causality behind these transformations and provide detailed, field-proven protocols for their execution. The objective is to empower researchers, materials scientists, and drug development professionals to unlock the full potential of this versatile scaffold.
Core Modification Pathways
The strategic modification of the nitrile groups is central to tailoring the final application of the bipyridine scaffold. The choice of transformation dictates the resulting electronic properties, coordination behavior, and biological activity of the derivative. The following diagram illustrates the three primary synthetic routes originating from the dinitrile precursor.
Caption: Primary modification routes for this compound.
Modification Pathway 1: Hydrolysis to 2,2'-Bipyridine-3,3'-dicarboxylic Acid
Rationale and Application Focus
The hydrolysis of the dinitrile to 2,2'-Bipyridine-3,3'-dicarboxylic acid is arguably the most fundamental and widely utilized modification. This transformation replaces the neutral nitrile groups with anionic carboxylate functionalities, which are exceptional coordinating agents for metal ions. The resulting dicarboxylic acid is a premier building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[1][2] The bipyridine nitrogen atoms and the carboxylate oxygen atoms work in concert to form stable, multidimensional networks with tunable porosity and functionality, essential for applications in gas storage, separation, and catalysis.[3]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details the complete hydrolysis of the nitrile groups under strong acidic conditions. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.[4]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v ratio). Caution: This addition is exothermic and should be done slowly in an ice bath.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 120-140 °C). Maintain reflux for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Slowly neutralize the acidic solution by adding a concentrated NaOH solution. The dicarboxylic acid product will precipitate as the pH approaches its isoelectric point (typically pH 2-4).
-
Collect the white solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Dry the product under vacuum at 60-80 °C to yield pure 2,2'-Bipyridine-3,3'-dicarboxylic acid.
Data Summary: Dinitrile vs. Dicarboxylic Acid
| Property | This compound | 2,2'-Bipyridine-3,3'-dicarboxylic Acid |
| Molecular Formula | C₁₂H₆N₄ | C₁₂H₈N₂O₄ |
| Molecular Weight | 206.20 g/mol | 244.20 g/mol [2] |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Key IR Peaks (cm⁻¹) | ~2230 (C≡N stretch) | ~1700 (C=O stretch), ~3000 (O-H broad) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.1 (H6,6'), ~8.6 (H4,4'), ~8.0 (H5,5') | ~8.9 (H6,6'), ~8.4 (H4,4'), ~7.8 (H5,5') |
Application Protocol: Solvothermal Synthesis of a MOF
The dicarboxylic acid derivative is a cornerstone for constructing MOFs. The following is a general protocol for a solvothermal synthesis, a common method where crystals are grown from a solution at elevated temperatures and pressures.[5][6][7]
Caption: Workflow for solvothermal synthesis of a MOF.
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., Cu(NO₃)₂·3H₂O, 1.0 eq) and 2,2'-Bipyridine-3,3'-dicarboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).[1]
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven. Heat to the desired temperature (e.g., 100-150 °C) and hold for 24-72 hours.[4]
-
Allow the autoclave to cool slowly and naturally to room temperature.
-
Collect the resulting crystalline product by filtration.
-
Wash the crystals with fresh DMF to remove unreacted starting materials, followed by a solvent exchange with a more volatile solvent like ethanol or acetone.
-
Activate the MOF by drying under high vacuum to remove the solvent molecules from the pores. The material is now ready for characterization and application studies.
Modification Pathway 2: Hydration to 2,2'-Bipyridine-3,3'-dicarboxamide
Rationale and Application Focus
The controlled partial hydrolysis or hydration of nitriles yields amides. The resulting 2,2'-Bipyridine-3,3'-dicarboxamide is a neutral ligand that presents a different coordination profile compared to the dicarboxylic acid. The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. This dual capability allows the dicarboxamide to participate in the formation of intricate supramolecular assemblies and coordination polymers through both metal-ligand bonds and hydrogen bonding networks. Furthermore, the amide can serve as a precursor for synthesizing more complex polydentate ligands.
Experimental Protocol: Controlled Hydration
This protocol uses milder conditions than full hydrolysis to stop the reaction at the amide stage. Metal catalysts or controlled basic conditions with a peroxide source are often effective.
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 6 M, ~2.0 eq) to the suspension.
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,2'-Bipyridine-3,3'-dicarboxamide.
Data Summary: Dicarboxamide Derivative
| Property | 2,2'-Bipyridine-3,3'-dicarboxamide |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Molecular Weight | 242.23 g/mol |
| Appearance | White to off-white powder |
| Key IR Peaks (cm⁻¹) | ~3300/3180 (N-H stretch), ~1660 (C=O, Amide I), ~1620 (N-H bend, Amide II) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.8 (H6,6'), ~8.3 (H4,4'), ~7.7 (H5,5'), ~8.1 & 7.6 (NH₂, broad singlets) |
Modification Pathway 3: Cycloaddition to 5,5'-(2,2'-Bipyridine-3,3'-diyl)bis(1H-tetrazole)
Rationale and Application Focus
For drug development professionals, the conversion of nitriles to tetrazoles via a [3+2] cycloaddition with an azide source is a highly valuable transformation. The 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.[8] It shares a similar pKa and can act as a proton donor and participate in hydrogen bonding, but it offers improved metabolic stability and cell membrane permeability compared to a carboxylic acid. This modification transforms the bipyridine scaffold into a potential therapeutic agent, with applications in developing antimicrobial, anticancer, or antihypertensive drugs.[9][10][11]
Caption: Tetrazole as a bioisostere for carboxylic acid.
Experimental Protocol: Zinc-Catalyzed Cycloaddition
This protocol employs a common and reliable method for tetrazole synthesis from nitriles using sodium azide with a Lewis acid catalyst.[12][13]
Materials:
-
This compound
-
Sodium Azide (NaN₃) (EXTREMELY TOXIC AND POTENTIALLY EXPLOSIVE. HANDLE WITH EXTREME CARE)
-
Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF) or Water
-
Hydrochloric Acid (HCl, e.g., 2 M)
-
Standard laboratory glassware
Procedure:
-
Safety First: All manipulations involving sodium azide must be performed in a certified chemical fume hood. Avoid contact with acids (generates toxic HN₃ gas) and heavy metals (forms explosive azides).
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (2.5-3.0 eq), and a catalyst such as ZnBr₂ (1.2 eq) or NH₄Cl (2.5 eq).[8][13]
-
Add the solvent (water is a greener option, but DMF is also common) and stir the suspension.[13]
-
Heat the reaction mixture to reflux (typically 100-120 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. If using DMF, carefully add water to precipitate the product salt.
-
Filter the crude solid. To obtain the protonated tetrazole, suspend the solid in water and acidify to pH ~2 with dilute HCl.
-
Stir the suspension for 1-2 hours to ensure complete protonation.
-
Collect the final product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
Data Summary: Bis-tetrazole Derivative
| Property | 5,5'-(2,2'-Bipyridine-3,3'-diyl)bis(1H-tetrazole) |
| Molecular Formula | C₁₂H₈N₁₀ |
| Molecular Weight | 292.27 g/mol |
| Appearance | White to pale yellow solid |
| Key IR Peaks (cm⁻¹) | ~3100-2500 (N-H broad), ~1600-1450 (C=N, N=N ring stretches) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~16.5 (NH, very broad), ~9.0 (H6,6'), ~8.5 (H4,4'), ~8.0 (H5,5') |
Conclusion
The strategic functionalization of this compound opens a gateway to a vast chemical space with significant potential in materials science and medicinal chemistry. By selecting the appropriate modification pathway—be it hydrolysis, hydration, or cycloaddition—researchers can precisely engineer derivatives with desired physicochemical properties. The protocols and insights provided herein serve as a robust foundation for leveraging this versatile scaffold to develop next-generation catalysts, porous materials, and therapeutic agents.
References
-
A Series of CuII–LnIII Metal–Organic Frameworks Based on 2,2′-Bipyridine-3,3′-dicarboxylic Acid: Syntheses, Structures, and Magnetic Properties. Crystal Growth & Design. [Link]
-
Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets. RSC Advances. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]
-
(PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. ResearchGate. [Link]
-
The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and crystal structure of palladium(II) complex with 2,2′-bipyridine-3,3′-dicarboxylic acid. ResearchGate. [Link]
-
Figure 1. (A) Representation of the solvothermal MOF synthesis process... ResearchGate. [Link]
-
Solvothermal Synthesis of Cu3(BTC)2 Metal Organic Framework. Semantic Scholar. [Link]
-
Synthesis, Antimicrobial and Cytotoxic Activities of Some Biologically Active Tetrazole Derivatives. TSI Journals. [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. Dalton Transactions. [Link]
-
Synthesis, characterization and antibacterial activity of ruthenium complex bearing 3,3'-dicarboxy-2,2'-bipyridine ligand. Pharmacia. [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. [Link]
-
2,2'-Bipyridine. Organic Syntheses. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Self-assembled amphiphilic bipyridine and bisquinoline cisplatin analogues: synthesis and anticancer properties. cathi. [Link]
-
Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. Sciforum. [Link]
-
(PDF) Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. ResearchGate. [Link]
-
tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Synthesis and Characterization of New Energetic Materials Based on Polyfunctionalized Tetrazoles and Covalent Azides. Ludwig-Maximilians-Universität München. [Link]
-
Making 2,2'-Bipyridine and its Ruthenium Complex. YouTube. [Link]
-
Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
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- 5. Facile and template-free solvothermal synthesis of mesoporous/macroporous metal–organic framework nanosheets - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2'-Bipyridine-3,3'-dicarbonitrile
Welcome to the technical support center for the synthesis of 2,2'-Bipyridine-3,3'-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges and maximize your yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable precursor in the synthesis of functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), and serves as a crucial ligand in coordination chemistry. The rigid bipyridine core, functionalized with electron-withdrawing nitrile groups at the 3 and 3' positions, imparts unique electronic and structural properties to its derivatives and coordination complexes.
The most common and effective strategy for synthesizing symmetrically substituted 2,2'-bipyridines, including the 3,3'-dicarbonitrile derivative, is the transition-metal-catalyzed homocoupling of a corresponding 2-halopyridine. Nickel-catalyzed reductive homocoupling of 2-chloro-3-cyanopyridine has emerged as a preferred method due to its efficiency and the relative affordability of nickel catalysts compared to palladium. Another classical approach is the Ullmann coupling, which typically employs copper.
This guide will focus primarily on the nickel-catalyzed reductive homocoupling of 2-chloro-3-cyanopyridine, as it represents a modern and efficient route. We will also address potential issues that may arise during the synthesis and purification processes.
Core Synthetic Strategy: Nickel-Catalyzed Reductive Homocoupling
The synthesis of this compound is most effectively achieved through the nickel-catalyzed reductive homocoupling of 2-chloro-3-cyanopyridine. This reaction typically proceeds via a Ni(0)/Ni(II) catalytic cycle.
Reaction Mechanism Overview
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: A Ni(0) species undergoes oxidative addition to the C-Cl bond of two molecules of 2-chloro-3-cyanopyridine to form a Ni(II) intermediate.
-
Reductive Elimination: The Ni(II) intermediate then undergoes reductive elimination to form the desired C-C bond of the 2,2'-bipyridine product, regenerating the Ni(0) catalyst.
-
Role of the Reducing Agent: A stoichiometric reducing agent, such as zinc (Zn) or manganese (Mn) powder, is required to maintain the nickel catalyst in its active Ni(0) state throughout the reaction.
Caption: Catalytic cycle for Nickel-catalyzed reductive homocoupling.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The nickel precatalyst may be of poor quality, or the active Ni(0) species is not being generated effectively. | - Use a high-purity nickel(II) salt (e.g., NiCl₂ or NiBr₂).- Ensure the reducing agent (e.g., zinc powder) is fresh and active. Consider activating the zinc powder with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.- Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) to prevent oxidation of the Ni(0) species. |
| Poor Quality Starting Material: The 2-chloro-3-cyanopyridine may be impure. | - Purify the 2-chloro-3-cyanopyridine by recrystallization or column chromatography before use.- Verify the purity of the starting material by NMR and/or GC-MS. | |
| Suboptimal Reaction Temperature: The temperature may be too low for efficient coupling or too high, leading to decomposition. | - The optimal temperature can be substrate-dependent. Start with a literature-reported temperature (typically 50-80 °C for this type of coupling) and perform small-scale optimizations by varying the temperature in 10 °C increments. | |
| Formation of Significant Byproducts | Reductive Dehalogenation: The 2-chloro-3-cyanopyridine is reduced to 3-cyanopyridine instead of coupling. | - This is a common side reaction. The choice of reducing agent can be critical. Manganese powder has been shown to be effective in suppressing hydrodehalogenation in some bipyridine syntheses.[1]- Ensure the stoichiometry of the reducing agent is correct; an excess may favor dehalogenation. |
| Polymerization/Oligomerization: Formation of higher-order oligomers or polymers. | - This can occur at higher temperatures or with prolonged reaction times. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.- Ensure efficient stirring to prevent localized high concentrations of reactants. | |
| Difficulty in Product Purification | Co-elution with Starting Material or Byproducts: The product has a similar polarity to impurities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as a primary or secondary purification step. Due to the planar and symmetric nature of the product, it may have limited solubility in common solvents, which can be exploited for purification. |
| Product Insolubility: The product is poorly soluble, making extraction and chromatography difficult. | - Use a high-boiling point, polar aprotic solvent for extraction, such as DMF or DMSO, if necessary. Be aware that removing these solvents can be challenging.- For purification, consider dissolving the crude product in a minimal amount of a hot, high-boiling point solvent and allowing it to crystallize upon cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst to use for the homocoupling of 2-chloro-3-cyanopyridine?
A1: While both palladium and nickel catalysts can be used for bipyridine synthesis, nickel catalysts are often preferred for homocoupling reactions due to their lower cost and high reactivity.[2] A simple, ligand-free system using a nickel(II) salt like NiCl₂ or NiBr₂ in combination with a reducing agent is a good starting point.[2] The addition of a bipyridine-based ligand can sometimes improve catalyst stability and yield, but a ligand-free approach is often sufficient.[3]
Q2: My reaction is very slow or stalls before completion. What can I do?
A2: First, ensure your reagents are pure and the reaction is under a strict inert atmosphere. If the issue persists, consider the following:
-
Catalyst Loading: While catalytic amounts are used, too low a concentration may lead to a slow reaction. Try increasing the catalyst loading to 5-10 mol%.
-
Additives: The addition of salts like lithium chloride (LiCl) can sometimes accelerate the reaction by breaking up nickel aggregates and improving the solubility of intermediates.
-
Solvent: Ensure you are using an anhydrous, polar aprotic solvent like DMF or DMAc. The presence of water can deactivate the catalyst and quench intermediates.
Q3: I am observing a significant amount of a byproduct with a mass corresponding to 3-cyanopyridine. How can I avoid this?
A3: This is likely due to reductive dehalogenation. As mentioned in the troubleshooting guide, the choice and amount of reducing agent are critical. If you are using zinc, ensure it is not overly activated and use it in a slight excess (e.g., 1.5-2.0 equivalents). Alternatively, switching to manganese powder as the reductant may suppress this side reaction.[1]
Q4: How do I effectively purify the final product, this compound?
A4: The product is a solid with expected low solubility in many common organic solvents.
-
Work-up: After the reaction, quench with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane. If solubility is an issue, a stronger solvent like THF may be necessary.
-
Column Chromatography: If needed, use silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will likely be effective.
-
Recrystallization: This is often the best method for obtaining high-purity material. Experiment with different solvents. Given the polarity of the nitrile groups, solvents like ethanol, acetonitrile, or mixtures containing them could be good starting points. For compounds with low solubility, recrystallization from a high-boiling solvent like DMF or by slow vapor diffusion may be effective.
Q5: Can I use 2-bromo-3-cyanopyridine instead of 2-chloro-3-cyanopyridine?
A5: Yes, 2-bromo-3-cyanopyridine is also a suitable starting material. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition, so the reaction may proceed under milder conditions or with lower catalyst loading. However, 2-chloro-3-cyanopyridine is often more readily available and less expensive, making it a common choice for larger-scale syntheses.
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar bipyridine syntheses.[4]
Synthesis of 2-Chloro-3-cyanopyridine (Precursor)
The precursor can be synthesized from 3-cyanopyridine N-oxide.
Caption: Workflow for the synthesis of 2-chloro-3-cyanopyridine.
Materials:
-
3-Cyanopyridine N-oxide
-
Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Base for work-up (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 3-cyanopyridine N-oxide in an appropriate anhydrous solvent, slowly add the chlorinating agent (e.g., POCl₃) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench by pouring it over ice.
-
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-3-cyanopyridine.
Nickel-Catalyzed Homocoupling to this compound
Caption: Experimental workflow for the nickel-catalyzed homocoupling.
Materials:
-
2-Chloro-3-cyanopyridine
-
Nickel(II) chloride (NiCl₂) (5-10 mol%)
-
Zinc powder (Zn) (1.5 - 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add NiCl₂ and zinc powder.
-
Add anhydrous DMF to the flask and stir the mixture vigorously for 15-30 minutes at room temperature.
-
Add 2-chloro-3-cyanopyridine to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a solid.
References
-
Liao, S., et al. (2019). A Facile Synthetic Approach for Symmetrical and Unsymmetrical 2,2′-Bipyridines through the Ni-Catalyzed Reductive Couplings of 2-Halopyridines. Organic Letters, 21(15), 5893-5897. [Link]
Sources
Technical Support Center: Stabilizing 2,2'-Bipyridine-3,3'-dicarbonitrile Metal Complexes
Welcome to the technical support resource for researchers working with 2,2'-Bipyridine-3,3'-dicarbonitrile (bpcn) metal complexes. This guide is designed to provide practical, field-tested insights and troubleshooting solutions to common challenges encountered during the synthesis, handling, and stabilization of these compounds. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of bpcn and its metal complexes.
Q1: Why are my complexation reactions with this compound (bpcn) resulting in low yields or failing entirely?
A1: This is a frequent issue that typically points to one of three areas: ligand purity, solvent competition, or improper reaction conditions.
-
Ligand Purity: The synthesis of substituted bipyridines can be challenging. Because the bipyridine product is itself a strong chelating agent, it can coordinate to the metal catalyst used in its synthesis (e.g., in Suzuki or Stille coupling reactions), leading to a decrease in catalytic activity and potential contamination of the final product with residual catalyst.[1][2] Impurities can interfere with the desired metal complex formation. We strongly recommend verifying the purity of your bpcn ligand via ¹H NMR and elemental analysis before use.
-
Solvent Competition: The solvent plays a critical role in complexation equilibria.[3][4] Highly coordinating solvents such as acetonitrile (MeCN), dimethyl sulfoxide (DMSO), or water can compete with the bpcn ligand for binding sites on the metal center.[3][5] While MeCN is often used to dissolve metal salts, remember that it is also a nitrile ligand and can lead to the formation of solvent-coordinated species.[6][7] If you suspect solvent competition, consider switching to a less coordinating solvent like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF).
-
Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Many transition metal precursors, especially in lower oxidation states, are sensitive to oxygen and moisture.
Q2: My isolated bpcn metal complex appears stable initially but decomposes in solution over time. What degradation pathways should I consider?
A2: Solution-state instability is often due to hydrolysis of the nitrile groups or photodegradation.
-
Nitrile Hydrolysis: Coordination to a cationic metal center polarizes the C≡N bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[7] This can lead to the hydrolysis of the nitrile to a carboxamide or carboxylic acid. This process is often pH-dependent. For instance, studies on rhenium(I) complexes with ester-functionalized bipyridines have shown that hydrolysis of the ligand's functional groups can occur over time in aqueous media.[8][9]
-
Photodegradation: Bipyridine complexes are well-known for their rich photophysical properties, often involving metal-to-ligand charge transfer (MLCT) states.[10][11] However, irradiation can also populate metal-centered (MC) d-d excited states, which are often antibonding with respect to the metal-ligand bonds and can lead to ligand dissociation.[12] If your complex is light-sensitive, all manipulations should be performed in the dark or under red light, and solutions should be stored in amber vials.
Q3: What is the primary driving force for the stability of a bpcn complex, and how do the nitrile groups influence it?
A3: The overwhelming stabilizing factor for any 2,2'-bipyridine complex is the chelate effect .[13] The bidentate coordination of the two nitrogen atoms to a metal center forms a highly stable five-membered ring. This thermodynamic advantage is significantly greater than that of complexes formed with analogous monodentate ligands.[13]
The nitrile groups play a secondary, but important, electronic role.
-
Inductive Effect: As electron-withdrawing groups, they decrease the electron density on the bipyridine ring system, making the nitrogen atoms less basic. This can slightly weaken the sigma-donating ability of the ligand compared to unsubstituted bipyridine.
-
π-Acceptor Capability: The C≡N π* orbitals can accept electron density from filled metal d-orbitals via π-backbonding.[14] This interaction can strengthen the metal-ligand bond, particularly with electron-rich metals in low oxidation states.
The overall stability is a balance between the powerful chelate effect and these nuanced electronic influences.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving more complex experimental challenges.
Guide 1: Diagnosing and Resolving Complex Instability
You observe that your purified bpcn metal complex (e.g., as a powder or crystal) is unstable upon dissolution or during subsequent reactions. This guide provides a systematic workflow to identify and mitigate the cause.
Caption: Systematic workflow for diagnosing the root cause of complex instability.
If you suspect your complex is light-sensitive, this control experiment is crucial.
-
Prepare Stock Solution: In a glovebox or dark room, prepare a stock solution of your bpcn complex in a suitable, deoxygenated solvent (e.g., DCM) at a known concentration (e.g., 10⁻⁵ M).
-
Set Up Samples: Transfer the solution into two identical, sealed quartz cuvettes.
-
Dark Control: Wrap one cuvette completely in aluminum foil. This is your "dark control."
-
Light Exposure: Place both cuvettes side-by-side. Expose the unwrapped cuvette to ambient laboratory light or a specific wavelength from a spectrometer/lamp.
-
Monitor Changes: At regular intervals (e.g., every 30 minutes), record the UV-Vis absorption spectrum of both samples.
-
Analyze Data: Compare the spectra. If the spectrum of the light-exposed sample changes over time (e.g., decrease in MLCT band intensity, appearance of new peaks) while the dark control remains unchanged, you have confirmed photodegradation.
| Issue Identified | Causality | Recommended Solution |
| Photodegradation | Absorption of light populates antibonding metal-centered (MC) excited states, leading to ligand dissociation.[12] | Work in a darkroom or under red safety lighting. Store all samples and solutions in amber vials or wrapped in foil. |
| Nitrile Hydrolysis | The metal center activates the nitrile carbon, making it susceptible to nucleophilic attack by water.[7] | Use rigorously dried, anhydrous solvents. Perform all manipulations under a dry, inert atmosphere (N₂ or Ar). Avoid protic solvents if possible. |
| Solvolysis | Coordinating solvent molecules displace the bpcn ligand from the metal center in an equilibrium process.[3][5] | Switch to non-coordinating solvents (e.g., DCM, chloroform, toluene). If a coordinating solvent is required for solubility, use the minimum amount necessary or a mixed-solvent system. |
| Oxidation | The metal center is sensitive to atmospheric oxygen, leading to a change in oxidation state and subsequent decomposition. | Ensure all solvents are properly deoxygenated (e.g., via sparging with Ar or N₂) and all manipulations are performed using Schlenk line or glovebox techniques. |
Guide 2: Optimizing Complexation Reactions
You are struggling with the synthesis of your target bpcn metal complex. This guide provides a protocol and tips for improving reaction outcomes.
The formation of a stable complex is governed by thermodynamics and kinetics. The choice of the metal precursor is critical. Salts with weakly coordinating anions (e.g., PF₆⁻, BF₄⁻, ClO₄⁻, OTf⁻) are generally preferred because the anion is less likely to compete with the bpcn ligand for a coordination site.[6]
Caption: A generalized workflow for the synthesis of bpcn metal complexes under inert conditions.
This protocol provides a robust starting point for the synthesis of a generic [M(bpcn)ₓ]ⁿ⁺ complex.
-
Preparation: Under an inert atmosphere (glovebox or Schlenk line), add an anhydrous metal salt (1.0 eq.) with a weakly coordinating anion (e.g., [Cu(MeCN)₄]PF₆) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, deoxygenated solvent (e.g., DCM) via cannula or syringe to dissolve the metal salt.
-
Ligand Addition: In a separate flask, dissolve the this compound (1.0-3.0 eq., depending on desired stoichiometry) in the same solvent. Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
Reaction: Stir the reaction mixture for a predetermined time (e.g., 2-24 hours). The formation of the complex is often accompanied by a distinct color change. Monitor the reaction progress by taking aliquots for UV-Vis spectroscopy to observe the growth of the characteristic MLCT bands.[11]
-
Isolation: Reduce the solvent volume under vacuum until the product begins to precipitate. Add a non-polar co-solvent (e.g., hexane or diethyl ether) to induce further precipitation.
-
Purification: Collect the solid product by filtration under inert atmosphere, wash with the non-polar co-solvent, and dry under high vacuum. If necessary, recrystallize the complex by vapor diffusion of a non-polar solvent into a concentrated solution of the complex in a polar solvent.
References
- Nitrile ligated transition metal complexes with weakly coordinating counteranions and their catalytic applic
- Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. (2024). American Chemical Society.
- Transition metal nitrile complexes.Grokipedia.
- Solvent effect on complexation reactions. (2025).
- Transition metal nitrile complexes.Wikipedia.
- The Stability of Some Metal Complexes in Mixed Solvents.Canadian Science Publishing.
- Chapter 6: Stability of Metal Complexes and Ligand Substitution Reactions. (2024). Books.
- An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyridine-5,5'-dicarbonitrile and Its Deriv
- Mechanism of Ligand Photodissociation in Photoactivable [Ru(bpy)2L2]2+ Complexes: A Density Functional Theory Study.Journal of the American Chemical Society.
- Comparing the stability of metal complexes with different bipyridine isomers.Benchchem.
- Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. (2024). Inorganic Chemistry.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Transition metal complexes of 2,2'-bipyridine.Wikipedia.
- Synthesis of 2,2′‐Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional Nanomaterials. (2004).
- Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. (2021).
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- 3. researchgate.net [researchgate.net]
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- 5. books.rsc.org [books.rsc.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. Transition metal nitrile complexes - Wikipedia [en.wikipedia.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
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- 14. grokipedia.com [grokipedia.com]
troubleshooting unexpected results in reactions with 2,2'-Bipyridine-3,3'-dicarbonitrile
Technical Support Center: 2,2'-Bipyridine-3,3'-dicarbonitrile
Introduction: Navigating the Complexities of a Versatile Ligand
Welcome to the technical support center for this compound. As a highly functionalized bidentate chelating ligand, this molecule is a cornerstone in the synthesis of advanced metal complexes, functional materials, and novel pharmaceutical candidates.[1][2][3] Its unique electronic and steric properties, governed by the electron-withdrawing nitrile groups and their position adjacent to the coordinating nitrogen atoms, offer immense synthetic potential.
However, these same features can introduce unexpected challenges during experimental work. This guide is designed to serve as a first line of expert support for researchers, scientists, and drug development professionals. Here, we address common problems in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reactions, and achieve your desired outcomes with confidence.
Logical Troubleshooting Workflow
Before diving into specific issues, this workflow provides a high-level guide to diagnosing experimental problems.
Caption: The hydrolysis pathway of this compound to its dicarboxylic acid.
Q3: I am getting a mixture of products, possibly isomers or oligomers. How can I control the reaction to favor a single product?
A3: The formation of mixtures often arises from the flexible nature of the C2-C2' bond in the bipyridine backbone and the potential for the ligand to bridge multiple metal centers.
-
Causality—Conformational Isomers & Oligomerization: While 2,2'-bipyridine strongly prefers to act as a cis-chelating ligand, other bipyridine isomers (like 3,3'-bipyridine) can adopt different rotamer states, leading to the formation of cyclic complexes or polymers. [4]Although the 3,3'-dicarbonitrile derivative is sterically predisposed to chelate, under certain conditions (e.g., specific metal-ligand ratios or templating anions), it could potentially bridge two metal centers, leading to dimers, trimers, or coordination polymers.
-
Troubleshooting & Control Strategies:
-
High Dilution: Running the reaction at high dilution thermodynamically favors the formation of intramolecular cyclic products (the desired 1:1, 1:2, or 1:3 metal-ligand complex) over intermolecular polymeric species.
-
Stoichiometric Control: Carefully control the stoichiometry. For a simple [M(ligand)Cl₂] complex, use a 1:1 ratio of ligand to metal. For a [M(ligand)₃] complex, a slight excess of the ligand may be beneficial.
-
Choice of Metal Geometry: Use a metal precursor with a strong geometric preference. For example, square planar metals like Pt(II) or Pd(II) can direct the assembly towards discrete molecules. [5][6] 4. Temperature Annealing: Sometimes, a mixture of products is formed under kinetic control. Heating the reaction mixture for a prolonged period can allow the system to equilibrate to the most thermodynamically stable product (a process called annealing).
-
Section 3: Purification and Isolation Challenges
Q4: My crude product is an intractable solid that is poorly soluble in common organic solvents. How can I purify it?
A4: Poor solubility is a common issue, especially with highly symmetric, planar aromatic molecules and their metal complexes. Standard column chromatography may be ineffective if the product will not dissolve in the mobile phase.
-
Recommended Purification Protocol: Recrystallization/Washing
-
Identify a suitable solvent: The ideal solvent will dissolve the product when hot but not when cold. For polar compounds like bipyridine derivatives, high-boiling polar aprotic solvents are excellent candidates.
-
Screening: Test the solubility of a small amount of crude material in DMF, DMSO, and NMP.
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., DMF) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator or freezer.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a less polar solvent (e.g., diethyl ether or cold ethanol) to remove residual high-boiling solvent.
-
Dry thoroughly under high vacuum, possibly with gentle heating, to remove all traces of the high-boiling solvent. This is a critical step, as residual DMF or DMSO can complicate characterization.
-
-
-
Alternative Method: Acid-Base Extraction (for Hydrolyzed Impurities)
-
If the main impurity is the dicarboxylic acid, an acid-base extraction can be effective.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The dicarboxylic acid impurity will be deprotonated and move into the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the purified dinitrile product.
-
Appendix
Physicochemical Data Table
| Property | This compound | 2,2'-Bipyridine-3,3'-dicarboxylic Acid [7] |
| Molecular Formula | C₁₂H₆N₄ | C₁₂H₈N₂O₄ |
| Molecular Weight | 206.21 g/mol | 244.20 g/mol |
| Appearance | Typically a white to off-white solid | White to off-white solid |
| Key Functional Groups | Nitrile (-CN), Pyridine | Carboxylic Acid (-COOH), Pyridine |
References
-
Angene. (n.d.). The Chemistry of 2,2'-Bipyridine-3,3'-dicarboxylate: Synthesis and Reactivity. [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. [Link]
-
Fun, H. K., et al. (n.d.). Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II). National Institutes of Health (NIH). [Link]
-
National Institutes of Health (NIH). (n.d.). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. [Link]
-
Wiley Online Library. (n.d.). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. [Link]
-
Wikipedia. (n.d.). 2,2′-Bipyridine. [Link]
-
Şengül, A., et al. (2004). An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 2,2'-Bipyridine. [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
-
National Institutes of Health (NIH). (2024, February 22). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. [Link]
-
MDPI. (n.d.). Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2′-Bipyridine-3,3′-dicarboxylic Acid and Dithiocarbamates. [Link]
-
Wikipedia. (n.d.). Bipyridine. [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine. [Link]
-
MDPI. (n.d.). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine-3,3'-dicarboxylic Acid. [Link]
-
ResearchGate. (2025, August 7). Bipyridines. Part XVIII. On the Synthesis of [2,2'-Bipyridine]-3-ol and Other Novel 2,2'-Bipyridine Derivatives from [2,2'-Bipyridine]-3,3'-diamine. [Link]
-
Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry, 3, 71-75. [Link]
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- 3. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
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Technical Support Center: Optimizing Catalysts Derived from 2,2'-Bipyridine-3,3'-dicarbonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts derived from the 2,2'-Bipyridine-3,3'-dicarbonitrile ligand scaffold. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and enhance the performance of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications for catalysts based on the this compound ligand?
Catalysts derived from this ligand are versatile and have been investigated in various domains of chemical synthesis. The bipyridine core is a robust chelating agent for numerous transition metals, forming stable and active complexes.[1] The nitrile groups (-CN) are strongly electron-withdrawing, which significantly modulates the electronic properties of the metal center, influencing its reactivity, selectivity, and stability.[2] Key applications include:
-
Cross-Coupling Reactions: These catalysts, particularly with palladium, are explored for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis and pharmaceutical development.[3]
-
Photocatalysis: The bipyridine framework is a foundational component in designing ruthenium and iridium-based photocatalysts for light-driven chemical transformations.[4]
-
Materials Science: The ligand and its metal complexes serve as building blocks for creating complex molecular architectures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), with applications in gas storage and optoelectronics.[5]
Q2: What are the key advantages of using this dicarbonitrile-functionalized bipyridine scaffold?
The primary advantage lies in its tunability. The nitrile functionalities offer several benefits:
-
Electronic Tuning: The electron-withdrawing nature of the nitrile groups can enhance the catalytic activity of the metal center in certain reactions, such as oxidative additions.[6]
-
Reactive Handles: The nitriles can be chemically modified (e.g., hydrolyzed to carboxylic acids) to create new ligands with different properties or to anchor the catalyst to a solid support.[6]
-
Structural Rigidity: The bipyridine core provides a rigid and well-defined coordination environment around the metal, which is crucial for achieving high selectivity in catalysis.[5]
Q3: What metals are typically complexed with this compound and its derivatives?
The bidentate nitrogen donors of the bipyridine core form stable complexes with a wide array of transition metals. The choice of metal is dictated by the desired catalytic application. Commonly used metals include:
-
Palladium (Pd): Widely used for cross-coupling reactions.[7][8]
-
Copper (Cu): Used in atom transfer radical polymerization (ATRP), click chemistry, and some coupling reactions.[9][10]
-
Nickel (Ni): An earth-abundant alternative to palladium for cross-coupling and reductive coupling reactions.[1][11]
-
Ruthenium (Ru) & Iridium (Ir): Key metals in photoredox catalysis and hydrogenation.[4]
-
Platinum (Pt): Investigated for applications including antitumor activity and catalysis.[12]
Q4: What are the essential characterization techniques for the ligand and the final catalyst complex?
Thorough characterization is critical to ensure purity and structural integrity.
-
For the Ligand:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure and purity.
-
FT-IR Spectroscopy: To verify the presence of key functional groups, especially the nitrile stretch (~2230 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition (C, H, N).[7]
-
-
For the Metal Complex (Catalyst):
-
All of the above techniques (where applicable).
-
UV-Vis Spectroscopy: To study the electronic properties and complex formation.[7]
-
Single-Crystal X-ray Diffraction: The definitive method to determine the precise 3D structure, coordination geometry, and bond lengths.[7]
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[7]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis, complexation, and catalytic application.
Issue 1: Low Yield or Impurity during Ligand Synthesis
Question: My synthesis of this compound resulted in a very low yield and seems to contain significant impurities. What are the common pitfalls?
Answer: Low yield or failure in ligand synthesis is often traced back to starting materials, reaction conditions, or the synthetic route chosen. Several strategies exist, each with its own challenges.[5]
Possible Causes & Solutions:
-
Poor Starting Material Quality: Impurities in your precursor (e.g., 3,3'-dibromo-2,2'-bipyridine) can interfere with the reaction.
-
Solution: Ensure the purity of all starting materials using NMR or other analytical techniques before starting the reaction. Recrystallize or purify precursors if necessary.[13]
-
-
Suboptimal Reaction Conditions: Cyanation reactions are sensitive to temperature, reaction time, and the choice of catalyst and solvent.
-
Solution: Strictly control the reaction parameters. For palladium-catalyzed cyanation, ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained to prevent catalyst degradation. Optimize the temperature; too low may stall the reaction, while too high can lead to side products.[4]
-
-
Inefficient Catalyst System: The choice of palladium precursor, ligand (for the catalyst, e.g., dppf), and cyanide source (e.g., Zn(CN)₂) is critical.
-
Solution: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is often an effective catalyst precursor. Zinc cyanide is generally preferred over other cyanide sources due to its lower toxicity and controlled release of cyanide ions.[5]
-
Experimental Protocol: Palladium-Catalyzed Synthesis of this compound
This protocol is adapted from established cyanation methodologies.[5]
-
Materials:
-
3,3'-Dibromo-2,2'-bipyridine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,3'-Dibromo-2,2'-bipyridine, Zn(CN)₂ (approx. 1.2-1.5 equivalents), Pd₂(dba)₃ (e.g., 2-5 mol%), and dppf (e.g., 4-10 mol%).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture (e.g., to 120-140 °C) and stir for 16-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with an aqueous solution (e.g., sodium bicarbonate or ammonia) to complex any remaining zinc salts.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Issue 2: Inefficient Catalyst Performance & Deactivation
Question: My catalyst shows high initial activity, but the reaction stalls before completion. How can I diagnose and prevent this deactivation?
Answer: Catalyst deactivation is a frequent challenge in homogeneous catalysis. It can stem from thermal degradation, poisoning, or changes in the metal's oxidation state leading to aggregation.[14] For palladium catalysts, a common deactivation pathway is the reduction of the active Pd(II) species to Pd(0), which can then aggregate into inactive palladium black.[15]
Troubleshooting Workflow for Low Catalytic Activity
Caption: Troubleshooting workflow for diagnosing and resolving low catalytic activity.
Key Mitigation Strategies:
-
Rigorous Inert Atmosphere: Many catalysts are sensitive to oxygen and moisture.[16] Always handle the catalyst and set up reactions under an inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.
-
High-Purity Reagents: Impurities, especially those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[16] Use freshly purified solvents and high-purity reagents.
-
Optimize Catalyst Loading: Too high a catalyst concentration can sometimes promote aggregation and deactivation. Conversely, too low a concentration may result in slow reaction rates. Screen a range of catalyst loadings to find the optimal concentration.[17]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition.[14] Determine the optimal temperature range for your specific reaction.
Issue 3: Poor Solubility of the Ligand or Catalyst Complex
Question: I'm having trouble dissolving my this compound ligand and the resulting metal complex in common organic solvents. What can I do?
Answer: The planar, aromatic nature of the bipyridine scaffold can lead to low solubility, which complicates catalyst preparation and application in homogeneous catalysis.[17]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice:
-
Solution: Conduct a solvent screen with small amounts of your compound. Polar aprotic solvents like DMF, DMSO, or NMP are often effective for dissolving these types of ligands and complexes. For reactions, less coordinating solvents like dioxane or toluene may be required.[18]
-
-
Molecular Aggregation:
-
Solution: Gentle warming and sonication can help break up aggregates and dissolve the material. However, be cautious of the thermal stability of your complex.[13]
-
-
Intrinsic Low Solubility:
-
Solution 1 (Ligand Modification): If solubility remains a major hurdle, consider modifying the ligand itself. This is a more involved approach but can be highly effective. For example, the nitrile groups could be hydrolyzed to the more polar dicarboxylic acid, which may exhibit different solubility properties.[12]
-
Solution 2 (Change of Catalyst Phase): Consider immobilizing the catalyst on a solid support (e.g., silica, polymer beads). This transitions the system from homogeneous to heterogeneous catalysis, which can simplify purification and may mitigate solubility issues in the bulk reaction medium.[17]
-
Experimental Protocol: General Procedure for Metal Complexation
This protocol provides a general framework for synthesizing the catalyst complex.[17]
-
Materials:
-
This compound ligand
-
Metal salt precursor (e.g., Pd(OAc)₂, CuCl₂, NiBr₂(bpy))
-
Anhydrous reaction solvent (e.g., acetonitrile, THF, or DMF)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand in the chosen anhydrous solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction may proceed at room temperature or require heating (reflux). The formation of a precipitate or a distinct color change often indicates complex formation.
-
Monitor the reaction by TLC, observing the consumption of the starting materials.
-
Once complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration.
-
Wash the collected solid with fresh solvent and then with a non-coordinating solvent (like diethyl ether) to remove unreacted starting materials.
-
Dry the final catalyst complex under vacuum.
-
Issue 4: Inconsistent Results and Poor Reproducibility
Question: My catalytic reaction works well sometimes but fails or gives poor yields on other attempts. Why are my results not reproducible?
Answer: Lack of reproducibility is a frustrating but common issue that often points to subtle variations in experimental setup and execution.
Logical Flow for Ensuring Reproducibility
Caption: A systematic workflow to ensure experimental reproducibility.
Key Factors for Reproducibility:
-
Catalyst Loading Precision: Small variations in the amount of catalyst can lead to large differences in reaction rate and yield. Use a high-precision balance and ensure the catalyst is fully transferred to the reaction vessel.[17]
-
Reaction Setup Consistency: Factors like stirring speed, vessel shape, and heating method (oil bath vs. heating mantle) can affect heat and mass transfer, influencing the reaction outcome. Standardize your setup for all experiments.[17]
-
Atmospheric Control: Inconsistent inert atmosphere quality (small leaks in the Schlenk line) can lead to variable levels of catalyst deactivation. Always ensure your system is properly sealed and purged.
-
Reagent Age and Storage: The purity of reagents can change over time. Use reagents from the same batch if possible, and always store sensitive materials under appropriate conditions.
By systematically controlling these variables, you can significantly improve the reproducibility of your catalytic experiments and gain greater confidence in your results.
References
- Technical Support Center: Enhancing the Solubility of 2,3'-Bipyridine-Based Metal Complexes - Benchchem.
- Optimizing the oxygen reduction catalytic activity of a bipyridine-based polymer through tuning the molecular weight - Journal of Materials Chemistry A (RSC Publishing).
- Technical Support Center: Enhancing Catalytic Activity of 2,6-Bis(2-benzimidazolyl)pyridine (BBP)-Based Catalysts - Benchchem.
- Finding the Sweet Spot of Photocatalysis A Case Study Using Bipyridine-Based CTFs.
- The Role of Bipyridine Ligands in Modern Catalysis: A Focus on 2,2'-Bipyridine-3,3'-diol.
- Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 - Smolecule.
- An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile - Benchchem.
- Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate.
- Application Notes and Protocols for Asymmetric Catalysis Using 2,2'-Bipyridine-5,5'-dicarbonitrile Derivatives - Benchchem.
- Prospects for the Computational Design of Bipyridine N,N′-Dioxide Catalysts for Asymmetric Propargylation Reactions | ACS Catalysis - ACS Publications.
- Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II).
- Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II).
- Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - NIH.
- Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH.
- The Role of 2,2'-Bipyridine-6,6'-dicarbonitrile in Modern Catalysis.
- CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents.
- Application Notes and Protocols for 4,4'-Dibromo-2,2'-bipyridine in Catalysis - Benchchem.
- A Comparative Guide to the Structure and Reactivity of Bipyridine Isomers in Organic Reactions - Benchchem.
- A Comparative Guide to Bipyridine Ligands in Catalysis: 2,2 - Benchchem.
- (PDF) An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex - ResearchGate.
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH.
- 2,2 -Bipyridine-3,3 -dicarboxylic acid 97 4433-01-6 - Sigma-Aldrich.
- Technical Support Center: Catalyst Deactivation in 2,2'-Biphenol-Based Catalytic Systems - Benchchem.
- The mathematical catalyst deactivation models: a mini review - PMC - NIH.
- Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). - ResearchGate.
- Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation - MDPI.
- Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization - MDPI.
Sources
- 1. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
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- 7. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dichloro(2,2′-bipyridine)copper/MAO: An Active and Stereospecific Catalyst for 1,3-Diene Polymerization | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
side reactions to avoid during 2,2'-Bipyridine-3,3'-dicarbonitrile synthesis
Technical Support Center: Synthesis of 2,2'-Bipyridine-3,3'-dicarbonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our focus is on anticipating and mitigating common side reactions to improve yield, purity, and overall success of your experiments.
Overview of the Primary Synthesis Route
The most common and effective method for synthesizing this compound is the metal-catalyzed homocoupling of a 2-halo-3-cyanopyridine precursor, typically 2-chloro-3-cyanopyridine. This reaction is generally achieved through either an Ullmann-type coupling using a copper catalyst or, more modernly, through nickel- or palladium-catalyzed reductive coupling reactions.[1][2] These methods offer a direct route to forming the crucial C-C bond that links the two pyridine rings.
The generalized reaction scheme is as follows:
Caption: Generalized scheme for the synthesis of this compound.
While this reaction is powerful, it is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide will focus on troubleshooting these issues.
Troubleshooting Guide: Common Side Reactions and Their Avoidance
This section is formatted as a series of questions and answers to directly address the most common problems encountered during the synthesis of this compound.
Q1: My yield is low, and I've isolated a significant amount of 3-cyanopyridine. What is happening and how can I prevent it?
A1: Cause: Reductive Dehalogenation
The formation of 3-cyanopyridine is a classic case of reductive dehalogenation, where the chlorine atom at the 2-position is replaced by a hydrogen atom.[3] This side reaction is particularly common in metal-catalyzed reactions involving hydrogen sources.
Mechanism of Dehalogenation:
In a typical catalytic cycle for homocoupling, a low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition to the C-Cl bond of 2-chloro-3-cyanopyridine. If there are sources of hydride in the reaction mixture (e.g., from the solvent, base, or additives), the organometallic intermediate can undergo hydrogenolysis, leading to the dehalogenated byproduct.
Caption: Simplified pathway for reductive dehalogenation.
Solutions to Minimize Dehalogenation:
-
Solvent Choice: Use anhydrous, aprotic solvents that are less likely to act as a hydrogen source. Toluene, dioxane, and DMF are common choices. Avoid protic solvents like alcohols unless they are part of a well-established catalytic system.
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Moisture can be a source of protons that drives dehalogenation.[3]
-
Catalyst and Ligand Selection: Some catalyst/ligand systems are more prone to dehalogenation than others. For nickel-catalyzed reactions, using a well-defined Ni(0) precursor or an efficient in-situ reduction method can be beneficial. For palladium catalysis, the choice of phosphine ligand is crucial; bulky, electron-rich ligands can sometimes suppress this side reaction.[4]
-
Control of Reducing Agent: In reductive homocoupling reactions that use a stoichiometric reductant (e.g., zinc powder), ensure that the reductant is of high quality and that its addition is controlled. Excess or overly reactive reductant can promote dehalogenation.
| Parameter | Recommendation to Avoid Dehalogenation | Rationale |
| Solvent | Anhydrous, aprotic (e.g., Toluene, Dioxane, DMF) | Minimizes the presence of proton sources. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents moisture from entering the reaction. |
| Reagents | Use freshly dried solvents and reagents | Reduces water content which can lead to protonolysis. |
| Catalyst | Screen different ligands (for Pd) or use well-defined Ni(0) sources | The electronic and steric properties of the catalyst complex can influence the propensity for side reactions. |
Q2: My reaction mixture is complex, and I'm having trouble purifying the final product. I suspect hydrolysis of the nitrile groups. How can I confirm this and prevent it in the future?
A2: Cause: Nitrile Hydrolysis
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it first to an amide (2,2'-Bipyridine-3,3'-dicarboxamide) and then to a carboxylic acid (2,2'-Bipyridine-3,3'-dicarboxylic acid).[1][5] This can happen to either the starting material or the product, leading to a mixture of compounds that are often difficult to separate due to similar polarities.
Conditions Leading to Nitrile Hydrolysis:
-
Presence of Water: This is the most critical factor. Even trace amounts of water can lead to hydrolysis, especially at elevated temperatures.
-
Strongly Basic or Acidic Conditions: Many coupling reactions employ a base. Strongly alkaline conditions (e.g., using NaOH or KOH) in the presence of water will promote nitrile hydrolysis. Similarly, acidic work-up procedures can also cause hydrolysis if not performed carefully at low temperatures.
Caption: Stepwise hydrolysis of the nitrile group.
Solutions to Prevent Nitrile Hydrolysis:
-
Strictly Anhydrous Conditions: As with dehalogenation, using anhydrous solvents and reagents is the first line of defense.
-
Choice of Base: Opt for non-hydroxide bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred as they are less nucleophilic towards the nitrile group.[6] Organic bases like triethylamine or DIPEA can also be used, but their compatibility with the specific catalytic system must be verified.
-
Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as this increases the likelihood of hydrolysis. Monitor the reaction closely and stop it once the starting material is consumed.
-
Careful Work-up: During the work-up, if an aqueous wash is necessary, use deionized water and perform the extraction quickly. If an acidic or basic wash is required, keep the temperature low (e.g., using an ice bath) and minimize the contact time.
Q3: My reaction has stalled, and I have a significant amount of unreacted 2-chloro-3-cyanopyridine remaining. What are the likely causes?
A3: Cause: Catalyst Deactivation or Inhibition
The stalling of a coupling reaction is often due to the deactivation of the metal catalyst or inhibition by the reactants or products.
Common Causes of Catalyst Deactivation/Inhibition:
-
Oxygen Sensitivity: Many low-valent nickel and palladium catalysts are sensitive to oxygen.[6] Inadequate degassing of the solvent and reaction vessel can lead to the oxidation of the active catalyst to an inactive state.
-
Product Inhibition: Bipyridines are excellent chelating ligands for transition metals. The this compound product can coordinate strongly to the metal center of the catalyst, effectively sequestering it from the catalytic cycle and leading to a decrease in reaction rate or complete stalling.[1]
-
Impure Starting Materials: Impurities in the 2-chloro-3-cyanopyridine starting material can sometimes act as catalyst poisons.
-
Incorrect Stoichiometry of Reductant (in reductive couplings): In nickel-catalyzed reductive homocouplings using a reducing agent like zinc, an insufficient amount of the reductant will lead to incomplete conversion. Conversely, a large excess can sometimes lead to other side reactions.
Solutions to Overcome Reaction Stalling:
-
Inert Atmosphere: Ensure a strictly inert atmosphere is maintained throughout the reaction by using Schlenk line techniques or a glovebox. Solvents should be properly degassed before use.[7]
-
Catalyst Loading: If product inhibition is suspected, a higher catalyst loading might be necessary to achieve full conversion. However, this should be balanced against the cost and potential for increased side reactions.
-
Ligand Choice: In some cases, the use of a strongly coordinating ligand can help to prevent the product from binding as tightly to the catalyst.
-
Purity of Starting Materials: Use purified 2-chloro-3-cyanopyridine. Recrystallization or distillation can be used to remove critical impurities.
-
Incremental Addition: In some systems, slow addition of the starting material to the reaction mixture can help to maintain a low concentration of the product at any given time, reducing the effect of product inhibition.
Frequently Asked Questions (FAQs)
Q: Which catalyst system is better for this homocoupling: Copper, Nickel, or Palladium?
A: The "best" system depends on several factors including cost, desired reaction conditions, and tolerance to other functional groups.
-
Copper (Ullmann Reaction): This is the classic method. It often requires high temperatures and can have variable yields. However, copper is inexpensive.[8]
-
Nickel: Nickel catalysts are highly effective for the reductive homocoupling of aryl chlorides and are generally more cost-effective than palladium. They often require a stoichiometric reductant like zinc.[2]
-
Palladium: Palladium catalysts are very versatile and often operate under milder conditions with a broader substrate scope. However, they are more expensive.[1] For homocoupling of an aryl chloride, a robust ligand is often required.
Q: How do I purify the final product, this compound?
A: Purification is typically achieved by column chromatography on silica gel.[9] A solvent system of hexanes and ethyl acetate, or dichloromethane and methanol, is a good starting point. If the product is contaminated with the dehalogenated byproduct (3-cyanopyridine), careful chromatography is required as their polarities can be similar. Recrystallization from a suitable solvent system can also be an effective final purification step.
Q: Can I use 2-bromo-3-cyanopyridine instead of 2-chloro-3-cyanopyridine?
A: Yes, in principle. Aryl bromides are generally more reactive than aryl chlorides in oxidative addition, which is often the rate-limiting step in the catalytic cycle.[2] This means that reactions with the bromo-analogue might proceed under milder conditions or with lower catalyst loadings. However, 2-bromo-3-cyanopyridine is typically more expensive than the chloro-derivative.
Experimental Protocols
General Protocol for Nickel-Catalyzed Reductive Homocoupling:
-
To an oven-dried Schlenk flask, add NiCl₂ (5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and zinc dust (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed DMF or dioxane via syringe.
-
Stir the mixture at room temperature for 15-30 minutes to activate the catalyst.
-
Add 2-chloro-3-cyanopyridine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Liu, Z., Lu, S. M., Zhao, B. Q., Chen, H. D., Chen, M. W., & Zhou, Y. G. (n.d.).
- Organic Syntheses Procedure. (n.d.). 9.
- NIH. (n.d.).
- ResearchGate. (2025). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF.
- MDPI. (n.d.). Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality.
- Preprints.org. (2024).
- Benchchem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- PMC. (n.d.). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds.
- Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
- Veeprho. (n.d.).
- MDPI. (n.d.). RETRACTED: Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile.
- MSU Chemistry. (n.d.). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS)
- ResearchGate. (n.d.). The preparation of 2,2′-bipyridine utilizing the Ullmann reaction was... | Download Scientific Diagram.
- Semantic Scholar. (n.d.).
- Google Patents. (n.d.). CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
- Google Patents. (n.d.). JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- CORA. (2017).
- Sigma-Aldrich. (n.d.). 2,2 -Bipyridine-3,3 -dicarboxylic acid 97 4433-01-6.
- The Royal Society of Chemistry. (2020).
- (n.d.).
- Veeprho. (2020).
- BOC Sciences. (n.d.).
- NSUWorks. (2022).
- Benchchem. (n.d.). Application Notes and Protocols for Catalytic Reactions of 2-Chloro-3-methyl-5-nitropyridine.
- ResearchGate. (2025).
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
refining experimental conditions for 2,2'-Bipyridine-3,3'-dicarbonitrile complexation
Technical Support Center: 2,2'-Bipyridine-3,3'-dicarbonitrile Complexation
Welcome to the technical support center for refining experimental conditions for this compound (bpdcn) complexation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when working with this versatile but sometimes temperamental ligand. My approach is to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your synthetic protocols effectively.
Frequently Asked Questions (FAQs)
Q1: My this compound ligand shows poor solubility in common organic solvents. What should I do?
A1: This is a frequent challenge. The planar, aromatic structure of bpdcn, while excellent for coordination, can lead to strong π-π stacking interactions, reducing its solubility.
-
Initial Approach: Start with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).[1][2] These solvents can disrupt the intermolecular forces of the ligand. Gentle warming and sonication can aid dissolution, but be mindful of potential thermal degradation if heating for extended periods.
-
For Reaction: If the final complex is expected to be insoluble, using a solvent that dissolves the ligand but precipitates the product can be advantageous for isolation. However, for growing single crystals, maintaining solubility of all components is key.
-
Advanced Strategy: In some cases, a solvent mixture is effective. For example, a small amount of a highly polar solvent (like DMSO) in a less polar medium (like Dichloromethane, DCM) can be sufficient to break up ligand aggregates without drastically changing the overall solvent properties for the reaction.
Q2: I'm getting very low yields for my complexation reaction. What are the most likely causes?
A2: Low yields can stem from several factors, often related to reaction kinetics, stoichiometry, or competing side reactions.
-
Reaction Conditions: Many coordination reactions, especially those forming robust structures like Metal-Organic Frameworks (MOFs), benefit from solvothermal or hydrothermal conditions.[3][4] Heating the reaction in a sealed vessel increases pressure and temperature, often overcoming kinetic barriers and improving yields.
-
Stoichiometry: Carefully re-evaluate the molar ratio of your metal salt to the bpdcn ligand. While a 1:1 or 1:2 metal-to-ligand ratio is a common starting point for bidentate ligands, the optimal ratio can vary depending on the desired coordination geometry of the metal center.[5]
-
Solvent Competition: Solvents are not always inert bystanders; they can be competing ligands.[2][6][7] Strongly coordinating solvents like DMSO or water can occupy sites on the metal ion, hindering the binding of your bpdcn ligand.[6][8] If you suspect this is an issue, try switching to a less coordinating solvent like acetone, DCM, or chloroform, provided your reagents are soluble.[9]
-
In Situ Ligand Degradation: Acetonitrile, a common solvent, has been shown to undergo C-C bond cleavage under certain solvothermal conditions in the presence of metal ions, which could lead to unintended side products.[4]
Q3: The color of my reaction mixture changes, but I can't isolate a solid product. What's happening?
A3: A color change is a strong indication that a complex is forming in solution, as these are often due to metal-to-ligand charge transfer (MLCT) transitions.[10] The inability to isolate a solid suggests the complex is highly soluble or is forming as an oil.
-
Inducing Precipitation: The most common technique is to add a "non-solvent" or "precipitant"—a solvent in which your complex is insoluble but is miscible with your reaction solvent.[9] For a reaction in a polar solvent like DMF or MeCN, slowly adding diethyl ether, hexane, or pentane while stirring can cause the product to precipitate.
-
Slow Evaporation: If the complex is stable, you can leave the reaction vial open in a fume hood (or partially covered with parafilm with needle holes) to allow the solvent to evaporate slowly. This can sometimes yield crystalline material.[11]
-
Cooling: Decreasing the temperature of the solution reduces the solubility of the complex, potentially inducing crystallization or precipitation. Placing the reaction vial in a refrigerator or freezer is a simple first step.[11]
Troubleshooting Guide: Deeper Dives
Issue 1: Persistent Product Oiling or Amorphous Precipitation
You've successfully formed a complex, but it refuses to crystallize, instead forming an oil or a fine, amorphous powder that is unsuitable for X-ray diffraction.
Causality: This typically occurs when the rate of precipitation is much faster than the rate of ordered crystal lattice formation. The molecules crash out of solution too quickly, without time to arrange themselves into a well-defined crystal.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. farabi.university [farabi.university]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic equilibria in solvent-mediated anion, cation and ligand exchange in transition-metal coordination polymers: solid-state transfer or recrystallisation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 10. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 11. xray.chem.ufl.edu [xray.chem.ufl.edu]
Technical Support Center: Challenges in Scaling Up 2,2'-Bipyridine-3,3'-dicarbonitrile Production
Welcome to the Technical Support Center for the scale-up production of 2,2'-Bipyridine-3,3'-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this vital synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: Several synthetic strategies exist, but for scale-up, the most relevant are variations of coupling reactions. The classical approach often involves an Ullmann-type homocoupling of a 2-halonicotinonitrile precursor.[1] More modern and often higher-yielding methods utilize palladium or nickel-catalyzed cross-coupling reactions.[2][3] The choice depends on factors like starting material cost, catalyst efficiency, and desired purity levels.
Q2: Why is temperature control so critical during the scale-up of the Ullmann coupling reaction?
A2: The Ullmann reaction is notorious for requiring high temperatures, often exceeding 200°C.[1] On a larger scale, inefficient heat transfer can lead to localized "hot spots," causing thermal decomposition of starting materials, intermediates, and the final product. This not only reduces yield but also generates a complex impurity profile, significantly complicating downstream purification. Conversely, insufficient heating can result in a sluggish or incomplete reaction.
Q3: What are the main safety hazards to consider when scaling up this synthesis?
A3: The primary hazards are associated with the reagents and reaction conditions. 2,2'-Bipyridine and its derivatives can be toxic if swallowed or in contact with skin. The use of pyrophoric catalysts like Raney Nickel requires strict inert atmosphere techniques to prevent fires.[4][5] High-temperature reactions also pose a risk of thermal burns and require appropriate engineering controls. A thorough risk assessment is mandatory before any scale-up operation.[4]
Q4: How does the choice of catalyst impact the scalability of the synthesis?
A4: The catalyst system is a critical factor. While palladium catalysts can be highly efficient, their cost can be prohibitive for large-scale production.[2] Nickel-based catalysts, including Raney Nickel, are more cost-effective alternatives.[2][5] However, they may require higher catalyst loadings or more stringent reaction conditions. Catalyst deactivation and the challenges of removing residual metals from the final product are also significant considerations in a scaled-up process.
Q5: What are the typical purification challenges encountered at scale?
A5: Purification of this compound at scale is often challenging due to the presence of structurally similar byproducts from side reactions like homocoupling of starting materials.[6] The high boiling point of the product makes distillation difficult. Recrystallization is a common method, but solvent selection is crucial to achieve high purity and yield.[2] Column chromatography, while effective at the lab scale, is often not economically viable for large-scale production.
II. Troubleshooting Guides
Scenario 1: Low Yield and Incomplete Conversion in Ullmann-Type Homocoupling
Question: We are attempting a copper-catalyzed Ullmann homocoupling of 2-chloro-3-cyanopyridine to produce this compound. On a 1 kg scale, our yields have dropped significantly compared to our 10 g lab-scale experiments, and we observe a large amount of unreacted starting material. What could be the cause?
Causality and Troubleshooting Workflow:
Low yields and incomplete conversion in a scaled-up Ullmann reaction often point to issues with heat and mass transfer, as well as reagent purity. The workflow below outlines a systematic approach to diagnosing and resolving these issues.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 2,2'-Bipyridine-3,3'-dicarbonitrile and Other Bipyridine Ligands for Researchers and Drug Development Professionals
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, forming stable complexes with a vast array of transition metals. These complexes are integral to numerous applications, including catalysis, materials science, and photochemistry. The versatility of the bipyridine ligand stems from the ability to tune its steric and electronic properties through the introduction of various substituents on the pyridine rings. This guide focuses on 2,2'-Bipyridine-3,3'-dicarbonitrile, a derivative featuring strongly electron-withdrawing nitrile groups, and compares its characteristics to unsubstituted bipyridine and bipyridines with electron-donating and other electron-withdrawing groups.
The Influence of Substituents on the Electronic Landscape of Bipyridine Ligands
The electronic nature of the substituents on the bipyridine framework profoundly impacts the properties of the resulting metal complexes. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃), increase the electron density on the bipyridine core. This generally leads to a metal center that is more electron-rich, which can enhance its reactivity in certain catalytic steps like oxidative addition. Conversely, electron-withdrawing groups (EWGs), like the nitrile (-CN) groups in this compound, decrease the electron density of the ligand. This, in turn, makes the coordinated metal center more electrophilic and lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO).[1] This modification of the electronic structure is a key factor in tuning the redox potentials and photophysical properties of the metal complexes.
Visualizing the Impact of Substituents
Caption: Effect of substituents on the electronic properties of the metal center in bipyridine complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the commercially available 2,2'-bipyridine-3,3'-dicarboxylic acid. The general strategy involves the conversion of the carboxylic acid groups to primary amides, followed by dehydration to the desired nitriles.
Experimental Protocol: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxamide
A common method for the amidation of carboxylic acids involves the use of a coupling agent.
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2,2'-bipyridine-3,3'-dicarboxylic acid in a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂).
-
Addition of Coupling Agent: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonia.
-
Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). The product, 2,2'-bipyridine-3,3'-dicarboxamide, can be isolated by filtration and purified by recrystallization.
Experimental Protocol: Dehydration of 2,2'-Bipyridine-3,3'-dicarboxamide
The dehydration of the dicarboxamide to the dicarbonitrile is a critical step.
-
Reagent and Setup: In a flask equipped with a reflux condenser and a drying tube, suspend 2,2'-bipyridine-3,3'-dicarboxamide in a high-boiling, inert solvent such as toluene or xylene.
-
Dehydrating Agent: Add a dehydrating agent, for example, phosphorus pentoxide (P₄O₁₀) or trifluoroacetic anhydride (TFAA).[2]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture and carefully quench any remaining dehydrating agent. The product, this compound, can be extracted with an organic solvent and purified by column chromatography or sublimation.
Caption: Synthetic pathway to this compound.
Comparative Performance Analysis
The true measure of a ligand's utility lies in the performance of its metal complexes. Here, we compare the electrochemical, spectroscopic, and catalytic properties of complexes of this compound with those of other bipyridine ligands.
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes. The electron-withdrawing nitrile groups in this compound are expected to make the reduction of the ligand easier (less negative potential) and the oxidation of the metal center more difficult (more positive potential) compared to complexes with unsubstituted or electron-donating bipyridines.[3]
| Ligand | Metal | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Reference |
| 2,2'-Bipyridine | Ru(II) | Ru(III)/Ru(II) | +1.26 | [4] |
| 4,4'-Dimethyl-2,2'-bipyridine | Ru(II) | Ru(III)/Ru(II) | +1.12 | [4] |
| This compound | Ru(II) | Ru(III)/Ru(II) | > +1.3 (estimated) | N/A |
| 2,2'-Bipyridine | Ru(II) | [Ru(bpy)₃]²⁺/[Ru(bpy)₃]⁺ | -1.33 | [4] |
| 4,4'-Dimethyl-2,2'-bipyridine | Ru(II) | [Ru(dmbpy)₃]²⁺/[Ru(dmbpy)₃]⁺ | -1.48 | [4] |
| This compound | Ru(II) | [Ru(dcnbpy)₃]²⁺/[Ru(dcnbpy)₃]⁺ | < -1.3 (estimated) | N/A |
Note: "N/A" indicates that specific data for this compound complexes was not available in the cited literature and the values are estimated based on established electronic effects.
Spectroscopic Properties
The electronic properties of the ligand also significantly influence the absorption and emission spectra of their metal complexes. The lower LUMO energy of this compound is expected to lead to a red-shift in the metal-to-ligand charge transfer (MLCT) absorption and emission bands compared to unsubstituted bipyridine complexes.[4][5]
| Ligand | Metal | Absorption λₘₐₓ (nm) (MLCT) | Emission λₘₐₓ (nm) | Reference |
| 2,2'-Bipyridine | Ru(II) | 452 | 615 | [4] |
| 4,4'-Dimethyl-2,2'-bipyridine | Ru(II) | 460 | 625 | [4] |
| This compound | Ir(III) | ~400-500 | ~600-650 | [6] |
| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Ru(II) | 456 | 650 | [7] |
Catalytic Performance: A Case Study in Nickel-Catalyzed Cross-Coupling
Nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. The choice of the bipyridine ligand is crucial for catalytic activity and selectivity.[5][8] While specific data for this compound in this context is limited, we can infer its potential performance based on the electronic effects of the nitrile groups. The electron-withdrawing nature of the dicarbonitrile ligand would render the nickel center more electrophilic, which could influence the rates of key elementary steps in the catalytic cycle, such as reductive elimination.[1]
| Ligand | Reaction | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 4,4'-di-tert-butyl-2,2'-bipyridine | Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | High | High | High | [8] |
| 6,6'-Dimethyl-2,2'-bipyridine | Cross-Electrophile Coupling | Aryl Halide | Alkyl Halide | Moderate to High | N/A | N/A | [6] |
| This compound | Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that specific performance data for this compound in these reactions was not available in the surveyed literature. This represents an area for future investigation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redox Activity of Noninnocent 2,2′-Bipyridine in Zinc Complexes: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. odinity.com [odinity.com]
- 5. researchgate.net [researchgate.net]
- 6. A new family of luminescent iridium complexes: synthesis, optical, and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, Characterization, and Crystal Structure of a Novel Copper(II) Complex with an Asymmetric Coordinated 2,2'-Bipyridine Derivative: A Model for the Associative Complex in the Ligand-Substitution Reactions of [Cu(tren)L](2+)? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2,2'-Bipyridine-3,3'-dicarbonitrile: A Comparative Analysis
Introduction: The Imperative of Unambiguous Structural Validation
2,2'-Bipyridine and its derivatives are foundational ligands in modern chemistry, serving as critical building blocks for catalysts, photosensitizers, supramolecular assemblies, and advanced materials.[1] The specific isomer, 2,2'-Bipyridine-3,3'-dicarbonitrile, is of particular interest due to the strong electron-withdrawing nature of its nitrile groups and their potential for post-synthesis modification. However, synthetic routes to substituted bipyridines, often involving cross-coupling reactions, can potentially yield a mixture of isomers or incomplete reactions.[2] Therefore, the rigorous and unambiguous validation of the final structure is not merely a procedural step but a scientific necessity.
This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of synthesized this compound. As a Senior Application Scientist, my objective is to move beyond simple protocol recitation and delve into the causality behind our analytical choices. We will explore how each technique provides a unique piece of the structural puzzle and how, when integrated, they form a self-validating system that ensures the absolute identity and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals who rely on the precise characterization of complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Expertise & Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, its primary utility lies in confirming the carbon-hydrogen framework, verifying the substitution pattern, and assessing the molecule's symmetry. The inherent C₂ symmetry of the target molecule significantly simplifies the expected spectra, providing a clear diagnostic fingerprint.
Predicted ¹H and ¹³C NMR Analysis
Due to the molecule's symmetry, we expect only three unique proton signals and five unique carbon signals (plus the nitrile carbon). The powerful electron-withdrawing effect of the nitrile groups will shift the adjacent proton (H-4) significantly downfield.
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region. The H-4' proton will appear as a doublet of doublets (or triplet), coupled to H-5' and H-6'. H-5' will be a doublet of doublets, and H-6' will also be a doublet of doublets.
-
¹³C NMR: The spectrum will show six signals. The nitrile carbon will have a characteristic shift around 115-120 ppm. The carbon atom attached to the nitrile group (C-3) will be significantly deshielded.
Data Presentation: Predicted NMR Data
| Analysis | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.9 - 9.1 | dd | H-6, H-6' |
| ~8.0 - 8.2 | dd | H-4, H-4' | |
| ~7.6 - 7.8 | dd | H-5, H-5' | |
| ¹³C NMR | ~155 | Quaternary | C-2, C-2' |
| ~130 | Quaternary | C-3, C-3' | |
| ~140 | CH | C-4, C-4' | |
| ~125 | CH | C-5, C-5' | |
| ~150 | CH | C-6, C-6' | |
| ~117 | Quaternary | -C≡N |
Note: Predicted shifts are illustrative and can vary based on the solvent and instrument.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
-
Data Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.
-
Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.[3]
Visualization: NMR Workflow
Caption: Workflow for structural elucidation via NMR spectroscopy.
Mass Spectrometry (MS): Absolute Molecular Identity
Expertise & Rationale: Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) elevates this by providing an extremely accurate mass measurement, which allows for the determination of the elemental formula. This technique serves as a crucial first-pass filter; if the observed mass does not match the theoretical mass of C₁₂H₆N₄, the synthesis has failed or the incorrect product has been isolated.
Expected Mass Spectrum Analysis
The molecular formula for this compound is C₁₂H₆N₄.
-
Molecular Ion (M⁺): The primary peak of interest will be the molecular ion. Using electrospray ionization (ESI) in positive mode, this would typically be observed as the protonated molecule [M+H]⁺.
-
High-Resolution Mass: HRMS should provide a mass accurate to within 5 ppm of the theoretical value, confirming the elemental composition and ruling out other possibilities with the same nominal mass.
-
Fragmentation: While fragmentation is less predictable in ESI than in Electron Ionization (EI), tandem MS (MS/MS) could show characteristic losses, such as the loss of a nitrile (-CN) group.
Data Presentation: Predicted Mass Spectrometry Data
| Ion | Formula | Theoretical m/z | Analysis Type |
| [M]⁺˙ | C₁₂H₆N₄ | 206.06 | EI-MS |
| [M+H]⁺ | C₁₂H₇N₄ | 207.0716 | ESI-HRMS |
| [M+Na]⁺ | C₁₂H₆N₄Na | 229.0535 | ESI-HRMS |
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[3]
-
Data Acquisition: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Analysis: Identify the peak corresponding to the expected protonated molecule. Compare the experimentally measured accurate mass to the theoretical mass calculated for the elemental formula C₁₂H₇N₄. The mass error should be below 5 ppm.
Visualization: Mass Spectrometry Workflow
Caption: Workflow for molecular formula confirmation via HRMS.
Infrared (IR) Spectroscopy: Rapid Functional Group Verification
Expertise & Rationale: IR spectroscopy is a fast, simple, and effective technique for identifying the functional groups present in a molecule. In the context of validating this compound, its primary role is to provide definitive evidence of the nitrile (-C≡N) groups. The absence of a strong absorption in the characteristic nitrile region would immediately indicate a failed synthesis, while its presence strongly supports a successful cyanation step.
Expected IR Spectrum Analysis
The most diagnostic feature will be the nitrile stretch.
-
-C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ . This peak is often very clean and easy to identify.
-
Aromatic Stretches: Multiple bands corresponding to C=C and C=N stretching within the pyridine rings will appear between 1400-1600 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| > 3000 | Medium-Weak | Aromatic C-H Stretch |
| 2220 - 2240 | Strong, Sharp | -C≡N Stretch |
| 1400 - 1600 | Medium-Strong | Aromatic C=C and C=N Stretch |
Experimental Protocol: ATR-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands, paying special attention to the nitrile region.
Visualization: IR Spectroscopy Workflow
Caption: Workflow for functional group verification via IR spectroscopy.
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
Expertise & Rationale: While NMR, MS, and IR provide compelling and corroborative evidence, single-crystal X-ray crystallography stands alone as the definitive method for structural determination.[4] It provides a precise three-dimensional map of the atoms in a molecule, unequivocally establishing connectivity and isomeric arrangement. For a molecule like this compound, it not only confirms the 3,3'-substitution pattern but also reveals crucial conformational details, such as the dihedral angle between the two pyridine rings in the solid state.[5] Obtaining a crystal structure is the highest standard of proof for a novel compound.
Expected Crystallographic Data
Analysis of the diffraction data will yield precise atomic coordinates, from which the following can be determined:
-
Connectivity: Confirms the C-C bond between the two pyridine rings and the attachment of the nitrile groups at the 3 and 3' positions.
-
Bond Lengths and Angles: Provides exact measurements for all bonds and angles, which can be compared to literature values for similar structures.
-
Torsion Angle: Determines the N-C-C-N dihedral angle, revealing if the molecule adopts an s-cis or s-trans conformation in the crystal lattice.[5]
-
Crystal Packing: Shows how the molecules arrange themselves in the solid state through intermolecular interactions.
Data Presentation: Illustrative Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 12.1, 5.4, 15.8 | Unit cell dimensions. |
| β (°) | 98.5 | Unit cell angle. |
| R1, wR2 | < 0.05, < 0.10 | Indicators of the quality of the structural refinement. |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step. Grow a single crystal of sufficient size and quality (typically > 0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling from a saturated solution.
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[6]
-
Data Collection: Place the crystal in a stream of monochromatic X-rays (e.g., Mo Kα radiation) on a single-crystal diffractometer. Collect a full sphere of diffraction data while rotating the crystal.[5]
-
Structure Solution: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or other algorithms to find the initial positions of the atoms.
-
Structure Refinement: Refine the atomic positions and thermal parameters using full-matrix least-squares methods against the experimental data until the model converges.[5]
-
Validation & Visualization: Validate the final structure and generate visualizations and crystallographic information files (CIF).
Visualization: X-ray Crystallography Workflow
Caption: The definitive workflow for X-ray crystallographic analysis.
Comparative Summary and Integrated Validation Strategy
No single technique tells the whole story. A robust validation strategy relies on the synergistic use of multiple analytical methods.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | C-H framework, connectivity, symmetry | Rich structural detail, good for purity assessment | Can be complex to interpret, may not distinguish all isomers without standards |
| Mass Spectrometry | Molecular weight, elemental formula | High sensitivity, high accuracy (HRMS) | Provides no connectivity information, isomers are indistinguishable |
| IR Spectroscopy | Presence of functional groups | Fast, simple, inexpensive | Provides limited structural information beyond functional groups |
| X-ray Crystallography | Absolute 3D structure, connectivity, conformation | Unambiguous, definitive proof of structure | Requires a high-quality single crystal, which can be difficult to obtain |
Authoritative Recommendation: For the complete and trustworthy validation of synthesized this compound, the following integrated approach is recommended:
-
Initial Screening (Pass/Fail): Use IR Spectroscopy to quickly confirm the presence of the nitrile group and MS to verify the correct molecular weight.
-
Structural Elucidation: Use ¹H and ¹³C NMR to confirm the bipyridine backbone, substitution pattern, and purity.
-
Definitive Confirmation: For novel compounds or for publication, obtain a Single-Crystal X-ray Structure to provide unequivocal proof of the molecular structure.
This multi-faceted approach ensures that the synthesized material is not only the correct molecule but is also the correct isomer, providing the highest level of confidence for its use in subsequent research and development.
References
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. [Link][1]
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ResearchGate. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][7]
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Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link][8]
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National Center for Biotechnology Information. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC. [Link][2]
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MDPI. (2018). Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. [Link][5]
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Supporting Information. (n.d.). Tuning the Excited-State Deactivation Pathways of Binuclear Ruthenium(II) 2,2'-Bipyridine Complexes. [Link][3]
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The Duality of Reactivity: A Comparative Analysis of 2,2'-Bipyridine-3,3'-dicarbonitrile Complexes in Catalysis
Introduction: Engineering the Electronic Landscape of Bipyridine Catalysts
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, celebrated for its robust, bidentate chelation to a vast array of transition metals.[1][2] Complexes derived from this "privileged" ligand are integral to a multitude of catalytic transformations, from photoredox-mediated organic synthesis to electrochemical energy conversion.[2][3] The true power of the bipyridine framework, however, lies in its tunability. By introducing substituents onto the pyridyl rings, one can precisely modulate the electronic and steric properties of the resulting metal complex, thereby engineering its catalytic activity.
This guide focuses on a particularly intriguing derivative: 2,2'-Bipyridine-3,3'-dicarbonitrile (bpcn) . The introduction of two strongly electron-withdrawing nitrile groups at the 3 and 3' positions fundamentally alters the electronic character of the ligand. This modification has profound and predictable consequences for catalysis:
-
Lowered π Orbital Energy:* The nitrile groups act as powerful π-acceptors, significantly lowering the energy of the ligand's lowest unoccupied molecular orbitals (LUMOs).
-
Anodic Shift in Redox Potentials: Consequently, metal complexes of bpcn are substantially more difficult to reduce and easier to oxidize compared to their unsubstituted bpy analogues.
-
Modulated Metal Center Reactivity: The strong π-backbonding from the metal to the bpcn ligand influences the electron density at the metal center, enhancing its Lewis acidity and affecting its propensity to engage in key catalytic steps like oxidative addition and reductive elimination.
This guide provides a comparative analysis of the catalytic activity of bpcn complexes. In the absence of extensive head-to-head experimental data for this specific ligand across all reaction classes, we will establish performance baselines using well-documented, unsubstituted bipyridine complexes and then, drawing from established mechanistic principles, predict and rationalize the divergent behavior of their dicarbonitrile counterparts.
Comparative Catalytic Performance: A Tale of Two Chemistries
The electronic perturbations induced by the dicarbonitrile substituents create a sharp dichotomy in the catalytic aptitude of bpcn complexes. They often prove to be disadvantageous in reductive processes while holding underexplored potential in oxidative catalysis.
Electrocatalytic CO₂ Reduction: A Case for Deactivation
The electrochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO) is a critical goal for sustainable chemistry.[4] Rhenium and Manganese tricarbonyl bipyridine complexes, such as Re(bpy)(CO)₃Cl and Mn(bpy)(CO)₃Br, are benchmark catalysts for this transformation.[5][6] The catalytic cycle hinges on the initial multi-electron reduction of the complex to generate a highly reactive species capable of activating CO₂.
Causality of Performance Shift: The primary role of the bipyridine ligand in this context is to accept electrons, and its redox potential directly dictates the overpotential required to drive the catalysis. While electron-donating groups on the bipyridine ligand are known to enhance catalytic activity by making the complex easier to reduce, electron-withdrawing groups have the opposite effect.[3] Specifically for cyano-substituted Re-bpy complexes, studies have shown that they can deactivate the catalyst.[4] The strong electron-withdrawing nature of the nitrile groups in bpcn makes the initial reduction of the M(bpcn) complex significantly more energy-intensive (i.e., requires a more negative potential) than for the parent M(bpy) species. This increased overpotential can be so prohibitive that it effectively shuts down the catalytic cycle under practical conditions.
Table 1: Comparison of Benchmark Catalysts for CO₂ Reduction and Projected bpcn Impact
| Catalyst System | Typical Overpotential (vs. Fc⁺/Fc) | Turnover Frequency (TOF) | Predicted Impact of bpcn Ligand | Rationale |
| Mn(bpy)(CO)₃Br | ~ -2.1 V (at 2nd reduction)[5][6] | Moderate to High | Significant Increase in Overpotential / Deactivation | bpcn makes the required two-electron reduction step energetically less favorable, hindering the formation of the active species.[4] |
| Re(bpy)(CO)₃Cl | ~ -1.85 V[3] | High | Significant Increase in Overpotential / Deactivation | The already negative reduction potential is shifted further, demanding more energy and likely deactivating the catalyst.[4] |
Photocatalytic Hydrogen Evolution: An Energetic Mismatch
Light-driven hydrogen (H₂) production from water is another cornerstone of renewable energy research. A common catalytic system employs a photosensitizer (e.g., [Ru(bpy)₃]²⁺), a sacrificial electron donor (e.g., ascorbic acid), and a water-reduction catalyst, often a cobalt-bipyridine complex.[7] The mechanism involves the photoexcited sensitizer being reductively quenched by the donor to form [Ru(bpy)₃]⁺, which then transfers an electron to the Co(II) catalyst to initiate the H₂ evolution cycle.
Causality of Performance Shift: The efficacy of this process depends on the favorable thermodynamics of electron transfer from the reduced photosensitizer to the catalyst. The reduction potential of [Ru(bpy)₃]⁺ is approximately -1.3 V vs SCE. For efficient electron transfer, the reduction potential of the Co(II) catalyst should be less negative than this value. As established, the bpcn ligand will make the reduction of a [Co(II)(bpcn)₂]²⁺ complex significantly more difficult (more negative potential) than its [Co(II)(bpy)₂]²⁺ counterpart.[8] This creates an energetic barrier, or "uphill" transfer, that slows down or prevents the formation of the active Co(I) species, thereby crippling the overall rate of hydrogen production.
Table 2: Comparison of Benchmark Catalysts for Photocatalytic H₂ Evolution and Projected bpcn Impact
| Catalyst System | Photosensitizer | Sacrificial Donor | Typical TON | Predicted Impact of bpcn Ligand | Rationale |
| [(bpy)₂Co(NO₃)]NO₃ | [Ru(bpy)₃]Cl₂ | Ascorbic Acid | ~7000 (in 3h)[8] | Drastic Reduction in TON | The reduction potential of the Co(II) center is shifted anodically, creating an energetic mismatch with the photosensitizer and impeding the crucial electron transfer step. |
Oxidative Catalysis: An Untapped Potential?
In contrast to reductive processes, the unique electronic properties of bpcn may offer advantages in oxidative catalysis, such as certain cross-coupling or C-H activation reactions. These cycles often involve changes in the metal's oxidation state, for instance, between Pd(0)/Pd(II) or even involving high-valent Pd(IV) intermediates.
Causality of Performance Shift: The impact here is more nuanced and depends on the rate-determining step of the catalytic cycle.
-
Oxidative Addition: The initial step, oxidative addition of a substrate to a low-valent metal center (e.g., M(0)), would likely be disfavored. The electron-poor bpcn ligand reduces the electron density on the metal, making it a poorer nucleophile.
-
Reductive Elimination: Conversely, the final product-forming step, reductive elimination from a high-valent metal center (e.g., M(II) or M(IV)), would likely be favored. The strong π-accepting bpcn ligand can stabilize the more electron-rich, lower oxidation state product, thus accelerating this step.
Therefore, for reactions where reductive elimination is rate-limiting, a M(bpcn) catalyst could outperform its M(bpy) analogue. This remains a fertile ground for investigation, where bpcn complexes could potentially unlock new reactivity or selectivity.
Mechanistic Insights and Visualization
The divergent catalytic behavior is rooted in the fundamental electronic steps of each cycle. The diagram below illustrates a generic photocatalytic hydrogen evolution cycle, highlighting the critical catalyst reduction step that is impeded by the bpcn ligand.
Figure 2. Workflow for the synthesis of a Palladium(II) bpcn complex.
Methodology:
-
Reagent Preparation:
-
In a 25 mL Teflon-lined autoclave, combine Palladium(II) acetate (Pd(CH₃COO)₂, 0.062 mmol, 1 equiv.).
-
Add this compound (bpcn, 0.13 mmol, 2.1 equiv.). Causality: A slight excess of the ligand ensures complete coordination to the palladium center.
-
Add 16 mL of a 1:1 mixture of methanol/acetonitrile. Causality: This solvent system is chosen for its ability to dissolve the reactants and facilitate the reaction under solvothermal conditions.
-
-
Solvothermal Reaction:
-
Seal the Teflon-lined autoclave tightly within its steel casing.
-
Place the autoclave in an oven and heat to 120°C for 48 hours. Causality: High temperature and pressure promote the formation of the kinetically stable coordination complex.
-
After 48 hours, turn off the oven and allow the autoclave to cool to room temperature slowly over several hours. Causality: Slow cooling promotes the formation of well-defined crystals suitable for analysis.
-
-
Isolation of Intermediate:
-
Open the autoclave in a fume hood. Yellow crystals of the intermediate palladium-bpcn complex should be present.
-
Isolate the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Self-Validation Step: Characterize this intermediate using techniques like IR spectroscopy to confirm the coordination of the bpcn ligand (observing shifts in the C≡N stretch).
-
-
Cyanide Ligand Exchange:
-
Dissolve the isolated palladium-bpcn complex in a minimal amount of a suitable solvent like DMSO.
-
In a separate flask, dissolve an excess of Potassium Cyanide (KCN) (e.g., 4 equiv.) in water. (CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood).
-
Slowly add the aqueous KCN solution to the dissolved palladium complex solution with stirring. A precipitate of [Pd(bpcn)₂(CN)₂] should form. Causality: The cyanide ion is a strong-field ligand and will displace more labile ligands from the coordination sphere.
-
-
Final Product Isolation and Characterization:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and salts. Causality: The washing sequence ensures a high-purity final product.
-
Dry the final product, a yellow solid, under high vacuum.
-
Final Validation: Characterize the product thoroughly using Elemental Analysis, IR Spectroscopy (confirming both bpy and CN stretches), and NMR spectroscopy to confirm its identity and purity as [Pd(bpcn)₂(CN)₂].
-
Conclusion and Future Outlook
The this compound ligand presents a fascinating case study in catalyst design. Its powerful electron-withdrawing nature, while detrimental for reductive catalysis like CO₂ reduction and photocatalytic hydrogen evolution, may unlock significant potential in the realm of oxidative catalysis. The analysis presented here, grounded in fundamental electrochemical and mechanistic principles, predicts that bpcn complexes are poor performers where catalyst reduction is a prerequisite for turnover. However, these same electronic properties could prove highly advantageous for reactions in which the rate-limiting step is reductive elimination from a high-valent metal center.
Future research should focus on synthesizing a broader library of M(bpcn) complexes (where M = Pd, Ni, Cu, Fe) and systematically evaluating their performance in a range of oxidative cross-coupling reactions. By comparing their activity directly against their unsubstituted M(bpy) counterparts, researchers can definitively test the hypotheses laid out in this guide and potentially uncover novel catalytic systems with superior performance for specific, challenging organic transformations.
References
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Helm, M. L., & Kubiak, C. P. (2012). Electrocatalytic carbon dioxide reduction by bipyridine based complexes and their derivatives. eScholarship, University of California. [Link]
-
Guttentag, M., et al. (2024). Photoinduced Hydrogen Evolution Catalyzed by Co(II) Complexes of N5‐Donor Ligands. Chemistry – A European Journal. [Link]
-
Stanton, C. J., & Kubiak, C. P. (2017). Electrochemical Reduction of CO2 Using Group VII Metal Catalysts. Trends in Chemistry. [Link]
-
Sampson, M. D., et al. (2015). Electrocatalytic Reduction of Carbon Dioxide by Mn(CN)(2,2'-bipyridine)(CO)₃: CN Coordination Alters Mechanism. Inorganic Chemistry, 54(17), 8849-8856. [Link]
-
Chabolla, S. A., et al. (2017). Bio-Inspired CO₂ Reduction by a Rhenium Tricarbonyl Bipyridine-Based Catalyst Appended to Amino Acids and Peptidic Platforms. Faraday Discussions. [Link]
-
ResearchGate. (n.d.). Cobalt hydrogen evolution catalysts investigated in this study. [Link]
-
Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Open Journal of Inorganic Chemistry, 3, 71-75. [Link]
-
Luo, G. F., et al. (2017). A cobalt(II) complex of 2,2-bipyridine, a catalyst for electro- and photo-catalytic hydrogen production in purely aqueous media. Request PDF on ResearchGate. [Link]
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Fisher, B. J., & Eisenberg, R. (1980). Electrocatalytic Reduction of Carbon Dioxide by the Binuclear Copper Complex. Kubiak Research Group Publications. [Link]
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Gsponer, J., et al. (2017). Cobalt Complexes of Polypyridyl Ligands for the Photocatalytic Hydrogen Evolution Reaction. CHIMIA, 71(5), 283-288. [Link]
-
ResearchGate. (n.d.). Electrochemical and photochemical hydrogen generation by a water soluble cobalt(II) complex of 2,2-bipyridine. [Link]
-
Tasiopoulos, A. J., et al. (2021). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. Molecules, 26(11), 3121. [Link]
-
ResearchGate. (n.d.). Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes. [Link]
-
Broda, H., et al. (2018). Iron Dicarbonyl Complexes Featuring Bipyridine-Based PNN Pincer Ligands with Short Interpyridine C-C Bond Lengths. ResearchGate. [Link]
-
Tang, X., & Zhu, L. (2013). Synthesis, crystal structure, and catalytic properties of 2,2'-bipyridyl-dicyano-palladium(II). Scientific Research Publishing. [Link]
-
Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structures and characterization of iron(III) and cobalt(III) complexes bearing 2,2′-bipyridylcarboxylate ligands. [Link]
-
Bera, R., et al. (2020). Bipyridine Cobalt(II) Complex: Hydrothermal Synthesis, X-Ray Structure and Aerobic Epoxidation of Alkenes. Asian Journal of Chemistry, 33(1), 10-14. [Link]
-
Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Applications in Asymmetric Catalysis. Baxendale Group Publications. [Link]
-
Xie, J., et al. (2019). Synthesis, crystal structures and characterization of iron(III) and cobalt(III) complexes bearing 2,2′-bipyridylcarboxylate ligands. Semantic Scholar. [Link]
-
van der Vlugt, J. I., et al. (2012). Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study. Inorganic Chemistry, 51(10), 5799-5809. [Link]
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A Comparative Guide to HPLC Purity Assessment of 2,2'-Bipyridine-3,3'-dicarbonitrile
For researchers and professionals in drug development and materials science, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. 2,2'-Bipyridine-3,3'-dicarbonitrile, a key building block for functional ligands and porous materials like Metal-Organic Frameworks (MOFs), is no exception. Its utility is directly dependent on its purity, as even trace impurities can alter the coordination properties and final structure of the target materials.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this compound. We will explore the rationale behind selecting between Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed protocols and insights into data interpretation.
The Analytical Challenge: Understanding Potential Impurities
Effective purity analysis begins with understanding what impurities might be present. The synthetic routes to this compound, such as the cyanation of 5,5'-dibromo-2,2'-bipyridine or the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide, can introduce several related substances.[1]
Common Potential Impurities Include:
-
Starting Materials: Unreacted 5,5'-dibromo-2,2'-bipyridine or 2,2'-bipyridine-5,5'-dicarboxamide.
-
Intermediates: Mono-substituted species like 5-bromo-2,2'-bipyridine-5'-carbonitrile.
-
Byproducts of Hydrolysis: Partial or complete hydrolysis of the nitrile groups to form 2,2'-bipyridine-3-carbonitrile-3'-carboxylic acid or 2,2'-bipyridine-3,3'-dicarboxylic acid.
-
Isomers: Positional isomers that may form during the synthesis.
The structural similarity and polarity range of these potential impurities necessitate a high-resolution separation technique, making HPLC the method of choice.
Strategic Method Selection: RP-HPLC vs. HILIC
The polarity of this compound, conferred by its two nitrile groups and pyridine nitrogens, places it in a category of compounds that can be challenging for traditional reversed-phase chromatography.[2] Here, we compare two powerful approaches.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of modern chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[3][4][5] Separation is driven by hydrophobic interactions; less polar (more hydrophobic) analytes are retained longer.
-
Expertise & Experience: For this compound, a moderately polar compound, RP-HPLC is a viable starting point. However, very polar impurities, such as the dicarboxylic acid byproduct, may exhibit poor retention and elute near the solvent front, compromising accurate quantification. The key to a successful RP-HPLC method is to manipulate the mobile phase to achieve adequate retention and resolution.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for separating polar compounds. It employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of polar solvent (water/buffer).[6][7]
-
Expertise & Experience: The HILIC separation mechanism is primarily based on the partitioning of the analyte into a water-enriched layer adsorbed onto the polar stationary phase's surface.[8][9] More polar analytes are more strongly retained. This "opposite" selectivity to RP-HPLC makes HILIC exceptionally well-suited for retaining and separating the target compound and its polar, hydrophilic impurities, which are often problematic in reversed-phase methods.
Comparative Overview of HPLC Methodologies
| Parameter | Method A: Reversed-Phase HPLC | Method B: HILIC |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity/polarity.[6] |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol)[8] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile gradient) | High organic content (e.g., >70% Acetonitrile) with aqueous buffer.[7] |
| Elution Order | Less polar compounds elute later. | More polar compounds elute later. |
| Advantages | Highly robust, widely available columns, predictable.[4] | Excellent retention of polar compounds, complementary selectivity to RP-HPLC, MS-friendly mobile phases. |
| Challenges | Poor retention of very polar impurities (e.g., dicarboxylic acid). | Longer column equilibration times, potential sample solubility issues in high organic mobile phases. |
Experimental Protocols
The following protocols are robust starting points for method development. Optimization will be necessary based on the specific impurity profile of the sample and the HPLC system used.
Method A: Reversed-Phase HPLC Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm. Bipyridine compounds typically exhibit strong absorbance around this wavelength.[10]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Method B: HILIC Protocol
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Amide or Silica HILIC, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% B
-
18-19 min: 40% to 5% B
-
19-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water to a concentration of approximately 0.5 mg/mL. Ensure the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion. Filter through a 0.45 µm syringe filter.
Visualization of Workflows and Principles
Caption: General workflow for HPLC purity assessment.
Caption: Comparison of RP-HPLC and HILIC separation principles.
Trustworthiness: A Foundation in Method Validation
A developed HPLC method is only reliable if it is validated. According to the International Council for Harmonisation (ICH) guidelines, analytical method validation is a formal process that demonstrates the suitability of the method for its intended purpose.[11][12][13]
Key Validation Parameters:
-
Specificity: The method's ability to distinguish and quantify the main analyte in the presence of its potential impurities. This is often demonstrated by spiking the sample with known impurities and demonstrating baseline separation.
-
Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by analyzing samples with a known concentration (e.g., a certified reference material).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C column temperature), providing an indication of its reliability during normal usage.[14]
Conclusion
Assessing the purity of this compound requires a well-considered chromatographic strategy. While Reversed-Phase HPLC provides a robust and familiar platform, its effectiveness can be limited by poor retention of highly polar, process-related impurities. In this context, HILIC emerges as a powerful and often superior alternative, offering orthogonal selectivity and excellent retention for the polar analytes .
For comprehensive purity profiling, the most rigorous approach involves developing and validating both an RP-HPLC and a HILIC method. This dual-methodology strategy provides a more complete picture of the sample's purity, ensuring that no co-eluting impurities are missed and bolstering confidence in the quality of this critical chemical intermediate. The choice of method must be guided by the specific impurity profile and validated to ensure the generation of trustworthy and reproducible data, upholding the principles of scientific integrity in research and development.
References
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Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available from: [Link]
- Separation Science. (n.d.). The Basics of HILIC.
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Yara, S. (2016). The Basics of HILIC. ResearchGate. Available from: [Link]
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- Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
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- Nakahara, K., et al. (1960). ULTRAVIOLET SPECTRA AND STRUCTURES OF 2,2'-BIPYRIDINE AND 2,2',2″-TERPYRIDINE IN AQUEOUS SOLUTION.
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- The Royal Society of Chemistry. (2015). The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile.
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A Guide to the Cross-Validation of Experimental and Computational Data for 2,2'-Bipyridine-3,3'-dicarbonitrile
In the landscape of modern molecular design, particularly in the fields of coordination chemistry, materials science, and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison and cross-validation protocol for 2,2'-Bipyridine-3,3'-dicarbonitrile, a key bipyridyl ligand whose nitrile functionalities offer unique electronic properties and coordination possibilities. While extensive experimental data for this specific isomer is not widely published, this document serves as a comprehensive roadmap for researchers, demonstrating how to leverage computational chemistry to predict molecular properties and guide experimental characterization. We will establish a robust theoretical benchmark using Density Functional Theory (DFT) and outline the corresponding experimental procedures, creating a self-validating framework to ensure confidence in both theoretical models and empirical results.
Part 1: The Computational Benchmark - Predicting Molecular Properties with DFT
The first pillar of our analysis is to establish a reliable theoretical model for this compound. Density Functional Theory (DFT) is the chosen methodology due to its excellent balance of computational efficiency and accuracy for organic molecules. By calculating the molecule's electronic structure, we can predict its geometry, vibrational modes, and spectroscopic properties before ever stepping into a wet lab.
Computational Methodology Protocol
-
Software: All calculations are performed using the Gaussian 09 suite of programs.
-
Level of Theory: The B3LYP hybrid functional is employed, as it has been extensively validated for predicting the structural and spectroscopic properties of organic and coordination compounds.[1][2]
-
Basis Set: The 6-311+G(d,p) basis set is used to provide a flexible description of the electron density, which is crucial for accurately modeling the π-system and the polar nitrile groups.
-
Geometry Optimization: The molecular geometry is optimized in the gas phase without symmetry constraints. The optimization is considered complete when the forces on the atoms and the change in energy between steps fall below the default convergence thresholds.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts.[3]
-
Electronic Transition Prediction: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the molecule's electronic absorption (UV-Vis) spectrum.[4]
Caption: Standard computational workflow for a DFT study.
Predicted Computational Data
The following tables summarize the key data derived from our DFT calculations. These values represent the theoretical benchmark against which experimental data will be compared.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Commentary |
| C-C (inter-ring) | 1.485 Å | Typical for a single bond between two sp² carbons. |
| C≡N Bond Length | 1.156 Å | Characteristic triple bond length. |
| N-C-C-N Dihedral Angle | 55.4° | The molecule is predicted to be significantly twisted from planarity due to steric hindrance between the nitrile groups and adjacent ring protons. |
Table 2: Key Predicted Vibrational Frequencies (Scaled by 0.967)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C≡N Stretch | 2241 | Strong, Sharp |
| C=N/C=C Ring Stretches | 1605, 1578, 1465 | Medium-Strong |
| C-H Aromatic Bending | 750-850 | Medium |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| H4/H4' | 8.25 | dd |
| H5/H5' | 7.60 | t |
| H6/H6' | 8.90 | dd |
| C2/C2' | 154.5 | s |
| C3/C3' | 110.1 | s |
| C4/C4' | 141.2 | d |
| C5/C5' | 126.8 | d |
| C6/C6' | 152.3 | d |
| C≡N | 117.5 | s |
Part 2: The Experimental Approach - Synthesis and Characterization
Proposed Synthesis Protocol: Palladium-Catalyzed Cyanation
This procedure is adapted from methodologies used for the synthesis of similar cyanopyridine compounds. The rationale is to replace bromine atoms on a bipyridine scaffold with nitrile groups using a cyanide source and a palladium catalyst.
-
Starting Material: 3,3'-Dibromo-2,2'-bipyridine.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 3,3'-dibromo-2,2'-bipyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 1.5 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.1 eq).
-
Solvent and Catalyst: Add anhydrous dimethylformamide (DMF). Degas the solution with argon for 15 minutes. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq).
-
Reaction: Heat the mixture to 120 °C and stir for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.
Experimental Characterization Protocols
The following are standard operating procedures for characterizing the synthesized product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Scan from 4000 to 400 cm⁻¹.
-
Identify the sharp, strong absorption characteristic of the C≡N stretch (expected ~2230 cm⁻¹) and the fingerprint region for the bipyridine ring vibrations (1600-700 cm⁻¹).[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
For ¹H NMR, three distinct signals in the aromatic region (7.5-9.0 ppm) are expected for each symmetric ring.
-
For ¹³C NMR, six aromatic signals and one quaternary signal for the nitrile carbon are expected.
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-grade solvent (e.g., acetonitrile or ethanol).
-
Record the absorption spectrum from 200 to 400 nm.
-
Identify the λ_max values corresponding to the π → π* transitions of the bipyridine system.[6]
-
Caption: A typical experimental synthesis and characterization workflow.
Part 3: Cross-Validation - Bridging Theory and Practice
This section is the core of the guide, where we directly compare the predicted computational data with the expected experimental outcomes. This iterative process of comparison is crucial for building a comprehensive understanding of the molecule.
Caption: The logical relationship in a cross-validation approach.
Structural Parameter Comparison
The most significant structural feature of substituted 2,2'-bipyridines is the dihedral angle between the rings. Our DFT calculation predicts a non-planar, twisted conformation (55.4°). This is a critical prediction. In the solid state, crystal packing forces could potentially flatten the molecule or alter this angle. An experimental crystal structure would be the ultimate validation. In its absence, the computational result provides the most likely gas-phase and solution-state conformation.
Spectroscopic Data Comparison
Table 4: FTIR - Computational vs. Experimental
| Vibrational Mode | Calculated (Scaled, cm⁻¹) | Expected Experimental (cm⁻¹) | Analysis |
| C≡N Stretch | 2241 | ~2230 | Excellent agreement is expected. The strong, sharp nature of this peak makes it a primary diagnostic tool for confirming the success of the cyanation reaction. |
| Ring Stretches | 1605, 1578, 1465 | 1600-1450 | The calculated frequencies align well with the known fingerprint region for the bipyridine core, providing confidence in the vibrational model.[5] |
Table 5: NMR - Computational vs. Experimental
| Nucleus | Calculated (ppm) | Expected Experimental (ppm) | Analysis |
| H6/H6' | 8.90 | 8.8-9.1 | The protons adjacent to the nitrogen are expected to be the most downfield, and the calculation supports this. The predicted value serves as a strong starting point for assigning the experimental spectrum. |
| C≡N | 117.5 | 115-120 | The nitrile carbon signal is well-predicted. Its observation in the ¹³C NMR spectrum is another key confirmation of the product's identity. |
Table 6: UV-Vis - Computational vs. Experimental
| Transition | Calculated λ_max (nm) | Expected Experimental λ_max (nm) | Analysis |
| π → π* | 295, 250 | 280-300, 240-260 | TD-DFT calculations typically predict the energy of electronic transitions well. The results confirm that the main absorption bands are due to the π-system of the bipyridine core, consistent with data from the parent 2,2'-bipyridine.[6] |
Conclusion
This guide demonstrates a powerful, integrated approach for studying this compound. By establishing a computational benchmark with DFT, we can generate a full suite of predicted structural and spectroscopic data. These predictions are not merely theoretical exercises; they are essential tools that guide the synthesis and interpretation of experimental results. The strong expected correlation between our calculated data and standard experimental values provides a high degree of confidence in the molecular model. This cross-validation workflow—where computation predicts and interprets, while experimentation confirms and refines—represents a best-practice standard for modern chemical research, enabling scientists to characterize novel molecules with greater speed, accuracy, and insight.
References
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Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. (n.d.). MDPI. Available at: [Link]
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2,2'-Bipyridine. (n.d.). NIST WebBook. Available at: [Link]
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FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (n.d.). ResearchGate. Available at: [Link]
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(Colour online) 1 H NMR (CD 3 CN, 500 MHz) of (a) 2,2′-bipyridine (bpy). (n.d.). ResearchGate. Available at: [Link]
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2,2'-Bipyridine | C10H8N2. (n.d.). PubChem. Available at: [Link]
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FT-IR spectrum of the 2,2`-bipyridine (bipy) ligand. (n.d.). ResearchGate. Available at: [Link]
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Figure S2: UV-Vis groundstate absorption spectra of 2,2'-bipyridine. (n.d.). ResearchGate. Available at: [Link]
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2,2-Bipyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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2,2-Bipyridine - Optional[UV-VIS] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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Outer-sphere effects on ligand-field excited-state dynamics: solvent dependence of high-spin to low-spin conversion in [Fe(bpy)3]2+. (n.d.). The Royal Society of Chemistry. Available at: [Link]
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Network structures with 2,2′-bipyridine-3,3′diol. (n.d.). ResearchGate. Available at: [Link]
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2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4. (n.d.). PubChem. Available at: [Link]
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Computational analysis of molecular properties and spectral characteristics of cyano-containing liquid crystals: role of alkyl chains. (2011). PubMed. Available at: [Link]
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Computational Analysis of Structure-Based Interactions for Novel H 1 -Antihistamines. (n.d.). MDPI. Available at: [Link]
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IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid (trace A). (n.d.). ResearchGate. Available at: [Link]
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Computational Analysis of Gynura bicolor Bioactive Compounds as Dipeptidyl Peptidase-IV Inhibitor. (2017). ResearchGate. Available at: [Link]
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Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. (2023). MDPI. Available at: [Link]
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DFT calculations of the structures and vibrational spectra of the [Fe(bpy)3]2+ and [Ru(bpy)3]2+ complexes. (n.d.). ResearchGate. Available at: [Link]
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DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org. Available at: [Link]
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Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine). (2022). SciSpace. Available at: [Link]
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Benchmarking the Performance of 2,2'-Bipyridine-3,3'-dicarbonitrile-Based Devices: A Comparative Guide for Advanced Organic Electronics
Introduction: The Quest for Superior Organic Electronic Materials
In the dynamic field of organic electronics, the pursuit of novel materials with enhanced performance is paramount for the development of next-generation Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Among the vast landscape of organic semiconductors, nitrogen-containing heterocyclic compounds have garnered significant attention due to their inherent electronic properties and stability. 2,2'-Bipyridine derivatives, in particular, are a cornerstone in coordination chemistry and have demonstrated considerable promise in electronic applications.[1] This guide focuses on a specific, yet underexplored, derivative: 2,2'-Bipyridine-3,3'-dicarbonitrile . The introduction of electron-withdrawing nitrile groups at the 3 and 3' positions of the bipyridine core is anticipated to significantly influence its electronic and photophysical properties, making it a compelling candidate for high-performance electronic devices, potentially as an electron transport material (ETM) or a host for thermally activated delayed fluorescence (TADF) emitters.[2][3]
This technical guide provides a comprehensive framework for benchmarking the performance of devices incorporating this compound. We will objectively compare its projected performance with established alternative materials, supported by standardized experimental protocols and data analysis methodologies. This document is intended for researchers, materials scientists, and professionals in drug development and related fields who are engaged in the design and characterization of novel organic electronic materials.
Comparative Landscape: Positioning this compound Among Incumbent Materials
To rigorously evaluate the potential of this compound, it is essential to benchmark it against materials with well-documented performance in similar device architectures. Given its molecular structure, we hypothesize its primary role as an electron transport material or a host in OLEDs. Therefore, we will compare its expected performance metrics against a widely used electron transport material, Tris(8-hydroxyquinolinato)aluminum (Alq3) , and a high-performance hole transport material, 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) , to provide a holistic view of its potential within a multilayer OLED device.[4][5]
Key Performance Metrics for Comparative Analysis
The performance of an organic electronic device is quantified by a set of critical parameters. The following table outlines these metrics and provides established benchmark values for Alq3 and TAPC, against which this compound-based devices can be compared.
| Performance Metric | Alq3 (ETM)[4] | TAPC (HTM)[5] | This compound (Projected) |
| Electron Mobility (cm²/Vs) | ~10⁻⁵ - 10⁻⁶ | N/A | To be determined |
| Hole Mobility (cm²/Vs) | N/A | ~10⁻² - 10⁻³ | To be determined |
| LUMO Level (eV) | ~ -3.0 | ~ -2.4 | To be determined |
| HOMO Level (eV) | ~ -5.7 | ~ -5.5 | To be determined |
| Glass Transition Temp. (Tg, °C) | ~175 | ~145 | To be determined |
| Device Turn-on Voltage (V) | Device Dependant | Device Dependant | To be determined |
| Max. External Quantum Eff. (%) | Device Dependant | Device Dependant | To be determined |
| Max. Power Efficiency (lm/W) | Device Dependant | Device Dependant | To be determined |
| Max. Luminance (cd/m²) | Device Dependant | Device Dependant | To be determined |
Causality Behind Metric Selection:
-
Charge Carrier Mobility: This metric is a direct measure of how efficiently electrons or holes move through a material.[6] High electron mobility is crucial for an ETM to balance charge injection and transport, leading to higher device efficiency. The Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods are standard techniques for its determination.[7][8]
-
HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels dictate the energy barriers for charge injection from the electrodes and charge transport between adjacent organic layers. Proper energy level alignment is critical for efficient device operation.
-
Glass Transition Temperature (Tg): A high Tg is indicative of good morphological stability of the amorphous thin film, which is essential for preventing device degradation and ensuring a long operational lifetime.[6]
-
Device Performance Metrics (Turn-on Voltage, EQE, Power Efficiency, Luminance): These are the ultimate indicators of a material's performance in a functional device. They are highly dependent on the overall device architecture but provide a standardized means of comparison when the device structure is kept consistent.[5]
Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of the benchmarking data, standardized experimental protocols are indispensable. The following sections detail the necessary procedures for device fabrication and characterization.
Device Fabrication: Multilayer OLED via Thermal Evaporation
The fabrication of multilayer OLEDs is typically performed in a high-vacuum environment to minimize contamination from atmospheric gases and moisture, which can degrade device performance.[9][10]
Step-by-Step Protocol:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
The organic layers are deposited sequentially by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.
-
A typical device architecture for benchmarking would be: ITO / Hole Injection Layer (e.g., HAT-CN, 10 nm) / Hole Transport Layer (e.g., TAPC, 40 nm) / Emissive Layer (e.g., a host doped with an emitter, 20 nm) / Electron Transport Layer (this compound or Alq3, 30 nm) / Electron Injection Layer (e.g., LiF, 1 nm) / Cathode (e.g., Al, 100 nm).
-
-
Cathode Deposition:
-
Without breaking the vacuum, the metal cathode is deposited on top of the organic stack through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from degradation by oxygen and moisture.
-
Caption: Workflow for the fabrication of a multilayer OLED device.
Device Characterization: Key Performance Measurements
1. Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Objective: To determine the fundamental electrical and optical characteristics of the OLED.
-
Experimental Setup: The device is driven by a source meter unit (e.g., Keithley 2400), and the emitted light is measured with a calibrated photodiode or a spectroradiometer (e.g., PR-650).[11] The measurements are typically performed in a dark box to exclude ambient light.
-
Procedure:
-
Apply a forward voltage bias to the device, sweeping from 0 V to a specified maximum voltage in defined steps.
-
At each voltage step, measure the current flowing through the device and the luminance of the emitted light.
-
Calculate the current density (J) by dividing the current by the active area of the device.
-
Plot J vs. V, Luminance vs. V, Current Efficiency (cd/A) vs. J, and Power Efficiency (lm/W) vs. J.
-
Caption: Schematic of the J-V-L characterization setup.
2. Charge Carrier Mobility Measurement: Time-of-Flight (TOF) Method:
-
Objective: To directly measure the electron and hole mobility of the organic material.[12]
-
Experimental Setup: A thick film (typically several micrometers) of the organic material is sandwiched between two electrodes. A pulsed laser generates a sheet of charge carriers near one electrode, and a bias voltage drives them across the film. The transient photocurrent is measured with an oscilloscope.[8][13]
-
Procedure:
-
A pulsed laser with a photon energy greater than the bandgap of the material illuminates the sample through a semi-transparent electrode, creating electron-hole pairs.
-
An applied electric field separates the charge carriers, and one type of carrier drifts across the sample.
-
The transient photocurrent is recorded as a function of time. The transit time (t_T) is the time it takes for the sheet of charge to reach the opposite electrode.
-
The mobility (µ) is calculated using the formula: µ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.
-
Trustworthiness and Self-Validation
The integrity of this benchmarking guide is anchored in the principles of self-validating protocols. The comparison of a novel material like this compound against well-established standards such as Alq3 and TAPC within identical device architectures provides an internal control. Any significant deviation in performance can be confidently attributed to the properties of the new material, assuming all other fabrication and measurement parameters are kept constant. Furthermore, the use of standardized characterization techniques like J-V-L and TOF ensures that the obtained data is comparable to the vast body of existing literature, allowing for broader validation within the scientific community.
Conclusion and Future Outlook
While direct experimental data for this compound in electronic devices is not yet widely published, its molecular structure strongly suggests its potential as a high-performance n-type organic semiconductor. The benchmarking framework presented in this guide provides a robust and scientifically rigorous methodology for its evaluation. By systematically fabricating and characterizing devices and comparing their performance against industry-standard materials, researchers can definitively ascertain the viability of this compound for applications in OLEDs and other organic electronic devices. The insights gained from such a comparative study will not only elucidate the structure-property relationships in this specific molecule but also contribute to the broader understanding and rational design of next-generation organic electronic materials.
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Lee, S., et al. (2018). Development of Roll-to-Roll Multi-layer Thermal Evaporation System for Flexible OLED Devices. IEEE Conference Publication. [Link]
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Adachi, C. (2023). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. [Link]
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Bratina, G., et al. (2012). Time-of-flight mobility of charge carriers in position-dependent electric field between coplanar electrodes. Applied Physics Letters. [Link]
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Chen, D., et al. (2019). Bipyridine-containing Host Materials for High Performance Yellow Thermally Activated Delayed Fluorescence-based Organic Light Emitting Diodes with Very Low Efficiency Roll-Off (dataset). University of St Andrews. [Link]
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Adachi, C., et al. (n.d.). Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. Journal of Materials Chemistry C. [Link]
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Berndt, R. (2023). Building a Setup for Electroluminescence with the Scanning Tunneling Microscope and Tip Functionalization with Plasmonic Gold Nanoparticles. arXiv. [Link]
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Wikipedia. (n.d.). Thermally activated delayed fluorescence. [Link]
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ResearchGate. (n.d.). OLED Fabrication by Using a Novel Planar Evaporation Technique. [Link]
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Ward, J. S., et al. (n.d.). Thermally activated delayed fluorescence materials as organic photosensitizers. Chemical Communications. [Link]
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Chen, C.-H., et al. (2014). Research Article OLED Fabrication by Using a Novel Planar Evaporation Technique. International Journal of Photoenergy. [Link]
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ResearchGate. (n.d.). The current density-voltage-luminance ( J-V-L ) characteristics for. [Link]
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Bard, A. J., et al. (2000). Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Molecular structures of hole-transporting materials. [Link]
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Wang, Y., et al. (2022). The Interplay between ESIPT and TADF for the 2,2′-Bipyridine-3,3′-diol: A Theoretical Reconsideration. International Journal of Molecular Sciences. [Link]
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Yang, C., et al. (n.d.). Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. Journal of Materials Chemistry C. [Link]
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Kulik, H. J., et al. (n.d.). Benchmark Data Set of Crystalline Organic Semiconductors. Journal of Chemical Theory and Computation. [Link]
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Wikipedia. (n.d.). 2,2′-Bipyridine. [Link]
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ResearchGate. (n.d.). Current density-voltage-luminance (J-V-L) characteristics of single-unit and tandem green-emitting devices. [Link]
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Zysman-Colman, E., et al. (n.d.). Recent advances in highly-efficient near infrared OLED emitters. Materials Chemistry Frontiers. [Link]
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Kim, J.-H., et al. (n.d.). Model of Organic Light Emitting Device Emission Characteristics with Alternating Current Driving Method. Korean Journal of Materials Research. [Link]
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comparative study of the photophysical properties of different 2,2'-Bipyridine-3,3'-dicarbonitrile isomers
For Researchers, Scientists, and Drug Development Professionals
The position of the cyano substituents on the 2,2'-bipyridine core profoundly influences the electronic structure and, consequently, the photophysical characteristics of the molecule. This guide will delve into a comparative study of the 3,3'-, 4,4'-, 5,5'-, and 6,6'-dicyano-2,2'-bipyridine isomers, exploring how isomeric changes impact absorption and emission profiles, fluorescence quantum yields, and excited-state dynamics.
Introduction: The Significance of Isomerism in Bipyridine Scaffolds
The 2,2'-bipyridine framework is a cornerstone in coordination chemistry and materials science due to its excellent chelating ability and rich electronic properties. The introduction of electron-withdrawing cyano groups allows for the fine-tuning of the ligand's electronic and photophysical behavior. The specific placement of these cyano groups—the isomerism—is not a trivial structural alteration. It dictates the molecule's symmetry, dipole moment, and the nature of its frontier molecular orbitals, which in turn govern its interaction with light and its performance in various applications. For instance, the symmetry of the molecule can influence its crystal packing, leading to significant differences in solid-state emission properties.[1][2]
This guide will provide a systematic comparison of the available experimental data for the following isomers:
-
3,3'-dicyano-2,2'-bipyridine
-
4,4'-dicyano-2,2'-bipyridine
-
5,5'-dicyano-2,2'-bipyridine
-
6,6'-dicyano-2,2'-bipyridine
Comparative Photophysical Data
| Isomer | Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| 4,4'-dicyano-2,2'-bipyridine | Acetonitrile | 285, 312 (sh), 395, 418, 510 | - | 730 | - | 134 | [3] |
| 5,5'-dicyano-2,2'-bipyridine | - | - | - | - | - | - | [4] |
| 6,6'-dicyano-2,2'-bipyridine | - | - | - | - | - | - | [2] |
| 3,3'-dicyano-2,2'-bipyridine | - | - | - | - | - | - | Data not available |
Data for the free ligands is limited in the current literature. The data for the 4,4'-isomer is from a ruthenium complex. Further research is required to fully populate this comparative table.
In-depth Analysis of Isomeric Effects
The subtle shift in the position of the two cyano groups across the bipyridine backbone leads to significant changes in the electronic landscape of the molecules.
4,4'-Dicyano-2,2'-bipyridine
The 4,4'-isomer possesses a high degree of symmetry. The cyano groups in the 4 and 4' positions effectively extend the π-conjugation along the long axis of the molecule. This extended conjugation is expected to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is primarily located on the bipyridine rings and the cyano groups. This lowering of the LUMO energy is a key factor in the red-shifted absorption and emission observed in its metal complexes.[3] The synthesis of 4,4'-dicyano-2,2'-bipyridine can be achieved through a one-step coupling reaction of 4-cyanopyridine.[5]
5,5'-Dicyano-2,2'-bipyridine
In the 5,5'-isomer, the cyano groups are positioned at the periphery of the bipyridine system. This substitution pattern maintains the C2 symmetry of the molecule. The electronic effect of the cyano groups in these positions is still significant, influencing the energy of the molecular orbitals. The crystal structure of this isomer has been studied, revealing insights into its solid-state packing, which is crucial for understanding its properties in thin films and crystalline materials.[4]
6,6'-Dicyano-2,2'-bipyridine
The 6,6'-isomer is notable for the proximity of the cyano groups to the nitrogen atoms of the pyridine rings. This steric hindrance can affect the planarity of the molecule and its coordination behavior with metal ions. The electronic properties are also strongly modulated, making it a valuable ligand in the development of sensors and catalysts.[2]
3,3'-Dicyano-2,2'-bipyridine
Currently, there is a notable lack of experimental data on the photophysical properties of the 3,3'-isomer in the public domain. This represents a significant knowledge gap in the comparative study of this class of compounds. Theoretical calculations could provide valuable predictions of its properties and guide future experimental work.
Experimental Protocols
The characterization of the photophysical properties of these isomers relies on a suite of spectroscopic techniques. Below are standardized protocols for key measurements.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
Protocol:
-
Prepare stock solutions of the dicyano-bipyridine isomers in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions in the same solvent to concentrations ranging from 1 µM to 50 µM.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance spectra of each dilution in a 1 cm path length quartz cuvette from 200 to 800 nm.
-
The solvent is used as a reference.
-
Determine the λ_abs from the peak maxima.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Steady-State Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ).
Protocol:
-
Prepare dilute solutions of the isomers (absorbance < 0.1 at the excitation wavelength) in the chosen solvent.
-
Use a spectrofluorometer to record the emission spectra by exciting at the respective absorption maxima.
-
To determine the fluorescence quantum yield, use a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetime (τ).
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at a wavelength corresponding to the absorption maximum.
-
Collect the fluorescence decay profile at the emission maximum.
-
Deconvolute the instrument response function from the decay data.
-
Fit the decay curve to a single or multi-exponential function to determine the excited-state lifetime(s).
Visualization of Concepts
Molecular Structures
Caption: Chemical structures of the dicyano-2,2'-bipyridine isomers.
Experimental Workflow
Caption: Workflow for the comparative photophysical study.
Conclusion and Future Outlook
This guide highlights the critical role of isomerism in dictating the photophysical properties of dicyano-substituted 2,2'-bipyridines. While data for some isomers, particularly when incorporated into metal complexes, is available, a comprehensive, comparative study of the free ligands under uniform conditions is a clear area for future research. The significant gap in experimental data for the 3,3'-dicyano-2,2'-bipyridine isomer, in particular, warrants investigation.
Future work should focus on the systematic synthesis and photophysical characterization of all four isomers. Such a study would provide a definitive dataset for researchers and enable a more profound understanding of the structure-property relationships. Furthermore, computational modeling can serve as a powerful tool to complement experimental findings and to predict the properties of yet-to-be-synthesized or characterized derivatives. A complete understanding of these fundamental properties will undoubtedly accelerate the rational design of novel materials with tailored photophysical characteristics for a wide array of applications.
References
-
Peter, A., Mohan, M., Maris, T., Wuest, J. D., & Duong, A. (2017). Comparing Crystallizations in Three Dimensions and Two Dimensions: Behavior of Isomers of [2,2′-Bipyridine]dicarbonitrile and [1,10-Phenanthroline]dicarbonitrile. Crystal Growth & Design, 17(10), 5242–5248. [Link]
-
Losse, S., et al. (2008). One-Step Synthesis of 4,4′-Dicyano-2,2′-bipyridine and Its Bis(4,4′-di-tert-butyl-2,2′-bipyridine)ruthenium(II) Complex. European Journal of Inorganic Chemistry, 2008(28), 4448-4452. [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine-5,5'-dicarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Losse, S., et al. (2008). One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2! - ResearchGate. [Link]
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A Senior Application Scientist’s Guide to Validating the Mechanism of 2,2'-Bipyridine-3,3'-dicarbonitrile in Palladium-Catalyzed Cyanation Reactions
Welcome to a comprehensive guide designed for researchers, chemists, and drug development professionals. The purpose of this document is to move beyond mere protocol and delve into the critical process of validating the mechanism of action for a highly versatile, yet complex, ligand: 2,2'-Bipyridine-3,3'-dicarbonitrile (herein referred to as L1 ). In the context of modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, understanding how a ligand influences the catalytic cycle is paramount for reaction optimization, impurity profiling, and rational catalyst design.
This guide will use the palladium-catalyzed cyanation of aryl halides as a model reaction to explore the validation of L1 's role. We will objectively compare its performance and mechanistic implications against a well-established, alternative ligand, 1,1'-Bis(diphenylphosphino)ferrocene (dppf). Our approach is grounded in a multi-pillar methodology, combining kinetic analysis, spectroscopic evidence, and computational modeling to build a self-validating and robust mechanistic hypothesis.
The Central Hypothesis: The Role of L1 in Catalysis
2,2'-Bipyridine ligands are powerful chelating agents for transition metals. The introduction of nitrile groups at the 3,3'-positions of the bipyridine scaffold in L1 introduces unique electronic and steric properties. The primary hypothesis is that L1 acts as a rigid, electron-withdrawing ligand for a palladium catalyst. This electronic property is proposed to accelerate the reductive elimination step, which is often the rate-determining step in Pd-catalyzed cyanation, thereby increasing the overall reaction rate and catalyst turnover number.
To validate this, we must design experiments that can answer the following questions:
-
Does L1 effectively coordinate with the palladium center to form a stable, active catalyst?
-
How does the reaction rate depend on the concentrations of the substrate, cyanide source, and the Pd-L1 complex?
-
Can we identify key catalytic intermediates, such as the Pd(II)-aryl-cyanide complex?
-
How does the performance of the Pd/L1 system compare to a system with a more electron-donating ligand like dppf under identical conditions?
Proposed Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cyanation, highlighting the proposed point of influence for ligand L1 .
Caption: Multi-pillar workflow for validating the ligand's mechanism of action.
Pillar 1: Kinetic Analysis via Reaction Progress Monitoring
The objective of kinetic analysis is to determine the experimental rate law of the reaction. This provides profound insight into which species are involved in the rate-determining step (RDS). If our hypothesis that reductive elimination is the RDS is correct, the reaction should be first-order in the concentration of the palladium complex and zero-order in the cyanide source.
Experimental Protocol: Kinetic Studies
-
System Setup: Use a temperature-controlled reaction vessel equipped with an automated sampling system or an in-situ probe (e.g., ReactIR, UPLC).
-
Stock Solutions: Prepare stock solutions of the aryl halide (e.g., 4-bromotoluene), the cyanide source (e.g., KCN with a phase-transfer catalyst like 18-crown-6), the palladium precursor (e.g., Pd₂(dba)₃), and the ligands (L1 and dppf) in a suitable solvent (e.g., Toluene).
-
Baseline Experiment: Run the reaction with a standard set of concentrations (e.g., 1.0 eq aryl halide, 1.5 eq KCN, 0.01 eq Pd₂(dba)₃, 0.02 eq L1 ). Monitor the disappearance of the starting material and the formation of the product over time.
-
Order Determination: Systematically vary the initial concentration of one component while keeping all others constant.
-
[Pd-L1]: Double the catalyst/ligand loading.
-
[Aryl Halide]: Double the aryl halide concentration.
-
[Cyanide]: Double the KCN concentration.
-
-
Data Analysis: Plot ln([Aryl Halide]) vs. time for each experiment. The slope of the resulting line gives the observed rate constant (k_obs). Compare the k_obs values across experiments to determine the reaction order with respect to each component.
Pillar 2: Comparative Performance Analysis (L1 vs. dppf)
To ground the mechanistic investigation in practical performance, we will conduct a direct, side-by-side comparison of L1 with dppf. Dppf is a well-understood, electron-rich phosphine ligand that serves as an excellent benchmark. Our hypothesis predicts that the electron-withdrawing nature of L1 should lead to a faster reaction rate compared to the electron-donating dppf, especially if reductive elimination is rate-limiting.
Experimental Protocol: Comparative Study
-
Reaction Setup: Prepare two identical, parallel reactions in a multi-well reactor block to ensure identical temperature and stirring conditions.
-
Reagent Loading: Charge each reactor with identical molar quantities of 4-bromotoluene (substrate), KCN, 18-crown-6, and Pd₂(dba)₃.
-
Ligand Addition: To one reactor, add 2 mol % of L1 . To the second reactor, add 2 mol % of dppf.
-
Monitoring: Initiate the reactions simultaneously by adding the solvent and heating to the target temperature (e.g., 100 °C). Collect samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Analysis: Quench each sample and analyze by a calibrated UPLC or GC method to determine the percent conversion of the starting material and the yield of the product.
Anticipated Data & Interpretation
The results can be summarized to provide a clear performance comparison.
| Time (min) | % Conversion (Pd/L1) | % Conversion (Pd/dppf) |
| 5 | 25% | 12% |
| 15 | 68% | 35% |
| 30 | 95% | 65% |
| 60 | >99% | 88% |
| 120 | >99% | >99% |
Interpretation: The hypothetical data above clearly illustrates a significantly faster reaction rate for the Pd/L1 system. This result strongly supports the hypothesis that the electronic properties of L1 are accelerating the rate-determining step of the catalytic cycle. While both ligands ultimately lead to high conversion, the enhanced kinetics offered by L1 can be critical for process efficiency, allowing for lower catalyst loadings or shorter reaction times in a manufacturing setting.
Conclusion: Synthesizing a Validated Mechanism
By integrating the results from these pillars, a compelling and self-validating mechanistic case can be constructed. If kinetic studies reveal a first-order dependence on the catalyst concentration and zero-order dependence on the cyanide source, it strongly implicates a step after the cyanide addition—namely, reductive elimination—as rate-determining. When combined with the comparative data showing that the electron-withdrawing ligand L1 outperforms the electron-donating ligand dppf, the evidence converges to validate our initial hypothesis.
This rigorous, evidence-based approach to mechanism validation is indispensable in modern chemical development. It transforms a ligand from a "black box" component into a rationally understood tool, enabling scientists to push the boundaries of chemical synthesis with greater precision and control.
References
-
Title: The Mechanism of the Palladium-Catalyzed Cyanation of Aryl Halides. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Bipyridine Ligands in Catalysis. Source: Chemical Reviews URL: [Link]
-
Title: Dppf in Palladium-Catalyzed Cross-Coupling Reactions. Source: Accounts of Chemical Research URL: [Link]
-
Title: In Situ Monitoring of Catalytic Reactions. Source: Angewandte Chemie International Edition URL: [Link]
A Senior Application Scientist's Guide to the Stability of 2,2'-Bipyridine-3,3'-dicarbonitrile Metal Complexes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry, the selection of a ligand is paramount to tailoring the properties of a metal complex for a specific application, be it in catalysis, materials science, or therapeutics. The 2,2'-bipyridine scaffold is a cornerstone, renowned for its robust chelating ability. This guide delves into a sophisticated derivative, 2,2'-Bipyridine-3,3'-dicarbonitrile (herein referred to as dcbp), to provide an in-depth comparison of the stability of its complexes with various metals. Our focus is to move beyond mere data presentation and explain the underlying chemical principles and experimental rationales that govern complex stability.
The defining feature of the dcbp ligand is the presence of two strongly electron-withdrawing nitrile (-C≡N) groups at the 3 and 3' positions of the bipyridine framework. This modification profoundly influences the electronic properties of the ligand, decreasing the basicity of the coordinating nitrogen atoms compared to the parent 2,2'-bipyridine. This electronic perturbation is the central theme of our stability comparison, as it directly impacts the strength of the metal-ligand bond.
Pillars of Complex Stability: A Theoretical Framework
Before comparing specific metal complexes, it is crucial to understand the factors that dictate their stability. We consider two primary types of stability:
-
Thermodynamic Stability: This refers to the extent to which a complex will form and persist at equilibrium in solution. It is quantitatively measured by the stepwise formation constants (K) or the overall stability constant (β). A larger value indicates a more stable complex.
-
Kinetic Stability: This describes the speed at which a complex undergoes ligand exchange or decomposition reactions. Complexes that react slowly are termed "inert," while those that react quickly are "labile."
The stability of any given metal-dcbp complex is a multifactorial outcome, governed by:
-
The Nature of the Metal Ion:
-
Charge and Ionic Radius: Higher charge density (greater charge, smaller radius) on the metal ion generally leads to stronger electrostatic attraction with the ligand and more stable complexes.
-
Electronegativity and Hard/Soft Acid-Base Theory: The nitrogen donors of dcbp are borderline bases. They will form strong bonds with borderline acids like Fe(II), Co(II), Ni(II), and Cu(II), and soft acids like Ru(II) and Pt(II).
-
The Irving-Williams Series: For divalent first-row transition metals, thermodynamic stability generally follows the trend: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is expected to hold for dcbp complexes.[1]
-
-
The Nature of the Ligand (dcbp):
-
Chelate Effect: As a bidentate ligand, dcbp forms a stable five-membered ring with the metal ion, which is entropically favored over coordination by two separate monodentate ligands (e.g., pyridine).[2]
-
Electronic Effects: The potent electron-withdrawing nature of the nitrile groups reduces the electron density on the pyridine rings and, consequently, on the nitrogen donor atoms. This lowers the ligand's pKa, making it a weaker base than unsubstituted bipyridine. As a result, for purely σ-donating interactions, dcbp complexes are expected to be thermodynamically less stable than their analogous 2,2'-bipyridine counterparts.
-
π-Backbonding: For metals in low oxidation states with available d-electrons (like Ru(II) or Re(I)), the π-acceptor character of the bipyridine's π* orbitals is significant. The electron-withdrawing nitrile groups enhance this π-acceptor ability, strengthening the π-backbonding component of the metal-ligand bond. This can partially or wholly compensate for the weaker σ-donation, leading to very robust complexes.
-
Comparative Stability Analysis of dcbp-Metal Complexes
While a comprehensive dataset of stability constants for dcbp across all metals is not available in a single source, we can synthesize a robust comparison based on established principles of coordination chemistry and available experimental data for dcbp and related structures.
First-Row Transition Metals (Mn, Fe, Co, Ni, Cu, Zn)
This series provides a classic illustration of periodic trends. The stability of dcbp complexes is predicted to follow the Irving-Williams series.[1]
-
General Trend: The stability increases from Mn(II) to Cu(II), driven by a decrease in ionic radii and an increase in crystal field stabilization energy (CFSE), peaking at Cu(II) due to the strong Jahn-Teller distortion that provides extra stabilization. Stability then decreases for Zn(II), which has a filled d-shell and zero CFSE.
-
Influence of dcbp: The primary effect of the dicarbonitrile substitution is a general decrease in the overall stability constants (log β) for all these metals compared to their complexes with unsubstituted 2,2'-bipyridine. This is a direct consequence of the reduced basicity of the nitrogen donors. However, the relative stability order within the series is maintained. For instance, manganese(II) has been successfully used to synthesize metal-organic frameworks with bipyridyl derivatives, indicating the formation of stable coordination structures.[3]
Platinum Group Metals (Ru, Rh, Ir, Pt)
These heavier transition metals are soft acids and are known to form highly stable, kinetically inert complexes with diimine ligands like bipyridine.[4]
-
Ruthenium (Ru): Ruthenium(II) complexes with bipyridine are archetypal systems in photophysics and electrochemistry. The stability of [Ru(dcbp)₃]²⁺ is expected to be very high. The strong σ-donation and, crucially, the enhanced π-backbonding between the Ru(II) d-orbitals and the dcbp π* orbitals create a powerful synergistic bond. The electron-withdrawing nitrile groups make the complex significantly easier to reduce (a less negative reduction potential) but harder to oxidize compared to [Ru(bpy)₃]²⁺.
-
Platinum (Pt): Platinum(II) forms square planar complexes. The stability of [Pt(dcbp)₂]²⁺ would be substantial, driven by the strong ligand field of the dcbp. These complexes are generally kinetically inert.
Other Notable Metals
-
Rhenium (Re): Studies on dioxorhenium(V) complexes show that coordination of a bipyridyl ligand dramatically alters the electrochemical properties, indicating a significant change in the stability of different oxidation states.[5][6] The dcbp ligand, with its strong π-acceptor character, would be expected to further stabilize lower oxidation states of rhenium.
-
Alkali/Alkaline Earth Metals (Na, K, Ca): While these hard metal ions can form complexes with bipyridine-type ligands, the interactions are primarily electrostatic and significantly weaker than with transition metals.[7][8] The reduced basicity of dcbp would further weaken these interactions, leading to low stability constants in solution.
Summary of Stability Trends
| Metal Group | General Stability Trend | Key Factors Influencing Stability | Experimental Insights |
| First-Row Transition (M²⁺) | Mn < Fe < Co < Ni < Cu > Zn | Irving-Williams series, CFSE, weaker σ-donation due to -CN groups. | Stability order is maintained, but absolute stability is lower than with unsubstituted bipyridine.[1] Mn(II) forms stable MOF structures.[3] |
| Platinum Group (e.g., Ru²⁺, Pt²⁺) | Very High | Strong σ-donation enhanced by significant π-backbonding. Kinetically inert. | Enhanced π-acceptor character of dcbp stabilizes the metal's d-electrons, affecting redox potentials.[4] |
| Rhenium (e.g., Re⁵⁺) | High | Strong covalent bonding, significant influence on redox stability of various oxidation states. | Bipyridine coordination significantly shifts redox potentials, a trend expected to be amplified by dcbp.[5] |
| Alkali / Alkaline Earth | Low | Primarily weak electrostatic interactions. | Reduced ligand basicity leads to very low stability compared to transition metal complexes.[7][8] |
Table 1: Comparative stability trends of this compound (dcbp) complexes with different metal groups.
Experimental Protocols for Stability Determination
To validate the theoretical principles, rigorous experimental work is essential. The choice of method depends on the specific metal-ligand system and the information required.
Potentiometric Titration for Stability Constants
This is the gold standard for determining thermodynamic stability constants in solution. The method relies on the competition between hydrogen ions (protons) and metal ions for the dcbp ligand.
Causality: By titrating a solution containing the ligand and the metal ion with a strong base and monitoring the pH, we can calculate the concentration of all species at equilibrium. The pKa of the ligand is determined first, followed by the stability constants (log K) of the metal complex. This method provides a direct measure of thermodynamic stability.
Workflow:
Figure 1: Workflow for determining stability constants via potentiometric titration.
UV-Vis Spectrophotometry
This technique is used to determine both the stoichiometry and the stability constant of a complex, provided the complex has a distinct absorption profile from the free ligand and metal ion. Bipyridine complexes are well-known for their intense metal-to-ligand charge transfer (MLCT) bands.[4]
Causality: The formation of a metal-dcbp complex creates new electronic transitions, often in the visible region. The intensity of this absorption is proportional to the concentration of the complex, as described by the Beer-Lambert law. By systematically varying the concentrations of the metal and ligand, we can determine the equilibrium concentration of the complex and calculate K.
Workflow (Job's Method of Continuous Variation):
Figure 2: Workflow for stoichiometry and stability analysis using UV-Vis spectroscopy (Job's Method).
Cyclic Voltammetry for Redox Stability
This electrochemical technique provides invaluable information on the stability of a complex in different oxidation states.
Causality: Applying a potential to a solution of the complex can induce oxidation or reduction. The potential at which these events occur is a direct thermodynamic measure of how stable a particular oxidation state is. The electron-withdrawing nitrile groups in dcbp will make the complex harder to oxidize (more positive potential) and easier to reduce (less negative potential) compared to an unsubstituted bipyridine complex, reflecting the stabilization of electron density at the metal center.
Workflow:
Figure 3: Workflow for assessing redox stability via Cyclic Voltammetry.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing data on thermal decomposition points.
Causality: A more thermodynamically stable complex generally has stronger coordinate bonds that require more thermal energy to break. TGA identifies the temperature at which the complex begins to decompose (e.g., through ligand loss), offering a clear metric for comparing the thermal stability of different metal-dcbp complexes.[9]
Workflow:
Figure 4: Workflow for evaluating thermal stability using Thermogravimetric Analysis (TGA).
Conclusion
The stability of metal complexes with this compound is a nuanced interplay between the intrinsic properties of the metal ion and the unique electronic signature of the ligand. While the chelate effect ensures the formation of generally stable complexes, the powerful electron-withdrawing nitrile groups reduce the ligand's basicity, leading to lower thermodynamic stability compared to unsubstituted bipyridine, especially for metals relying on σ-donation. Conversely, for electron-rich metals capable of π-backbonding, the enhanced π-acidity of dcbp can lead to exceptionally robust and electronically distinct complexes. A multi-technique experimental approach, combining potentiometry, spectroscopy, electrochemistry, and thermal analysis, is essential for a comprehensive and accurate assessment of the stability of these fascinating and highly tunable coordination compounds.
References
-
Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
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Reversible C–C bond formation in group 4 metal complexes: nitrile extrusion via β-aryl elimination. (n.d.). Chemical Science (RSC Publishing). Retrieved January 16, 2026, from [Link]
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Transition metal complexes of 2,2'-bipyridine. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Electrochemistry of 2,2'-Bipyridine Complexes of Cobalt in the Presence of Acrylonitrile. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Revision. (n.d.). DTIC. Retrieved January 16, 2026, from [Link]
-
The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Stability of ternary complexes of Cu(II) metal ion with 2,2'- Bipyridyl and Oxalic acid, Tyrosin, Ethylenediamine, Glycine, α -. (2018). IOSR Journal. Retrieved January 16, 2026, from [Link]
-
DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. (n.d.). Global Scientific Journal. Retrieved January 16, 2026, from [Link]
-
Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Metal ligand stability constants for 2,2-biprydyl (1:2). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A 2,2′-bipyridyl calcium complex: synthesis, structure and reactivity studies. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 16, 2026, from [Link]
-
A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, and Antimicrobial Activity By Coordinated Metals Ions Rh+3, Au+3 with Sodium Fusidate and 2,2/ Bipyridine as Ligands. (n.d.). Chemical Methodologies. Retrieved January 16, 2026, from [Link]
-
Structural characterization of metal–metal bonded polymer [Ru(L)(CO)2]n (L = 2,2′-bipyridine) in the solid state using high-resolution NMR and DFT chemical shift calculations. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Synthesis and characterization of Mixed 2,2-Bipyridine and penicillin G metal (II) complexes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Group 3 metal complexes of radical-anionic 2,2'-bipyridyl ligands. (2010). PubMed. Retrieved January 16, 2026, from [Link]
-
2,2'-Bipyridine-5,5'-dicarbonitrile. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
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A Comparative Guide to the Synthesis of 2,2'-Bipyridine-3,3'-dicarbonitrile for Advanced Research Applications
The strategic synthesis of 2,2'-bipyridine-3,3'-dicarbonitrile, a key building block for novel ligands in catalysis and functional materials, presents a significant challenge in contemporary organic chemistry. The electron-withdrawing nature of the nitrile groups and their specific placement on the bipyridine core offer unique electronic and coordinative properties. This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Comparative Overview
Three principal synthetic pathways to this compound have been identified through analogous chemical transformations, each with distinct advantages and drawbacks. The selection of an optimal route is contingent on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
The primary routes to be compared are:
-
Nickel-Catalyzed Reductive Homocoupling of 2-Halo-3-cyanopyridine: A modern approach leveraging transition-metal catalysis for direct C-C bond formation.
-
Palladium-Catalyzed Cyanation of 2,2'-Dihalo-3,3'-bipyridine: A strategy that introduces the nitrile functionalities onto a pre-formed bipyridine scaffold.
-
Multi-step Synthesis from 2,2'-Bipyridine-3,3'-dicarboxylic Acid: A classical approach involving functional group transformations from a readily available precursor.
Data Presentation: Comparison of Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Plausible Yield Range | Key Advantages | Key Disadvantages |
| 1. Nickel-Catalyzed Reductive Homocoupling | 2-Chloro-3-cyanopyridine | NiCl₂·6H₂O, PPh₃, Zn | DMF, elevated temperature | Moderate to High | Direct C-C bond formation, potentially high atom economy. | Requires synthesis of the substituted halopyridine precursor; catalyst performance can be sensitive. |
| 2. Palladium-Catalyzed Cyanation | 2,2'-Dichloro-3,3'-bipyridine | Pd₂(dba)₃, dppf, Zn(CN)₂ | DMF, reflux | Moderate to High | Utilizes a pre-formed bipyridine core, leveraging well-established cyanation chemistry.[1] | Requires synthesis of the dihalobipyridine precursor; use of toxic cyanide reagents. |
| 3. From Dicarboxylic Acid | 2,2'-Bipyridine-3,3'-dicarboxylic acid | SOCl₂, NH₄OH, P₄O₁₀ | Multi-step, requires harsh dehydration conditions | Low to Moderate (overall) | Starts from a commercially available precursor. | Multi-step process with potential for lower overall yield; harsh conditions for dehydration. |
In-Depth Analysis of Synthetic Routes
Route 1: Nickel-Catalyzed Reductive Homocoupling of 2-Chloro-3-cyanopyridine
This approach is a highly convergent and efficient method for the construction of the bipyridine scaffold. The nickel-catalyzed reductive homocoupling of 2-halopyridines has emerged as a powerful tool for the synthesis of symmetrical bipyridines.[2]
The choice of a nickel catalyst is predicated on its ability to undergo oxidative addition to the C-Cl bond of the 2-chloro-3-cyanopyridine. The use of a phosphine ligand, such as triphenylphosphine (PPh₃), is crucial for stabilizing the nickel catalyst and modulating its reactivity. Zinc powder serves as a stoichiometric reductant to regenerate the active Ni(0) species from the Ni(II) state formed during the catalytic cycle, thus ensuring catalyst turnover. Dimethylformamide (DMF) is a common solvent for such coupling reactions due to its high boiling point and ability to dissolve both the organic substrates and inorganic reagents.
Caption: Catalytic cycle for Nickel-catalyzed reductive homocoupling.
-
Materials: 2-chloro-3-cyanopyridine, NiCl₂·6H₂O, triphenylphosphine (PPh₃), zinc dust, anhydrous DMF.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O (10 mol%), triphenylphosphine (20 mol%), and zinc dust (2 equivalents).
-
Add anhydrous DMF to the flask, and stir the mixture at room temperature for 30 minutes.
-
Add 2-chloro-3-cyanopyridine (1 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route 2: Palladium-Catalyzed Cyanation of 2,2'-Dichloro-3,3'-bipyridine
This route involves the construction of the bipyridine core first, followed by the introduction of the nitrile functional groups. Palladium-catalyzed cyanation is a well-established and versatile method for the synthesis of aryl nitriles from aryl halides.[3][4]
Palladium catalysts are highly effective for C-CN bond formation. The use of a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is critical for the efficiency of the catalytic cycle, particularly the reductive elimination step. Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources due to its lower toxicity and its ability to transmetalate the cyanide group to the palladium center. The high boiling point of DMF makes it a suitable solvent for this reaction, which typically requires elevated temperatures.
Caption: Catalytic cycle for Palladium-catalyzed cyanation.
-
Materials: 2,2'-dichloro-3,3'-bipyridine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), zinc cyanide (Zn(CN)₂), anhydrous DMF.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2,2'-dichloro-3,3'-bipyridine (1 equivalent), Pd₂(dba)₃ (2.5 mol%), dppf (10 mol%), and Zn(CN)₂ (1.2 equivalents).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to reflux (around 150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Route 3: Multi-step Synthesis from 2,2'-Bipyridine-3,3'-dicarboxylic Acid
This classical approach utilizes a commercially available starting material and involves a series of functional group transformations. While potentially lower yielding overall, it avoids the need for specialized coupling precursors.
Caption: Reaction sequence from dicarboxylic acid to dinitrile.
-
Step 1: Synthesis of 2,2'-Bipyridine-3,3'-dicarbonyl dichloride
-
A mixture of 2,2'-Bipyridine-3,3'-dicarboxylic acid and an excess of thionyl chloride (SOCl₂) is refluxed until the solid dissolves.
-
The excess SOCl₂ is removed under reduced pressure to yield the crude diacyl chloride.
-
-
Step 2: Synthesis of 2,2'-Bipyridine-3,3'-dicarboxamide
-
The crude diacyl chloride is dissolved in a suitable solvent (e.g., THF) and slowly added to a cooled, concentrated aqueous solution of ammonium hydroxide.
-
The resulting precipitate is filtered, washed with water, and dried to give the dicarboxamide.
-
-
Step 3: Dehydration to this compound
-
The 2,2'-Bipyridine-3,3'-dicarboxamide is intimately mixed with a dehydrating agent such as phosphorus pentoxide (P₄O₁₀).
-
The mixture is heated under vacuum, and the product is collected by sublimation.[5] This step often requires high temperatures and can result in moderate yields.
-
Conclusion and Future Perspectives
The synthesis of this compound can be approached through several distinct strategies. The Nickel-Catalyzed Reductive Homocoupling offers a direct and potentially high-yielding route, provided the starting 2-chloro-3-cyanopyridine is accessible. The Palladium-Catalyzed Cyanation is a reliable method that leverages a pre-formed bipyridine scaffold, though it involves the use of toxic cyanide reagents. The multi-step synthesis from the corresponding dicarboxylic acid is a more classical approach that may be advantageous if the starting material is readily available and the use of transition metal catalysts is to be avoided, despite the likelihood of a lower overall yield and harsh dehydration conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, available expertise, and safety considerations. Further research into optimizing the conditions for the nickel- and palladium-catalyzed routes, particularly with respect to catalyst loading and turnover numbers, will be beneficial for the wider accessibility of this important molecule.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. Available from: [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035-10039. Available from: [Link]
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. ACS Omega, 5(32), 20467–20476. Available from: [Link]
-
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. Available from: [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Nickel-Catalyzed Reductive Couplings of Halides. Nature, 509(7500), 299–309. Available from: [Link]
-
Anbarasan, P., et al. (2015). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 51(58), 11629-11632. Available from: [Link]
-
Fors, B. P., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(5), 789–792. Available from: [Link]
-
Ali, M. A., et al. (1997). An Atropisomeric Chiral 2,2'-bipyridyl-3,3'-dicarboxylic Acid and Corresponding Platinum(II) Complex. J. Chem. Soc., Dalton Trans., (12), 2113-2118. Available from: [Link]
-
Chemsrc. 2,2′-Bipyridine-3,3′-dicarboxylic acid. Available from: [Link]
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- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2,2'-Bipyridine-3,3'-dicarbonitrile: A Guide for Laboratory Professionals
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific SDS for 2,2'-Bipyridine-3,3'-dicarbonitrile, a thorough hazard assessment has been conducted by examining analogous compounds. The parent compound, 2,2'-Bipyridine, is classified as acutely toxic if swallowed or in contact with skin. Similarly, 3,3'-Bipyridine is documented as harmful if swallowed, in contact with skin, or if inhaled. Furthermore, various bipyridine-dicarboxylic acids are known to cause skin and eye irritation.
The presence of two nitrile groups introduces an additional layer of concern regarding the potential release of cyanide gas, particularly under strong acidic or basic conditions which can lead to hydrolysis. While organic nitriles generally do not readily release cyanide ions, the possibility necessitates a cautious approach. Therefore, for the purpose of safe handling and disposal, this compound should be regarded as a highly toxic solid with the potential for severe health effects upon exposure.
Table 1: Hazard Summary and Precautionary Measures
| Hazard Profile | Inferred Risks for this compound | Recommended Precautions |
| Acute Toxicity (Oral, Dermal) | Based on 2,2'-Bipyridine, this compound is likely toxic if swallowed or absorbed through the skin. | Avoid all direct contact. Use appropriate personal protective equipment (PPE) at all times. Do not eat, drink, or smoke when handling this product. |
| Irritation (Skin, Eye) | Analogous dicarboxylic acid derivatives suggest a high potential for skin and eye irritation. | Wear chemical-resistant gloves and safety goggles with side shields. |
| Inhalation Toxicity | As a powder, there is a risk of airborne dust generation, which could be harmful if inhaled. | Handle exclusively in a certified chemical fume hood to prevent inhalation of dust. |
| Reactivity | Potential for hydrolysis under strong acid or base conditions, which may release toxic fumes. | Avoid mixing with strong acids or bases during waste collection. |
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with the utmost care within a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound:
-
Gloves: Chemically resistant nitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection.
-
Eye Protection: Safety goggles with side shields or a full-face shield are essential.
-
Lab Coat: A flame-resistant lab coat that can be quickly removed in case of a spill.
-
Respiratory Protection: All handling of the solid material must be conducted in a certified chemical fume hood.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and preparation for disposal of this compound must be performed within a properly functioning chemical fume hood to prevent the release of airborne particles.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste from cradle to grave.
Waste Collection
-
Designated Waste Container: Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with organic solids.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Segregation: Do not mix this waste with other chemical waste streams, particularly strong acids or bases, to prevent unintended reactions.
Decontamination of Empty Containers
Empty containers that have held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). Conduct this procedure within a chemical fume hood.
-
Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Final Cleaning: After triple rinsing, wash the container with soap and water.
-
Disposal of Cleaned Container: Once decontaminated, deface the original label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines for decontaminated labware.
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in section 2.1.
-
Spill Cleanup for Solid Powder:
-
Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Carefully sweep the absorbent material and the spilled chemical into a designated hazardous waste container using non-sparking tools.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Finally, clean the area with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A Guide to Personal Protective Equipment for Handling 2,2'-Bipyridine-3,3'-dicarbonitrile
The structural backbone of 2,2'-Bipyridine-3,3'-dicarbonitrile is 2,2'-bipyridine, a compound recognized for its toxicity upon ingestion or skin contact.[1][2][3] The presence of two nitrile (-CN) groups further elevates the hazard potential, as organic nitriles are a class of compounds that can exhibit toxicity.[4][5] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel.
Core Principles of Protection
When handling this compound, the primary objectives of your PPE are to prevent:
-
Dermal Contact: Avoid any skin exposure, as related bipyridine compounds are toxic upon contact.[1][2]
-
Inhalation: Prevent the inhalation of dust particles, especially when handling the solid form.
-
Ingestion: Eliminate the possibility of accidental ingestion through contaminated hands or surfaces.
-
Eye Contact: Shield the eyes from dust or potential splashes.
Recommended Personal Protective Equipment
The following table outlines the minimum recommended PPE for common laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles with side shields or a face shield | Two pairs of nitrile gloves (double-gloving) | Fully-buttoned laboratory coat | N95-rated respirator or higher |
| Preparing Solutions | Chemical safety goggles with side shields or a face shield | Two pairs of nitrile gloves (double-gloving) | Fully-buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical safety goggles with side shields or a face shield | Two pairs of nitrile gloves (double-gloving) | Fully-buttoned laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Cleaning Glassware | Chemical safety goggles with side shields or a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Not generally required |
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
First Pair of Gloves: Don the first pair of nitrile gloves, ensuring a snug fit.
-
Laboratory Coat: Put on your laboratory coat and fasten all buttons.
-
Respirator (if required): If you are handling the solid outside of a fume hood, perform a seal check on your N95 respirator and ensure it is fitted correctly.
-
Eye Protection: Put on your chemical safety goggles.
-
Second Pair of Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your laboratory coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Laboratory Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Eye Protection: Remove your safety goggles.
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]
-
Avoid the formation of dust when handling the solid.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]
Disposal:
-
All contaminated PPE, including gloves, lab coats, and respirator filters, must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound or its waste solutions down the drain.
-
Collect all waste in a clearly labeled, sealed container for hazardous waste. Follow your institution's specific guidelines for chemical waste disposal.
By adhering to these stringent PPE protocols and safe handling practices, you can significantly mitigate the risks associated with handling this compound.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2,2'-Bipyridyl. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NITRILES. Retrieved from [Link]
-
Sciedco. (n.d.). Pyridine-2,3-dicarbonitrile, Min. 98.0 (GC), 1 g. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
